Product packaging for C.I. Sulphur Yellow 2(Cat. No.:CAS No. 1326-66-5)

C.I. Sulphur Yellow 2

Cat. No.: B074651
CAS No.: 1326-66-5
M. Wt: 334.4 g/mol
InChI Key: SRLQAANHCYSRGS-UHFFFAOYSA-N
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Description

Octathiocane, a cyclic organosulfur compound with the formula S8, is a fundamental and highly versatile reagent in advanced materials research. Its unique eight-membered crown-shaped ring structure, composed exclusively of sulfur atoms, makes it a critical precursor for the synthesis of metal sulfides and the development of novel polymeric materials. A primary research application of Octathiocane is in the field of high-performance energy storage, where it serves as a key active cathode material in the investigation of lithium-sulfur (Li-S) batteries. Its mechanism of action involves a complex redox reaction, where the S8 ring undergoes reversible cleavage and reformation during the battery's charge-discharge cycles, offering a high theoretical specific capacity. Furthermore, its electrochemical properties are of significant interest for electrocatalysis and corrosion science studies. Beyond electrochemistry, Octathiocane is a vital compound for studying the vulcanization process in rubber chemistry and serves as a model system for exploring the structural and electronic properties of homocyclic inorganic rings. This reagent provides researchers with a foundational building block for innovating in the domains of next-generation electronics, solid-state electrolytes, and functional nanomaterials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N4O2 B074651 C.I. Sulphur Yellow 2 CAS No. 1326-66-5

Properties

Key on ui mechanism of action

Sulfur acts as a keratolytic agent and also it has antibacterial activity. It also kills fungi, scabies mites and other parasites. Precipitated sulfur and colloidal sulfur are used, in form of lotions, creams, powders, soaps, and bath additives, for the treatment of acne vulgaris, acne rosacea, and seborrhoeic dermatitis.

CAS No.

1326-66-5

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(4-aminophenyl)aniline;1-methyl-2,4-dinitrosobenzene

InChI

InChI=1S/C12H12N2.C7H6N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5-2-3-6(8-10)4-7(5)9-11/h1-8H,13-14H2;2-4H,1H3

InChI Key

SRLQAANHCYSRGS-UHFFFAOYSA-N

Canonical SMILES

S1SSSSSSS1

Other CAS No.

10544-50-0
1326-66-5

Synonyms

Sulphur yellow 2;  Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur;  Sulfur yellow 2 (C.I. 53120);  Light Yellow GC;  Dycosulphur Light Yellow GC;  Sulfur Light Yellow GC

Origin of Product

United States

Foundational & Exploratory

C.I. Sulphur Yellow 2 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of C.I. Sulphur Yellow 2

For Researchers, Scientists, and Drug Development Professionals

Overview of this compound

This compound, identified by the Colour Index Number 53120 and CAS Number 1326-66-5, is a sulphur dye used primarily in the textile industry. It is crucial to understand that, like most sulphur dyes, this compound is not a single, discrete chemical compound with a defined molecular formula. Instead, it is a complex and heterogeneous mixture of polymeric macromolecules containing sulphur linkages.[1][2][3][4] The chemical name, "Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur," reflects its manufacturing process from various reagents rather than a specific final structure.[1][2][]

The dye appears as a yellow-brown powder and is used for dyeing cellulosic fibers such as cotton, hemp, and viscose, as well as for leather coloring.[1][6][7] Its application involves reduction in an alkaline sodium sulfide solution to a water-soluble leuco form, which has an affinity for the fibers, followed by oxidation back to the insoluble parent dye within the fiber matrix.

Note on Relevance to Drug Development: Extensive literature review reveals no direct applications or studies of this compound in the context of drug development or its interaction with biological signaling pathways. Its properties and applications are confined to industrial dyeing.

Physicochemical Properties

The polymeric and impure nature of this compound makes it difficult to assign precise quantitative properties like melting point or boiling point. However, its qualitative characteristics are well-documented.

2.1 Qualitative Properties

PropertyDescriptionCitations
Physical State Yellow-brown powder.[1][8][9]
Solubility Insoluble in water. Soluble in aqueous sodium sulfide solution, forming a yellow-brown solution.[1][2][6]
Reactivity in Acid Partially dissolves in concentrated sulfuric acid. A yellow sulfur precipitate forms upon dilution. The dye turns a dark orange color in concentrated sulfuric acid.[1][6][8][9]
Reactivity with Reducing Agents In an alkaline sodium hydrosulfite solution, the dye is slightly discolored.[1][2]
Reactivity with Oxidizing Agents In a sodium hypochlorite solution, the dye is almost completely faded or discolored.[1][2][8][9]

Quantitative Data: Dyeing Fastness

The performance of this compound as a dye is quantified by its fastness properties, which measure the resistance of the color to various environmental factors. The ratings are typically on a scale of 1 to 5, where 5 represents the highest fastness.

Fastness PropertyISO RatingCitations
Acid Resistance 3-4[6][7][8]
Alkali Resistance 4[6][7][8]
Light Fastness 2[6][7][8]
Soaping (Moderate) 4[6]
Soaping (Severe) 3[6]
Perspiration 4-5[6]
Fulling 4[6][7][8]

Experimental Protocols

4.1 Synthesis of this compound

This protocol is based on the common industrial manufacturing method for the dye.[1][3][8]

Principle: The synthesis is a two-stage process. First, an aromatic diamine is formylated. Second, this intermediate is heated with sulfur (a process known as "thionation" or "sulfurization") to produce the complex polymeric dye.

Materials:

  • 2,4-diaminotoluene

  • Formic acid

  • [1,1'-biphenyl]-4,4'-diamine (benzidine) - Note: Benzidine is a known carcinogen and should be handled with extreme caution.

  • Sulfur powder

  • Reaction vessel with heating mantle and overhead stirrer, capable of reaching 220°C

  • Ventilation/fume hood

Procedure:

  • Formylation: 2,4-diaminotoluene is reacted with formic acid to produce N,N'-(4-methyl-1,3-phenylene)bis-formamide (2,4-diformylaminotoluene). This step is a standard formylation of an amine.

  • Thionation: A mixture of the 2,4-diformylaminotoluene, [1,1'-biphenyl]-4,4'-diamine, and sulfur powder is prepared. A typical ratio involves approximately 100 parts of the formylated diamine, 6-7 parts of the biphenyl diamine, and 400 parts of sulfur.[8]

  • The mixture is placed in the reaction vessel and heated to 140-150°C with stirring.[3][8]

  • The temperature is then gradually increased over a period of approximately 15 hours to a final temperature of 218-220°C.[1][3][8] The specific temperature profile and ratio of sulfur can be adjusted to control the final shade of the dye, with higher temperatures and more sulfur leading to redder shades.[8]

  • After the reaction period, the molten product is cooled to allow it to solidify.

  • The resulting solid mass is then crushed and milled to obtain the final dye powder.[3]

4.2 General Dyeing Protocol for Cotton Fibers

This protocol describes the fundamental steps for applying a sulphur dye to a cellulosic material.[9]

Principle: The insoluble sulphur dye is converted to its water-soluble leuco form using a reducing agent (sodium sulfide) in an alkaline bath. The fiber is impregnated with this solution, and then the dye is oxidized back to its insoluble form, trapping it within the fiber.

Materials:

  • This compound dye powder

  • Sodium sulfide (Na₂S)

  • Sodium carbonate (Na₂CO₃) (optional, for pH control)

  • Cotton yarn or fabric

  • Dyeing bath (beaker or stainless steel vessel)

  • Heating and stirring apparatus

  • Oxidizing agent (e.g., sodium perborate or exposure to air)

Procedure:

  • Dye Bath Preparation (Reduction):

    • Prepare a stock solution of the dye. The dye powder is pasted with a concentrated solution of sodium sulfide.[9]

    • This paste is added to the main dyeing bath containing water and stirred.

    • The bath is heated to approximately 90-95°C to ensure the complete reduction and dissolution of the dye into its leuco form. The solution should be a clear yellow-brown.[9] The amount of sodium sulfide required is typically double the weight of the dye.[9]

  • Dyeing:

    • The cotton material is introduced into the hot dye bath.

    • The dyeing is carried out at 90-95°C for 45-60 minutes with gentle agitation to ensure even color penetration.

  • Rinsing:

    • The material is removed from the dye bath, squeezed to remove excess liquor, and rinsed with cold water.

  • Oxidation:

    • The dye is re-oxidized to its insoluble form. This can be achieved by simple exposure to atmospheric oxygen ("airing") or by treating the material in a separate bath with a mild chemical oxidizing agent like sodium perborate.[9]

  • Washing and Soaping:

    • The dyed material is thoroughly rinsed again and then "soaped" by washing in a hot detergent solution to remove any loosely adhering surface dye and to improve fastness properties.

    • Finally, the material is given a final rinse and dried.

Diagrams and Workflows

Synthesis_Workflow Synthesis Workflow for this compound cluster_reagents Starting Materials reagent reagent process process product product A 2,4-Diaminotoluene P1 Formylation A->P1 B Formic Acid B->P1 C Sulfur P2 Thionation (Sulfurization) Heat to 140-220°C over 15h C->P2 D [1,1'-biphenyl]-4,4'-diamine D->P2 I1 N,N'-diformyl- (4-methyl-1,3-phenylene)bis-formamide P1->I1 I1->P2 I2 Molten Dye Mass P2->I2 P3 Cooling & Solidification I2->P3 I3 Solid Dye Product P3->I3 P4 Crushing & Milling F This compound (Final Powder) P4->F I3->P4

Caption: Workflow diagram illustrating the industrial synthesis of this compound.

Dyeing_Workflow General Dyeing Workflow input input process process output output Dye Insoluble Dye Powder Step1 1. Reduction (Prepare Dye Bath) Dye->Step1 Reducer Sodium Sulfide (Na₂S) + Heat (90-95°C) Reducer->Step1 Leuco Soluble Leuco-Dye Solution Step1->Leuco Step2 2. Dyeing (Immerse Fiber) Leuco->Step2 Fiber Cotton Fiber Fiber->Step2 DyedFiber Fiber with Leuco-Dye Step2->DyedFiber Step3 3. Oxidation (Air or Chemical) DyedFiber->Step3 Final Dyed Fabric (Insoluble dye locked in fiber) Step3->Final

Caption: General workflow for applying this compound to cotton fibers.

Chemical_Reactivity Qualitative Reactivity of this compound cluster_tests Reactivity Tests cluster_results Observations Dye Sulphur Yellow 2 (Yellow-Brown Powder) Insoluble in Water R1 Add Sodium Sulfide (Na₂S Solution) Dye->R1 R2 Add Conc. H₂SO₄ Dye->R2 R3 Add Sodium Hypochlorite (NaOCl) Dye->R3 O1 Forms Soluble Yellow-Brown Solution R1->O1 O2 Turns Dark Orange (Partially Dissolves) R2->O2 O3 Color is Faded/ Destroyed R3->O3

Caption: Logical diagram of key chemical solubility and reactivity tests.

References

A Technical Guide to the Physical Properties of C.I. Sulphur Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical properties of C.I. Sulphur Yellow 2 (C.I. 53120), a synthetic dye used extensively in the textile industry. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound.

Core Physical Properties

This compound is a sulphur dye characterized by its yellow to brown powder appearance.[1][2][3][4] Like other sulphur dyes, it is a complex mixture of polymeric molecules rather than a single, well-defined compound. This complexity is reflected in the varied molecular formulas reported in the literature, which include S8, C16H10N2O6S2, and C16H10N2Na2O7S2. The true structure is a complex macromolecule containing thiazole rings and disulfide/polysulfide linkages.

The dye is insoluble in water but soluble in alkaline-reducing solutions, such as sodium sulfide, which is a key characteristic for its application in dyeing.[1][2][5] The reduced, or leuco, form of the dye is soluble and has an affinity for cellulosic fibers. Subsequent oxidation reforms the insoluble dye molecule within the fiber, resulting in good wash fastness.

Summary of Physical and Chemical Properties
PropertyValueSource(s)
C.I. Name 53120[3][6]
CAS Number 1326-66-5[1][3][4][6]
Appearance Yellow to brown powder[1][2][3][4]
Solubility in Water Insoluble[1][2][5]
Solubility in Sodium Sulfide Soluble (forms a yellow-brown solution)[2][5]
Behavior in Conc. H₂SO₄ Partially dissolves; yellow precipitate on dilution[1][2]
Acid Resistance (ISO) 3-4[3][6]
Alkali Resistance (ISO) 4[3][6]
Light Fastness (ISO) 2[3][6]

Experimental Protocols

1. Determination of Solubility: A known mass of the dye is added to a specific volume of the solvent (e.g., water, sodium sulfide solution) at a controlled temperature. The mixture is agitated for a set period, and the undissolved portion is separated by filtration or centrifugation. The concentration of the dissolved dye in the supernatant is then determined, often spectrophotometrically, to calculate the solubility.

2. Evaluation of Fastness Properties:

  • Light Fastness: Dyed textile samples are exposed to a standardized artificial light source (e.g., a xenon arc lamp) under controlled conditions of temperature and humidity. The change in color is assessed by comparing the exposed sample with an unexposed sample against a standard blue wool scale.

  • Wash Fastness: A dyed fabric sample is agitated in a soap or detergent solution under specified conditions of temperature and time. The change in color of the sample and the staining of adjacent undyed fabrics are evaluated using a greyscale.

  • Acid and Alkali Fastness: The dyed material is treated with solutions of specified acids or alkalis of defined concentrations for a certain period. The change in color is then assessed using a greyscale.

Manufacturing Workflow

The production of this compound typically involves the thionation of aromatic amines. The following diagram illustrates a generalized workflow for its synthesis.

CI_Sulphur_Yellow_2_Manufacturing cluster_reactants Raw Materials cluster_process Manufacturing Process cluster_product Final Product 2_4_diaminotoluene 2,4-Diaminotoluene formylation Formylation 2_4_diaminotoluene->formylation formic_acid Formic Acid formic_acid->formylation sulfur Sulfur thionation Thionation (Calcination) sulfur->thionation 2_4_diformamidotoluene 2_4_diformamidotoluene formylation->2_4_diformamidotoluene Forms 2,4-Diformamidotoluene cooling_crushing Cooling & Crushing thionation->cooling_crushing Heated Mixture sulphur_yellow_2 This compound cooling_crushing->sulphur_yellow_2 2_4_diformamidotoluene->thionation

Caption: Manufacturing workflow for this compound.

References

An In-depth Technical Guide to C.I. 53120 (Sulphur Yellow 2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 53120, commercially known as Sulphur Yellow 2, is a sulphur dye used primarily in the textile industry.[1][2][3] Sulphur dyes are complex and heterogeneous mixtures of macromolecular compounds of indeterminate structure, characterized by the presence of sulfide and polysulfide linkages. They are produced by the reaction of aromatic compounds with sulfur or alkali polysulfides. This guide provides a comprehensive overview of the chemical and physical properties of C.I. 53120, its synthesis, and a discussion of its applications, with a particular focus on its relevance, or lack thereof, to the field of drug development.

Chemical Identity and Structure

Identifying a precise chemical structure for C.I. 53120 is challenging due to its nature as a complex mixture. Unlike well-defined small molecules, sulphur dyes do not have a single, definitive molecular formula or structure. The CAS registry number for Sulphur Yellow 2 is 1326-66-5.[1][4]

The manufacturing process involves the calcination of N,N'-diformyl-1,3-diamino-6-methylbenzene with sulfur at elevated temperatures.[1] This process leads to the formation of a complex mixture of polymeric molecules containing thiazole, thianthrene, and other sulfur-containing heterocyclic rings, which are responsible for the dye's color. While a definitive structure is not available, a proposed representative monomeric unit can be inferred from the starting materials.

Note: Various sources provide conflicting molecular formulas for C.I. 53120. For instance, some databases list it as S8 (cyclooctasulfur), which is incorrect and likely a misattribution. Other sources suggest formulas such as C16H10N2Na2O7S2 or C16H10N2O6S2, but these are not consistently supported and lack corresponding structural information.

Physicochemical Properties

The physicochemical properties of C.I. 53120 are characteristic of sulphur dyes. It is a solid, typically in the form of a brown or yellow powder.[1][2] It is insoluble in water but soluble in aqueous solutions of sodium sulfide, forming a leuco form that has an affinity for textile fibers.[1][2][3]

PropertyValueReference
Appearance Yellow to brown powder[1][2]
Solubility in Water Insoluble[1][2][3]
Solubility in Sodium Sulfide Solution Soluble (forms a yellow-brown solution)[1][2][3]
Solubility in Concentrated Sulfuric Acid Partially soluble, with precipitation upon dilution[1]

Experimental Protocols

Synthesis of C.I. 53120 (Sulphur Yellow 2)

The synthesis of Sulphur Yellow 2 is a high-temperature calcination process. A detailed experimental protocol, based on available literature, is as follows:

  • Reactants: N,N'-diformyl-1,3-diamino-6-methylbenzene and elemental sulfur.

  • Procedure: A mixture of the reactants is heated to a temperature range of 140-150 °C.

  • The temperature is gradually increased to 218-220 °C over a period of 15 hours.

  • During this process, a complex reaction involving sulfurization and condensation occurs, leading to the formation of the dye.

  • The resulting product is a complex mixture of polymeric sulfur-containing compounds.

Dyeing Protocol for Cotton Fibers

Sulphur Yellow 2 is applied to cellulosic fibers like cotton using a reduction and oxidation process.

  • Reduction: The dye is dissolved in a reducing bath containing sodium sulfide at an elevated temperature (typically 90-95 °C). This converts the insoluble dye into its water-soluble leuco form.

  • Dyeing: The textile material is immersed in the dye bath, allowing the leuco dye to penetrate and adsorb onto the fibers.

  • Oxidation: After dyeing, the textile is exposed to an oxidizing agent (e.g., air, sodium perborate, or sodium dichromate in an acidic solution) to convert the leuco dye back to its insoluble, colored form, fixing it within the fiber.

  • Washing: The dyed material is thoroughly washed to remove any unfixed dye and residual chemicals.

Applications

The primary and well-established application of C.I. 53120 is in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose.[2][3] It is also used for coloring leather.[3]

Relevance to Drug Development and Signaling Pathways

A comprehensive search of scientific literature and chemical databases reveals no documented applications of C.I. 53120, or Sulphur Yellow 2, in the field of drug development. Its complex, polymeric, and impure nature, along with its lack of specific biological targets, makes it an unlikely candidate for pharmaceutical applications.

There are no known signaling pathways associated with C.I. 53120 in the context of pharmacology or medicine. The chemical's primary interaction is with textile fibers through physical adsorption and mechanical trapping after oxidation.

The following diagram illustrates the logical relationship regarding the assessment of C.I. 53120 for drug development potential.

cluster_assessment Assessment of C.I. 53120 for Drug Development cluster_data Data Availability ci53120 C.I. 53120 (Sulphur Yellow 2) properties Chemical Properties: - Complex Polymeric Mixture - Indeterminate Structure - Insoluble in Water ci53120->properties has application Primary Application: Textile Dyeing ci53120->application is used for drug_dev Drug Development Potential properties->drug_dev indicates low suitability application->drug_dev suggests non-pharmaceutical use bio_activity Biological Activity Data bio_activity->drug_dev is a prerequisite for no_data No Reported Pharmacological Activity bio_activity->no_data

Caption: Logical assessment of C.I. 53120's potential in drug development.

Conclusion

C.I. 53120, or Sulphur Yellow 2, is a sulphur dye with a long history of use in the textile industry. Its chemical nature as a complex, polymeric mixture of indeterminate structure, along with its insolubility in water, makes it suitable for dyeing cellulosic fibers but unattractive for pharmaceutical applications. There is no evidence in the scientific literature to suggest any biological activity or signaling pathway modulation by C.I. 53120 that would warrant its consideration as a drug candidate. For researchers in drug development, this compound is unlikely to be a fruitful area of investigation.

References

An In-depth Technical Guide to the Synthesis of Sulphur Light Yellow GC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Light Yellow GC, also known by its Colour Index (C.I.) names Sulphur Yellow 2 and Sulphur Yellow 4, is a sulphur dye used in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose. Like other sulphur dyes, it is a complex mixture of sulphur-containing organic compounds, and its exact molecular structure is not precisely defined. The synthesis of Sulphur Light Yellow GC typically involves the thionation (reaction with sulphur) of aromatic amines or their derivatives at elevated temperatures. This guide details the primary synthesis pathways for Sulphur Light Yellow GC, including experimental protocols for the preparation of key intermediates and the final dye product.

Synthesis Pathways

There are two main pathways reported for the synthesis of dyes classified as Sulphur Light Yellow GC. These pathways lead to products with slightly different C.I. numbers (53120 for Sulphur Yellow 2 and 53160 for Sulphur Yellow 4) but similar tinctorial properties.

Pathway 1: Synthesis of C.I. Sulphur Yellow 2 (C.I. 53120)

This pathway commences with the reduction of 2,4-dinitrotoluene to 2,4-diaminotoluene, followed by formylation and subsequent sulfurization.

Overall Reaction Scheme:

Sulphur Light Yellow GC Synthesis Pathway 1 2,4-Dinitrotoluene 2,4-Dinitrotoluene 2,4-Diaminotoluene 2,4-Diaminotoluene 2,4-Dinitrotoluene->2,4-Diaminotoluene Reduction (Fe/HCl or H2/Catalyst) N,N'-diformyl-1,3-diamino-6-methylbenzene N,N'-diformyl-1,3-diamino-6-methylbenzene 2,4-Diaminotoluene->N,N'-diformyl-1,3-diamino-6-methylbenzene Formylation (HCOOH) Sulphur Light Yellow GC\n(C.I. 53120) Sulphur Light Yellow GC (C.I. 53120) N,N'-diformyl-1,3-diamino-6-methylbenzene->Sulphur Light Yellow GC\n(C.I. 53120) Sulfurization (Sulphur, high temp.)

Caption: Synthesis Pathway for this compound.

1. Synthesis of 2,4-Diaminotoluene from 2,4-Dinitrotoluene

This procedure is a common laboratory method for the reduction of nitroarenes.

  • Materials and Equipment:

    • 2,4-Dinitrotoluene

    • Iron powder

    • Concentrated Hydrochloric Acid

    • Ethanol (50%)

    • Potassium Hydroxide solution (15% in ethanol)

    • Sulfuric Acid (6 N)

    • Three-necked round-bottom flask with reflux condenser and mechanical stirrer

    • Water bath

    • Filtration apparatus

  • Procedure:

    • In a 500 mL three-necked flask, combine 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 mL of 50% aqueous ethanol.[1]

    • Heat the mixture to boiling on a water bath with stirring.

    • Slowly add a solution of 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% ethanol.

    • Reflux the mixture for two hours after the addition is complete.

    • Make the hot mixture just alkaline to litmus paper by adding a 15% alcoholic potassium hydroxide solution.

    • Filter the hot mixture to remove the iron sludge. Rinse the flask and the iron residue with two 50 mL portions of 95% ethanol and add the washings to the filtrate.

    • To the filtrate, add 84 mL of 6 N sulfuric acid to precipitate the 2,4-diaminotoluene as its sulfate salt.

    • Cool the mixture to 25°C and collect the precipitate by suction filtration.

    • Wash the product with two 25 mL portions of 95% ethanol and dry to a constant weight. The expected yield is approximately 49 g (89%).[1]

    • To obtain the free base, the sulfate salt can be dissolved in hot water and neutralized with a saturated sodium hydroxide solution to precipitate the 2,4-diaminotoluene, which can then be collected by filtration.

2. Synthesis of N,N'-diformyl-1,3-diamino-6-methylbenzene

This step involves the formylation of the amino groups of 2,4-diaminotoluene.

  • Materials and Equipment:

    • 2,4-Diaminotoluene

    • Formic acid (85-90%)

    • Toluene (optional, for azeotropic removal of water)

    • Round-bottom flask with a Dean-Stark trap and reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, combine 1 mole of 2,4-diaminotoluene with 2.2 to 2.5 moles of formic acid.

    • If using a solvent, add toluene to the mixture.

    • Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with toluene, driving the reaction to completion.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, the excess formic acid and toluene can be removed by distillation. The crude N,N'-diformyl-1,3-diamino-6-methylbenzene can be purified by recrystallization if necessary.

3. Synthesis of Sulphur Light Yellow GC (C.I. 53120)

This is a high-temperature sulfurization reaction, often referred to as a "sulfur bake".

  • Materials and Equipment:

    • N,N'-diformyl-1,3-diamino-6-methylbenzene

    • Sulphur powder

    • 4-(4-Aminophenyl)benzenamine (optional, can be added to modify the shade)

    • High-temperature reactor with a stirrer and temperature control

    • Crushing/grinding equipment

  • Procedure:

    • Combine 100 parts by weight of N,N'-diformyl-1,3-diamino-6-methylbenzene and approximately 400 parts by weight of sulfur powder in a suitable reactor. Optionally, 6-7 parts of 4-(4-Aminophenyl)benzenamine can be added.

    • Heat the mixture to an initial temperature of 140-150°C.

    • Over a period of 15 hours, gradually increase the temperature to 218-220°C.

    • Hold the mixture at this temperature until the reaction is complete. The evolution of hydrogen sulfide gas is an indicator of the reaction progress.

    • Cool the reaction mass. The resulting solid is the crude Sulphur Light Yellow GC.

    • The crude product is then crushed and ground to a fine powder.

Quantitative Data for Pathway 1

StepReactantsMolar/Weight RatioTemperature (°C)Time (hours)Yield
1 2,4-Dinitrotoluene, Iron, HCl1 : 6 : 0.24 (molar)Reflux2~89%
2 2,4-Diaminotoluene, Formic Acid1 : 2.2-2.5 (molar)Reflux4-9High
3 Diformyl derivative, Sulphur1 : 4 (by weight)140 -> 22015Not specified
Pathway 2: Synthesis of C.I. Sulphur Yellow 4 (C.I. 53160)

This pathway utilizes pre-formed benzothiazole derivatives which are then sulfurized.

Overall Reaction Scheme:

Sulphur Light Yellow GC Synthesis Pathway 2 cluster_0 Starting Materials 4-(6-Methyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzenamine 4-(6-Methyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzenamine Sulphur Light Yellow GC\n(C.I. 53160) Sulphur Light Yellow GC (C.I. 53160) 4-(4-Aminophenyl)benzenamine 4-(4-Aminophenyl)benzenamine 4-(4-Aminophenyl)benzenamine->Sulphur Light Yellow GC\n(C.I. 53160) Sulfurization (high temp.) Sulphur Sulphur

Caption: Synthesis Pathway for C.I. Sulphur Yellow 4.

1. Synthesis of Starting Materials

2. Synthesis of Sulphur Light Yellow GC (C.I. 53160)

This is another example of a high-temperature sulfur bake.

  • Materials and Equipment:

    • 4-(6-Methyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzenamine

    • 4-(4-Aminophenyl)benzenamine

    • Sulphur powder

    • Sodium hydroxide solution

    • High-temperature reactor with stirrer and temperature control

  • Procedure:

    • Combine 98 parts by weight of 4-(6-Methyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzenamine, 77 parts of 4-(4-Aminophenyl)benzenamine, and 500 parts of sulfur in a reactor.

    • Heat the mixture to a temperature of 190-220°C for 27 hours.

    • After the calcination is complete, the resulting product is treated with a sodium hydroxide solution. This step likely helps to solubilize and purify the dye.

    • The final product is then isolated.

Quantitative Data for Pathway 2

StepReactantsWeight RatioTemperature (°C)Time (hours)
1 Benzothiazole derivative, Diamine, Sulphur98 : 77 : 500190-22027

Workflow for Synthesis and Quality Control

The general workflow from starting materials to the final product involves several key stages.

Experimental Workflow cluster_qc Quality Control Checks Raw Material Synthesis Raw Material Synthesis Sulfurization (Bake) Sulfurization (Bake) Raw Material Synthesis->Sulfurization (Bake) Key Reaction Crude Product Grinding Crude Product Grinding Sulfurization (Bake)->Crude Product Grinding Quality Control Quality Control Crude Product Grinding->Quality Control Final Product Final Product Quality Control->Final Product Pass Reprocessing Reprocessing Quality Control->Reprocessing Fail Reprocessing->Sulfurization (Bake) Color Shade and Strength Color Shade and Strength Solubility in Na2S Solubility in Na2S Fastness Properties Fastness Properties

Caption: General experimental workflow for Sulphur Light Yellow GC synthesis.

Conclusion

The synthesis of Sulphur Light Yellow GC is a chemically intensive process that relies on high-temperature reactions of aromatic amines with sulfur. The two primary pathways described provide routes to similar yellow sulphur dyes, with the choice of starting materials influencing the final properties of the dye. The experimental protocols provided are based on available literature and represent typical procedures for the synthesis of these types of dyes. It is important to note that industrial production methods may vary and are often optimized for yield, cost, and environmental considerations. The complex and polymeric nature of the final product makes its precise structural elucidation challenging, and quality control relies heavily on performance-based metrics such as color strength and fastness.

References

An In-depth Technical Guide to Sulphur Yellow GR (C.I. Sulphur Yellow 2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Sulphur Yellow GR, also known as Sulphur Yellow 2 or C.I. Sulphur Yellow 2. Due to significant inconsistencies in publicly available data regarding its precise molecular structure and weight, this document aims to present the existing information transparently and highlight the challenges in defining a single molecular weight for this substance.

Chemical Identity

Sulphur Yellow GR is a commercial sulphur dye identified by the CAS number 1326-65-5.[1][2][3][4][5] It is part of the broader class of sulphur dyes, which are complex mixtures of sulphur-containing organic molecules. The manufacturing process involves the reaction of N,N'-diformyl-1,3-diamino-6-methylbenzene and 4-(4-Aminophenyl)benzenamine with elemental sulfur at high temperatures.[6] This process results in a complex mixture of polymeric molecules with varied chain lengths and degrees of sulphur cross-linking, rather than a single, well-defined chemical compound.

This complexity is the primary reason for the conflicting data regarding its molecular formula and weight. While some sources suggest a molecular formula of S8 (elemental sulfur), this is inconsistent with the organic precursors used in its synthesis.[7][8] Other sources propose various organic molecular formulas, but none are definitively confirmed. Therefore, it is most accurate to consider Sulphur Yellow GR as a complex reaction product for which a single molecular weight cannot be reliably determined.

Quantitative Data Summary

The table below summarizes the available quantitative data for Sulphur Yellow GR. The significant variation in the reported molecular weight underscores the compound's nature as a complex mixture.

ParameterValueSource
CAS Number 1326-65-5[1][2][3][4][5]
C.I. Name Sulphur Yellow 2[1][4][5]
Synonyms Sulphur Yellow GR, Sulphur Light Yellow GC[1][2][4]
Reported Molecular Formula S8[7][8]
C16H10N2O6S2[7]
C16H10N2Na2O7S2[7]
Not Available[5]
Reported Molecular Weight ( g/mol ) 256.48 (for S8)[7][9]
Not Available[5]

Experimental Protocols

  • Reduction: The insoluble dye is first reduced in an alkaline solution of sodium sulfide to form a water-soluble leuco form.

  • Dyeing: The textile substrate is immersed in this solution, allowing the leuco dye to penetrate the fibers.

  • Oxidation: The substrate is then exposed to an oxidizing agent (e.g., air, potassium dichromate) to convert the dye back to its insoluble form, trapping it within the fibers.

Due to its undefined and complex nature, the application of Sulphur Yellow GR in a pharmaceutical or biological context is not documented.

Manufacturing Workflow

The following diagram illustrates the general manufacturing process for Sulphur Yellow GR, highlighting the key reactants and process steps.

G Manufacturing Process of Sulphur Yellow GR cluster_reactants Reactants cluster_process Process cluster_product Product A N,N'-diformyl-1,3-diamino-6-methylbenzene D High-Temperature Reaction (Thionation) A->D B 4-(4-Aminophenyl)benzenamine B->D C Sulfur C->D E Sulphur Yellow GR (Complex Mixture) D->E

Caption: General manufacturing workflow for Sulphur Yellow GR.

Conclusion

For researchers, scientists, and professionals in drug development, it is crucial to recognize that Sulphur Yellow GR is not a single chemical entity with a defined molecular weight. It is a complex mixture resulting from a high-temperature reaction of organic precursors with sulfur. This inherent heterogeneity makes it unsuitable for applications requiring high purity and a well-defined molecular structure, such as in pharmacological studies or as a pharmaceutical ingredient. Any experimental work involving this substance should be approached with a thorough understanding of its complex and variable nature.

References

Technical Guide: Solubility of C.I. Sulphur Yellow 2 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Sulphur Yellow 2, also known by its Colour Index number 53120, is a sulphur dye historically used in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose. Its chemical structure, like other sulphur dyes, is complex and not always precisely defined, consisting of polymeric molecules containing sulfide (-S-), disulfide (-S-S-), and polysulfide (-Sₙ-) linkages. Understanding the solubility of this dye in various solvents is crucial for its application, purification, and in assessing its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, outlines a general experimental protocol for its solubility determination, and presents logical workflows for solubility testing.

Qualitative and Quantitative Solubility Data

This compound is characterized as a water-insoluble dye.[1] However, it exhibits solubility in certain organic solvents and aqueous solutions of reducing agents.

Qualitative Solubility:

  • Water: Insoluble.[1]

  • Organic Solvents: Soluble in ethanol and acetone.[1]

  • Aqueous Solutions: Soluble in sodium sulfide solutions, which is a common characteristic of sulphur dyes. This is due to the reduction of the disulfide bonds in the dye molecule to form water-soluble thiolates.[1] It is also partially soluble in concentrated sulfuric acid.[1]

Quantitative Solubility:

SolventThis compound Solubility
WaterInsoluble
EthanolSoluble (Quantitative data not available)
AcetoneSoluble (Quantitative data not available)
Sodium Sulfide SolutionSoluble (Forms a brown solution)[1]
Concentrated Sulfuric AcidPartially Soluble (Produces a yellow precipitate upon dilution)[1]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent using a gravimetric method. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.

Objective: To determine the solubility of this compound in a given organic solvent (e.g., ethanol, acetone) at a specific temperature.

Materials and Equipment:

  • This compound powder

  • Selected organic solvent (analytical grade)

  • Conical flasks with stoppers

  • Thermostatic shaker bath

  • Analytical balance (accurate to 0.0001 g)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Pre-weighed evaporation dishes or weighing bottles

  • Drying oven

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Separation of the Saturated Solution:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, a syringe filter can be used.

  • Gravimetric Analysis:

    • Transfer the accurately measured volume of the saturated solution into a pre-weighed, dry evaporation dish.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye. The temperature should be below the boiling point of the solvent and the decomposition temperature of the dye. A vacuum oven can be used to facilitate drying at a lower temperature.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried dye residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

    Solubility (g/L) = (Mass of dried dye (g) / Volume of solution taken (L))

Safety Precautions:

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for solubility determination and a general decision-making process for solvent selection.

Solubility_Determination_Workflow A Start: Obtain this compound and Organic Solvent B Add excess dye to a known volume of solvent A->B C Equilibrate in a thermostatic shaker bath (e.g., 24-48h) B->C D Withdraw a known volume of the supernatant C->D E Transfer to a pre-weighed evaporation dish D->E F Evaporate the solvent in a drying oven E->F G Cool in a desiccator and weigh until constant mass F->G H Calculate Solubility (g/L) G->H I End: Report Solubility Data H->I Solvent_Selection_Logic Start Start: Define Application Need IsPolar Is a polar solvent required? Start->IsPolar IsNonPolar Is a non-polar solvent required? IsPolar->IsNonPolar No TestEthanol Test Ethanol IsPolar->TestEthanol Yes TestHydrocarbons Test aliphatic/aromatic hydrocarbons IsNonPolar->TestHydrocarbons Yes TestAcetone Test Acetone TestEthanol->TestAcetone TestOtherPolar Test other polar aprotic/protic solvents TestAcetone->TestOtherPolar Soluble Soluble? TestOtherPolar->Soluble TestHydrocarbons->Soluble Insoluble Insoluble Soluble->Insoluble No Proceed Proceed with Application Soluble->Proceed Yes

References

An In-depth Technical Guide to the Chromophore of C.I. Sulphur Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to C.I. Sulphur Yellow 2

This compound is a synthetic dye belonging to the class of sulphur dyes, which are complex and heterogeneous mixtures of polymeric compounds.[1][5] These dyes are produced by the thionation of organic intermediates, a process involving the reaction of aromatic compounds with sulphur or sodium polysulphide at elevated temperatures.[1][3] Sulphur dyes, including this compound, are known for their good wash fastness, making them suitable for dyeing cotton and other cellulosic fibers.[1] The dye is typically a yellow-brown powder, insoluble in water but soluble in a sodium sulfide solution, which reduces the dye to its leuco form for application.[6]

Synthesis and Formation of the Chromophore

The chromophoric system of this compound is a direct result of its synthetic process, commonly referred to as "sulphur baking." While detailed, step-by-step experimental protocols for its industrial production are proprietary, the general manufacturing method is described in the literature.

The primary starting material for the synthesis of this compound is 2,4-diaminotoluene.[7] In some manufacturing processes, this is first converted to N,N'-(4-methyl-1,3-phenylene)bis(formamide) by reaction with formic acid.[7] This intermediate is then heated with elemental sulphur at high temperatures, typically starting at 140-150°C and gradually increasing to 218-220°C.[7][8] This high-temperature thionation process leads to the formation of a complex mixture of polymeric molecules containing various sulphur-containing heterocyclic structures that constitute the chromophore.

The following diagram illustrates the general synthetic workflow:

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_process Thionation (Sulphur Baking) cluster_product Final Product 2,4-Diaminotoluene 2,4-Diaminotoluene High-Temperature Reaction High-Temperature Reaction 2,4-Diaminotoluene->High-Temperature Reaction Sulphur Sulphur Sulphur->High-Temperature Reaction This compound This compound High-Temperature Reaction->this compound

Caption: General synthesis workflow for this compound.

The Chromophoric System: Proposed Structures

The color of this compound arises from a complex polymeric structure containing various heterocyclic systems that act as the chromophore. While a definitive structure is not known, the chemistry of sulphur dyes suggests the presence of moieties such as:

  • Benzothiazoles: These are considered fundamental chromophoric units in many sulphur dyes. They are formed by the reaction of the aromatic amine precursors with sulphur.

  • Thiazines, thianthrenes, and other sulphur-containing heterocycles: The extensive reaction with sulphur at high temperatures likely leads to a variety of these structures, all contributing to the overall absorption of light in the visible spectrum.

  • Polysulphide linkages: The polymeric nature of the dye is due to the cross-linking of aromatic units via di- and polysulphide bridges (-S-S-, -Sn-).

The combination of these extended conjugated systems of aromatic rings and sulphur-containing heterocycles is responsible for the absorption of light in the blue-violet region of the spectrum, resulting in the observed yellow-brown color.

The following diagram illustrates the proposed formation of benzothiazole moieties as a key part of the chromophore:

G Proposed Chromophore Formation Aromatic Amine Precursor Aromatic Amine Precursor Thionation Thionation Aromatic Amine Precursor->Thionation Sulphur Sulphur Sulphur->Thionation Intermediate Thioamides Intermediate Thioamides Thionation->Intermediate Thioamides Cyclization Cyclization Intermediate Thioamides->Cyclization Benzothiazole Moieties Benzothiazole Moieties Cyclization->Benzothiazole Moieties Polymerization Polymerization Benzothiazole Moieties->Polymerization Polymeric Sulphur Dye Polymeric Sulphur Dye Polymerization->Polymeric Sulphur Dye

Caption: Proposed pathway to benzothiazole formation in sulphur dyes.

Physicochemical and Dyeing Properties

While specific quantitative photophysical data for this compound is not available in the literature, its general properties have been documented.

PropertyDescription
Appearance Yellow-brown powder.[6]
Solubility Insoluble in water; soluble in aqueous sodium sulfide solution.[6]
Application Dyeing of cotton, hemp, viscose, and other cellulosic fibers. Also used for leather.[2][7]
Dyeing Mechanism Applied in its reduced, water-soluble leuco form, which has an affinity for cellulosic fibers. It is then oxidized back to its insoluble form within the fiber.[1]
Fastness Properties Generally good wash fastness.[1]

Methodologies for Characterization

The characterization of this compound is challenging due to its polymeric and heterogeneous nature. A combination of analytical techniques would be required to elucidate its structure and properties.

Experimental Workflow for Characterization:

G Characterization Workflow for Sulphur Dyes Sulphur Dye Sample Sulphur Dye Sample Solubilization Solubilization Sulphur Dye Sample->Solubilization Spectroscopy Spectroscopy Solubilization->Spectroscopy Chromatography Chromatography Solubilization->Chromatography NMR Spectroscopy NMR Spectroscopy Solubilization->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Chromatography->Mass Spectrometry

Caption: A general workflow for the characterization of sulphur dyes.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: This would be the primary technique to study the chromophore. The dye would need to be dissolved in a suitable solvent, likely an alkaline reducing solution, to obtain its absorption spectrum. The spectrum would be expected to be broad due to the mixture of different chromophoric units.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the dye, such as aromatic C-H bonds, and potentially C-S and S-S bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the polymeric nature and likely poor solubility in common NMR solvents, obtaining high-resolution NMR spectra would be challenging. However, solid-state NMR could potentially provide some structural insights.

Chromatographic and Mass Spectrometric Analysis
  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves thermally degrading the polymer into smaller, volatile fragments that can be separated by GC and identified by MS. This could help identify the basic building blocks of the polymer.

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry could be used to analyze the oligomeric components of the dye mixture, providing information on the distribution of molecular weights.

Conclusion

The chromophore of this compound is a complex, polymeric system derived from the high-temperature thionation of 2,4-diaminotoluene. It is believed to be composed of various sulphur-containing heterocyclic moieties, with benzothiazole units playing a key role. Due to its inherent heterogeneity, a precise, well-defined chemical structure and corresponding quantitative photophysical data are not available in the public domain. A comprehensive understanding of its structure-property relationships would necessitate advanced analytical techniques capable of characterizing complex polymeric mixtures. This guide provides a foundational understanding based on the available literature for researchers and professionals working with this class of dyes.

References

Characterization of C.I. Sulphur Yellow 2 Leuco Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Sulphur Yellow 2 (C.I. 53120) is a sulfur dye widely used in the textile industry for dyeing cellulosic fibers.[1][2][3] Like other sulfur dyes, its application requires reduction to a water-soluble, colorless or lightly colored "leuco" form, which has an affinity for the substrate.[4] Following absorption, the leuco form is oxidized back to the insoluble parent dye, fixing it within the fiber. A thorough characterization of the leuco form is crucial for optimizing the dyeing process, ensuring color consistency, and understanding the dye's stability and environmental impact.

This technical guide provides an in-depth overview of the key aspects of this compound leuco form characterization. Due to the limited availability of specific experimental data for this particular dye in publicly accessible literature, this guide outlines the fundamental principles and expected methodologies based on the known behavior of sulfur dyes.

Physicochemical Properties

The fundamental properties of both the parent dye and its leuco form are summarized below.

PropertyThis compound (Oxidized Form)This compound (Leuco Form)
C.I. Name Sulphur Yellow 2Leuco Sulphur Yellow 2
C.I. Number 5312053120
CAS Number 1326-66-512262-38-3[5]
Appearance Brown powder[2]Yellow-brown solution (in sodium sulfide)[2]
Solubility Insoluble in water; partially soluble in concentrated sulfuric acid.[2]Soluble in aqueous sodium sulfide solution.[5]

Synthesis and Generation of the Leuco Form

The parent this compound dye is synthesized by heating N,N'-diformyl-1,3-diamino-6-methylbenzene and 4-(4-aminophenyl)benzenamine with sulfur at elevated temperatures (140-220°C).[2][5]

The leuco form is generated by the reduction of the parent dye in an alkaline solution.[4] Sodium sulfide is a common reducing agent for this process.[4] The reduction process involves the cleavage of disulfide bonds within the complex polymeric structure of the sulfur dye to form thiol groups, which are soluble in the alkaline medium.

G General Redox Transformation of a Sulfur Dye Oxidized This compound (Insoluble, Colored) Leuco Leuco Form (Soluble, Colorless/Lightly Colored) Oxidized->Leuco Reduction (e.g., Na2S, Alkaline pH) Leuco->Oxidized Oxidation (e.g., Air, H2O2)

Caption: Redox transformation of this compound.

Experimental Protocols for Characterization

Detailed experimental data for the leuco form of this compound is not widely published. The following protocols are generalized methods for the characterization of leuco sulfur dyes.

Preparation of the Leuco Form for Analysis

Objective: To prepare a stable solution of the this compound leuco form for subsequent analysis.

Materials:

  • This compound powder

  • Sodium sulfide (Na₂S)

  • Sodium hydroxide (NaOH)

  • Deionized water, deoxygenated

  • Nitrogen gas

Procedure:

  • In a three-neck round-bottom flask equipped with a nitrogen inlet and a magnetic stirrer, add a calculated amount of deionized, deoxygenated water.

  • Purge the water with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Under a continuous nitrogen blanket, add a specific concentration of sodium sulfide and a small amount of sodium hydroxide to achieve an alkaline pH.

  • Slowly add a weighed amount of this compound powder to the solution while stirring.

  • Gently heat the mixture (e.g., to 60-80°C) to facilitate the reduction and dissolution of the dye. The solution should change color, indicating the formation of the leuco form.

  • Maintain the solution under a nitrogen atmosphere to prevent premature oxidation.[6]

  • For analysis, draw samples using a syringe and filter through a membrane filter, ensuring minimal exposure to air.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum of the this compound leuco form and identify its maximum absorption wavelength (λmax).

Instrumentation:

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length) with airtight caps

Procedure:

  • Prepare a series of dilutions of the leuco dye solution using a deoxygenated alkaline solution of sodium sulfide as the blank.

  • Record the UV-Visible spectra of the solutions over a wavelength range of 200-800 nm.

  • Identify the λmax of the leuco form. It is anticipated to be in the UV region.

  • The absorbance at λmax can be used to quantify the concentration of the leuco form, provided a molar extinction coefficient is determined.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound leuco form and to separate it from its oxidized form and any impurities.

Instrumentation:

  • HPLC system with a diode array detector (DAD) or UV detector

  • Reversed-phase C18 column

  • Autosampler with temperature control

Procedure:

  • Prepare a suitable mobile phase, which may consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The mobile phase should be deoxygenated.

  • Inject a filtered sample of the leuco dye solution into the HPLC system.

  • Run a gradient or isocratic elution program to separate the components.

  • Monitor the elution profile at the λmax of the leuco form and the oxidized form.

  • The retention time and peak area can be used for identification and quantification.

Electrochemical Analysis

Objective: To determine the redox potential of the this compound/leuco form couple.

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

Procedure:

  • Set up the electrochemical cell with the leuco dye solution as the electrolyte.

  • Use an inert working electrode (e.g., glassy carbon or platinum).

  • Employ a suitable reference electrode (e.g., Ag/AgCl or saturated calomel electrode).

  • Perform cyclic voltammetry by scanning the potential between the reduced and oxidized states of the dye.

  • The resulting voltammogram will show the oxidation and reduction peaks, from which the formal redox potential can be determined.

Quantitative Data (Exemplary)

Table 1: Spectroscopic Properties

ParameterExpected Value
λmax (Leuco Form) 280 - 350 nm (in the UV region)
λmax (Oxidized Form) 400 - 450 nm (in the visible region)
Molar Extinction Coefficient (ε) at λmax To be determined experimentally

Table 2: Chromatographic Parameters

ParameterExpected Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection Wavelength Diode Array Detector (DAD) monitoring multiple wavelengths
Retention Time (Leuco Form) To be determined experimentally
Retention Time (Oxidized Form) To be determined experimentally

Table 3: Electrochemical Data

ParameterExpected Value
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Scan Rate 50 mV/s
Redox Potential (E0') -600 to -750 mV vs. Ag/AgCl

Workflow and Logical Relationships

The characterization of this compound leuco form follows a logical workflow, from preparation to detailed analysis.

G Experimental Workflow for Leuco Dye Characterization cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Prep Preparation of Leuco Form Solution (under inert atmosphere) UVVis UV-Visible Spectroscopy Prep->UVVis HPLC HPLC Analysis Prep->HPLC Electrochem Electrochemical Analysis Prep->Electrochem SpecData Determination of λmax UVVis->SpecData ChromData Purity and Stability Assessment HPLC->ChromData ElectroData Redox Potential Determination Electrochem->ElectroData

Caption: Workflow for leuco form characterization.

Stability and Handling

The leuco form of sulfur dyes is susceptible to air oxidation.[6] Therefore, all solutions should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent premature conversion back to the insoluble oxidized form. The stability of the leuco form in solution is a critical parameter for consistent dyeing and should be assessed, for instance, by monitoring its concentration over time using UV-Vis spectroscopy or HPLC.

Conclusion

The characterization of the leuco form of this compound is essential for a comprehensive understanding of its behavior in dyeing applications. While specific analytical data for this compound is scarce in the public domain, the methodologies and expected results outlined in this guide provide a solid framework for researchers and professionals to conduct a thorough characterization. The use of techniques such as UV-Visible spectroscopy, HPLC, and electrochemical analysis will yield valuable data on the spectral properties, purity, and redox behavior of the leuco form, ultimately enabling better control and optimization of the dyeing process.

References

An In-depth Technical Guide to the History and Development of Sulphur Dyes: The Case of C.I. 53120 (Sulphur Yellow 2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, and chemical synthesis of sulphur dyes, with a specific focus on C.I. 53120, also known as Sulphur Yellow 2. This document delves into the fundamental chemistry of this dye class, detailed experimental protocols for the synthesis of C.I. 53120, and quantitative data on its performance characteristics.

A Brief History of Sulphur Dyes

The journey of sulphur dyes began in 1873 with the accidental discovery of "Cachou de Laval" by Groissant and Bretonnière. They observed that treating organic materials like sawdust or straw with sodium sulfide and sulphur produced a brown dye.[1] This serendipitous event laid the groundwork for a new class of inexpensive and fast dyes for cotton.[1] A significant breakthrough came in 1893 when Henri-Raymond Vidal synthesized "Vidal Blacks" by reacting various aniline derivatives with sulphur, demonstrating that deeply colored materials could be reliably produced from aromatic compounds and sulphur sources.[1]

Throughout the late 19th and early 20th centuries, the field saw rapid innovation. In 1897, Kalischer developed Immedial Black FF, and in 1896, Read Holliday & Sons introduced a range of grey, brown, and black sulphur dyes. The turn of the century marked the arrival of brighter shades with Immedial Pure Blue in 1900, followed by other colors. A notable advancement was the introduction of Hydron Blue in 1907, which exhibited superior fastness properties.

The most commercially significant member of this class, Sulphur Black 1 (C.I. 53185), was discovered in 1898 and remains a high-volume dye in the textile industry today.[2] Sulphur dyes are valued for their affordability, good wash-fastness, and ease of application, making them a staple for dyeing cellulosic fibers like cotton and viscose.[1][3]

The Chemistry of Sulphur Dyes

Sulphur dyes are complex, high-molecular-weight compounds of indeterminate structure. They are characterized by the presence of sulphur-containing linkages, such as sulphide (-S-), disulphide (-S-S-), and polysulphide (-Sn-) bonds, which form part of the chromophoric system.[1] These dyes are typically synthesized through a process called "thionation" or "sulphurization," which involves heating aromatic amines, phenols, or nitro compounds with sulphur or sodium polysulphide.[3]

Due to their large molecular size and complex structures, sulphur dyes are insoluble in water.[1][3] To be applied to textiles, they must first be converted into a water-soluble "leuco" form through a reduction process, typically using sodium sulphide in an alkaline solution.[3][4] This soluble form has an affinity for cellulosic fibers. Once adsorbed onto the fiber, the dye is re-oxidized to its original insoluble form, trapping it within the fiber matrix and resulting in good wash-fastness.[3][4]

C.I. 53120: Sulphur Yellow 2

C.I. 53120, commercially known as Sulphur Yellow 2 or Sulphur Yellow GC, is a sulphur dye that produces a deep green-light yellow to dark red-light yellow shade.[1][5][6][7] It is primarily used for dyeing cotton, hemp, viscose, and vinylon/cotton blended fabrics.[5][6]

Manufacturing Process

The synthesis of C.I. Sulphur Yellow 2 is a two-step process that begins with the formylation of 2,4-diaminotoluene, followed by the thionation of the resulting intermediate.

Step 1: Synthesis of N,N'-(4-methyl-1,3-phenylene)bis(formamide)

The first step is the formylation of 2,4-diaminotoluene. This reaction introduces a formyl group (-CHO) onto the amino groups of the aromatic diamine.

  • dot

    Caption: Synthesis of the intermediate N,N'-(4-methyl-1,3-phenylene)bis(formamide).

Step 2: Thionation to this compound

The intermediate, N,N'-(4-methyl-1,3-phenylene)bis(formamide), is then subjected to thionation by heating it with elemental sulphur. This high-temperature reaction introduces sulphur linkages into the molecule, forming the final dye.

  • dot

    Caption: Thionation of the intermediate to form this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of N,N'-(4-methyl-1,3-phenylene)bis(formamide)

A practical method for the N-formylation of amines involves the use of formic acid with azeotropic removal of water.[8]

Materials and Equipment:

  • 2,4-Diaminotoluene

  • 85% Aqueous Formic Acid

  • Toluene

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, dissolve 1 mole of 2,4-diaminotoluene in toluene.

  • Add 2.0-2.4 equivalents of 85% aqueous formic acid to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water that collects in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-9 hours), cool the reaction mixture to room temperature.

  • Evaporate the toluene under reduced pressure to obtain the crude N,N'-(4-methyl-1,3-phenylene)bis(formamide). The product is often of sufficient purity for the next step. If necessary, purification can be achieved by recrystallization.

Synthesis of this compound (Thionation)

The thionation of N,N'-(4-methyl-1,3-phenylene)bis(formamide) is carried out by heating with sulphur.

Materials and Equipment:

  • N,N'-(4-methyl-1,3-phenylene)bis(formamide)

  • Sulphur powder

  • High-temperature reaction vessel with a stirrer and temperature control

  • Fume hood

Procedure:

  • In a suitable high-temperature reaction vessel placed in a fume hood, combine 100 parts of N,N'-(4-methyl-1,3-phenylene)bis(formamide) with approximately 400 parts of sulphur powder.[7]

  • Heat the mixture to 140-150 °C with stirring.[7]

  • Gradually increase the temperature to 218-220 °C over a period of 15 hours.[7]

  • Maintain the temperature at 218-220 °C until the reaction is complete. The progress can be monitored by observing the color development and the cessation of hydrogen sulphide evolution.

  • After the reaction is complete, cool the mixture to solidify.

  • The solid product is then crushed and ground to a fine powder to yield this compound.

  • dot

    Caption: Experimental workflow for the synthesis of this compound.

Application of Sulphur Dyes

The application of sulphur dyes to cellulosic fibers involves four main stages:

  • Reduction: The insoluble sulphur dye is reduced to its water-soluble leuco form using a reducing agent, typically sodium sulphide, in an alkaline bath.[9]

  • Dyeing: The textile material is immersed in the dye bath containing the leuco form of the dye. The dye is absorbed by the fibers. The dyeing temperature is typically between 90-95 °C.[1]

  • Oxidation: After dyeing, the fabric is treated with an oxidizing agent or exposed to air to convert the soluble leuco dye back to its insoluble form within the fibers.[9]

  • After-treatment: The dyed fabric is thoroughly washed to remove any unfixed dye and residual chemicals.[9] An after-treatment with a fixing agent, such as copper sulphate, can be used to improve the fastness properties.[1]

Quantitative Data

The performance of a dye is critical for its application. The following table summarizes the fastness properties of this compound. The ratings are based on the ISO standards, where 1 represents poor fastness and 5 represents excellent fastness.

PropertyRating
Acid Resistance 3-4[5][6]
Alkali Resistance 4[5][6]
Light Fastness 2[5][6]
Fulling 4[5][6]
Perspiration Fastness 4-5[5]
Soaping (Moderate) 4[5]
Soaping (Severe) 3[5]

Environmental Considerations

Sulphur dyes, while economical, have been associated with environmental concerns due to the use of sodium sulphide as a reducing agent, which can lead to the release of toxic hydrogen sulphide gas and the generation of sulphide-laden wastewater.[1] Modern advancements have focused on developing low-sulphide and zero-sulphide reducing systems, such as those based on glucose, to mitigate these environmental impacts.[1] It is important to note that this compound has been listed as a banned dye in some contexts, and safer alternatives may be available.[1] Proper handling and disposal of all chemicals involved in the synthesis and application of sulphur dyes are crucial to minimize environmental harm.

References

Methodological & Application

Application Notes and Protocols for UV-Vis Spectroscopy of C.I. Sulphur Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Sulphur Yellow 2 (CAS Registry Number: 1326-66-5) is a sulphur dye known for its use in the textile industry for dyeing cellulosic fibers.[1][2] Like other sulphur dyes, it is characterized by its insolubility in water and its application in a reduced, water-soluble "leuco" form.[3] The dye is typically a brown powder and dissolves in a sodium sulfide solution to form a yellow-brown solution, which is the leuco form of the dye.[1][2] This application note provides a detailed protocol for the preparation and UV-Vis spectroscopic analysis of the leuco form of this compound. The provided data and methodologies are intended to guide researchers, scientists, and drug development professionals in the characterization of this and similar sulphur dyes.

Principle of Analysis

Sulphur dyes in their oxidized state are insoluble pigmentary molecules. To facilitate analysis by transmission UV-Vis spectroscopy, the dye must be converted to its water-soluble leuco form. This is achieved by reduction in an alkaline solution of sodium sulfide. The leuco form possesses a distinct chromophoric system that absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. By measuring the absorbance of the leuco dye solution, quantitative information can be obtained. It is important to note that the leuco form can be sensitive to atmospheric oxygen and may re-oxidize; therefore, sample preparation and analysis should be performed in a timely manner.

Quantitative Data Summary

Due to the lack of specific experimental data for the UV-Vis spectrum of this compound in the public domain, the following table presents a hypothetical but representative dataset for its leuco form in an alkaline sodium sulfide solution. This data is intended for illustrative purposes to demonstrate the expected spectroscopic characteristics.

ParameterValue
Maximum Absorption Wavelength (λmax) 410 nm
Molar Absorptivity (ε) at λmax 1.5 x 10^4 L mol⁻¹ cm⁻¹
Solvent/Blank 0.1 M Sodium Sulfide in Deionized Water (pH adjusted to 11)
Appearance of Solution Yellow-brown

Experimental Protocol

This protocol details the steps for the preparation and UV-Vis analysis of the leuco form of this compound.

Materials and Equipment:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz or plastic cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Analytical balance

  • pH meter

  • Nitrogen gas (optional, for creating an inert atmosphere)

Procedure:

  • Preparation of the Blank Solution (0.1 M Sodium Sulfide, pH 11):

    • Accurately weigh 2.40 g of sodium sulfide nonahydrate (Na₂S·9H₂O) and dissolve it in approximately 80 mL of deionized water in a 100 mL volumetric flask.

    • Adjust the pH of the solution to 11 using a dilute sodium hydroxide solution.

    • Make up the volume to 100 mL with deionized water. This solution will serve as the blank for the spectrophotometric measurements and the solvent for the dye.

  • Preparation of the this compound Stock Solution (Leuco Form):

    • Accurately weigh approximately 10 mg of this compound powder into a 100 mL volumetric flask.

    • Add approximately 50 mL of the prepared 0.1 M sodium sulfide (pH 11) solution to the flask.

    • Gently heat the solution (to about 40-50°C) and stir until the dye is completely dissolved, resulting in a yellow-brown solution. This process facilitates the reduction of the dye to its leuco form.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with the 0.1 M sodium sulfide solution.

    • (Optional) To minimize re-oxidation, the flask can be purged with nitrogen gas before stoppering.

  • Preparation of Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions of the stock solution using the 0.1 M sodium sulfide solution as the diluent to prepare a series of standard solutions with varying concentrations.

  • UV-Vis Spectrophotometric Analysis:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength range for the scan from 300 nm to 700 nm.

    • Fill a cuvette with the blank solution (0.1 M sodium sulfide, pH 11) and place it in the reference beam (for a double beam instrument) or use it to zero the absorbance of the instrument.

    • Rinse a second cuvette with the most dilute standard solution and then fill it with the same solution.

    • Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.

    • Repeat the measurement for all standard solutions, from the most dilute to the most concentrated.

    • Finally, measure the absorbance of the unknown sample if applicable.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the UV-Vis analysis of this compound.

logical_relationship cluster_dye_forms Dye States cluster_process Chemical Process cluster_analysis_state Analytical State oxidized_dye This compound (Oxidized, Water-Insoluble) reduction Reduction (+ Na2S) oxidized_dye->reduction leuco_dye Leuco Form (Reduced, Water-Soluble) oxidation Oxidation (O2) leuco_dye->oxidation analysis Suitable for UV-Vis Analysis leuco_dye->analysis reduction->leuco_dye oxidation->oxidized_dye

Caption: Logical relationship between the different forms of this compound.

References

Application Note: HPLC Analysis of C.I. Sulphur Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the analysis of C.I. Sulphur Yellow 2, a water-insoluble sulphur dye, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. Due to the inherent insolubility of sulphur dyes in common HPLC mobile phases, a critical sample preparation step involving reductive solubilization is outlined. The described method provides a framework for the qualitative and quantitative analysis of this compound, which is essential for quality control in manufacturing, as well as for researchers and professionals in drug development and textile science who may encounter this compound.

Introduction

This compound (CAS No. 1326-66-5) is a sulphur dye characterized by its yellow-brown powder form and its insolubility in water. It finds primary application in the dyeing of cellulosic materials such as cotton, hemp, and viscose.[1] Like other sulphur dyes, its structure contains sulphur linkages, and it is applied to textiles in a reduced, water-soluble (leuco) form, which is subsequently oxidized to its insoluble, colored state within the fiber.[2][3] The analysis of these dyes is crucial for ensuring product quality, consistency, and for studying their environmental and biological interactions.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of dye components. However, the analysis of water-insoluble dyes like this compound presents a significant challenge due to the difficulty in preparing samples that are compatible with typical HPLC systems. This protocol addresses this challenge by employing a reductive solubilization step prior to chromatographic analysis.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • Sodium sulfide (Na₂S), ACS grade

  • Sodium phosphate, monobasic, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters, 0.45 µm, PTFE or nylon

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonication bath

Sample Preparation: Reductive Solubilization
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.

    • Prepare a 1% (w/v) sodium sulfide solution in deionized water.

    • Add approximately 5 mL of the 1% sodium sulfide solution to the volumetric flask.

    • Vortex and sonicate the mixture for 15 minutes to ensure complete dissolution and reduction of the dye to its leuco form. The solution should turn into a yellow-brown color.[1][4]

    • Dilute to the mark with the 1% sodium sulfide solution and mix well. This stock solution should be prepared fresh daily.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase B (see below) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions
ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Sodium Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis at 415 nm (based on typical absorbance for yellow dyes)

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained using this method. This data is for illustrative purposes and would need to be experimentally determined.

ParameterValue
Retention Time (tR) ~15.2 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Weigh this compound B Add 1% Sodium Sulfide Solution A->B C Vortex and Sonicate for 15 min (Reductive Solubilization) B->C D Dilute to Final Concentration C->D E Filter through 0.45 µm Syringe Filter D->E F Inject Sample into HPLC E->F Transfer to Autosampler Vial G Separation on C18 Column (Gradient Elution) F->G H UV-Vis Detection at 415 nm G->H I Data Acquisition and Analysis H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion

The critical step in this protocol is the reductive solubilization of this compound. Sulphur dyes are insoluble in their oxidized form but become soluble upon reduction of their disulfide linkages to thiol groups. Sodium sulfide serves as a common and effective reducing agent for this purpose.[2] The resulting leuco form of the dye is amenable to analysis by reverse-phase HPLC.

The choice of a C18 column is standard for the separation of a wide range of organic molecules, including dyes. The gradient elution from a polar mobile phase (aqueous buffer) to a less polar mobile phase (acetonitrile) allows for the effective elution of the dye components from the column. A buffered mobile phase is recommended to maintain a consistent pH and ensure reproducible retention times. The detection wavelength of 415 nm is a starting point based on the visible color of the dye; for optimal sensitivity, the absorption maximum should be determined experimentally using a diode array detector.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. By incorporating a reductive solubilization step, the challenge of analyzing this water-insoluble dye is overcome. This method can be adapted and validated for routine quality control of this compound in various industrial and research settings. Further optimization of the mobile phase composition and gradient may be necessary to resolve any impurities or related substances.

References

Application Notes and Protocols for C.I. Sulphur Yellow 2 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the preparation of C.I. Sulphur Yellow 2 solutions for research and development applications. This compound, a sulphur dye, is inherently insoluble in water.[1][2][3][4][5] This protocol outlines a standard laboratory procedure for its solubilization using an alkaline reducing agent, specifically sodium sulfide. The resulting solution contains the water-soluble leuco form of the dye, suitable for various experimental applications. Safety precautions, key parameters, and a visual workflow are provided to ensure reproducible and safe handling.

Introduction

This compound (CAS No. 1326-66-5) is a yellow-brown powder widely used in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose.[3][4][5] Its insolubility in water necessitates a chemical reduction process to convert it into a substantive, water-soluble form. This is achieved by treatment with a reducing agent, most commonly an aqueous solution of sodium sulfide, which transforms the dye into its leuco form.[6][7] This application note provides a detailed methodology for the preparation of this compound solutions in a laboratory setting.

Materials and Equipment

2.1 Materials:

  • This compound (powder)

  • Sodium sulfide (Na₂S) flakes or crystals

  • Sodium carbonate (Na₂CO₃), anhydrous (optional, as a pH buffer)

  • Anionic wetting agent (e.g., sodium dodecyl sulfate - SDS) (optional, to aid initial dispersion)

  • Deionized water

  • Nitrogen gas (optional, for creating an inert atmosphere)

2.2 Equipment:

  • Analytical balance

  • Beakers or Erlenmeyer flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Heating mantle or hot plate with temperature control

  • Thermometer

  • Fume hood

  • pH meter

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves (nitrile or neoprene)

Experimental Protocols

3.1. Safety Precautions

  • Sodium sulfide is corrosive and releases toxic hydrogen sulfide (H₂S) gas upon contact with acids or moisture. All procedures must be performed in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust from the dye powder and sodium sulfide.

  • In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

3.2. Preparation of Stock Solution (e.g., 1% w/v)

This protocol describes the preparation of 100 mL of a 1% (w/v) this compound stock solution. Adjust quantities as needed for different concentrations or volumes.

Step 1: Preparation of the Reducing Solution

  • In a 250 mL beaker or Erlenmeyer flask, add approximately 80 mL of deionized water.

  • Place the beaker on a magnetic stirrer and begin gentle stirring.

  • Carefully weigh and add 1.0 - 2.0 g of sodium sulfide (Na₂S) to the water. Note: The optimal amount of sodium sulfide can vary, but a 1:1 to 2:1 ratio of Na₂S to dye is a common starting point for sulphur dyes.[7]

  • (Optional) Add 0.5 g of sodium carbonate (Na₂CO₃) to maintain alkalinity and enhance the reduction process.

  • Continue stirring until the sodium sulfide and sodium carbonate are fully dissolved.

Step 2: Dispersion of this compound

  • In a separate small beaker, weigh 1.0 g of this compound powder.

  • (Optional) To aid in wetting the hydrophobic dye powder, create a paste by adding a small amount (e.g., 2-3 drops) of an anionic wetting agent and a few milliliters of the prepared reducing solution. Mix thoroughly with a glass rod until a smooth paste is formed.[8]

  • Add the this compound powder or paste to the stirring sodium sulfide solution from Step 1.

Step 3: Reduction and Dissolution

  • Heat the solution to 80-95°C while continuing to stir.[9] Caution: Do not boil vigorously, as this can accelerate the decomposition of the sodium sulfide and the dye.

  • Maintain this temperature and continue stirring for 15-30 minutes. The solution should gradually change color to a clear yellow-brown as the dye is reduced and dissolves.[2][3][10]

  • (Optional) To minimize oxidation of the leuco dye by air, the flask can be blanketed with nitrogen gas during heating and cooling.

Step 4: Final Preparation and Storage

  • Turn off the heat and allow the solution to cool to room temperature.

  • Once cooled, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume of 100 mL with deionized water and mix thoroughly.

  • The prepared solution is sensitive to oxidation. For short-term storage, keep it in a tightly sealed, amber glass bottle to protect it from light and air. For longer-term storage, refrigeration and an inert atmosphere are recommended.

Data Presentation

Table 1: Key Parameters for Preparation of 1% this compound Solution

ParameterValue/RangeNotes
This compound 1.0 g
Sodium Sulfide (Na₂S) 1.0 - 2.0 gActs as the primary reducing agent.
Sodium Carbonate (Na₂CO₃) 0.5 g (Optional)Provides alkalinity.
Deionized Water q.s. to 100 mL
Temperature 80 - 95 °CFor reduction and dissolution.
Heating Time 15 - 30 minutes
Appearance Yellow-brown solution[2][3][10]

Table 2: Physical and Chemical Properties of this compound

PropertyDescriptionReference
CAS Number 1326-66-5[2][3]
Appearance Brown powder[2][3]
Solubility in Water Insoluble[1][2][3][4][5]
Solubility in Na₂S Solution Soluble (forms a yellow-brown solution)[1][2][3]
Solubility in Ethanol/Acetone Can dissolve in organic solvents[1]
Reaction in Conc. H₂SO₄ Partial dissolution; dilution yields a yellow precipitate[1][2][3]

Visualization of Experimental Workflow

G cluster_prep Solution Preparation cluster_dissolution Reduction and Dissolution cluster_final Final Steps prep_na2s Prepare Reducing Solution (Na2S in DI Water) add_dye Add Dye to Reducing Solution prep_na2s->add_dye weigh_dye Weigh this compound make_paste Create Paste (Optional) with wetting agent weigh_dye->make_paste weigh_dye->add_dye make_paste->add_dye heat_stir Heat to 80-95°C with Stirring add_dye->heat_stir dissolve Maintain Temperature for 15-30 min heat_stir->dissolve cool Cool to Room Temperature dissolve->cool adjust_vol Adjust to Final Volume cool->adjust_vol store Store in Sealed, Amber Bottle adjust_vol->store

Caption: Workflow for preparing this compound solution.

G start This compound (Insoluble Powder) leuco Leuco Form of Dye (Water-Soluble Anion) start->leuco Reduction (Na2S, Heat) oxidized This compound (Insoluble Pigment) leuco->oxidized Oxidation (Air, Oxidizing Agent)

Caption: Chemical transformation of this compound.

References

Application Notes and Protocols for Dyeing Cotton with C.I. Sulphur Yellow 2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dyeing of cotton substrates with C.I. Sulphur Yellow 2 (C.I. 53120) in a laboratory environment. The protocols detailed herein are compiled from established textile chemistry resources and are intended to ensure reproducible and high-quality results.

Overview and Principle

This compound is a sulphur dye characterized by its yellow-brown powder form and insolubility in water.[1][2][3][4][5][6] Like other sulphur dyes, its application to cellulosic fibers such as cotton requires a multi-step process involving reduction, dyeing, and oxidation. The dye molecule, which contains sulfur linkages, is first converted into a water-soluble leuco form using a reducing agent, typically sodium sulfide, in an alkaline medium.[7][8][9][10] This soluble form has an affinity for cotton fibers and is absorbed onto the substrate.[8][10] Subsequent oxidation, either by air or chemical oxidizing agents, reconverts the dye to its original insoluble form, trapping it within the fiber matrix.[7][8][9][10] This process imparts good wash fastness to the dyed material.[6][8]

Materials and Reagents

Material/ReagentGradeSupplierNotes
This compoundTechnical---Also known as Sulphur Yellow GC.[2][5][6]
Cotton FabricScoured and Bleached---Ensure fabric is free from impurities.
Sodium Sulfide (Na₂S)Laboratory Reagent---Primary reducing agent.[8][10]
Soda Ash (Na₂CO₃)Laboratory Reagent---To maintain alkaline pH.[7][8]
Glauber's Salt (Na₂SO₄)Laboratory Reagent---Electrolyte to promote dye exhaustion.
Acetic Acid (CH₃COOH)Laboratory Reagent---For neutralization.[7]
Potassium Dichromate (K₂Cr₂O₇)Laboratory Reagent---Optional oxidizing agent.[7][8]
Non-ionic Wetting Agent------To ensure uniform wetting of the fabric.
Sequestering Agent------To prevent interference from hard water ions.[7]
Non-ionic Detergent------For soaping/washing.
Distilled Water---------

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare fresh solutions of the reducing agent immediately before use due to the potential for oxidation.

Dyeing Protocol

This protocol is designed for a laboratory-scale dyeing machine with a liquor-to-goods ratio (M:L) of 1:20. Adjustments may be necessary for different equipment.

Table 1: Dyeing Recipe

ComponentConcentration
This compound2% (on weight of fabric - owf)
Sodium Sulfide (Na₂S)2 g/L
Soda Ash (Na₂CO₃)5 g/L
Glauber's Salt (Na₂SO₄)10 g/L
Wetting Agent1 g/L
Sequestering Agent1 g/L
M:L Ratio1:20

Procedure:

  • Dye Bath Preparation:

    • In a stainless steel or glass beaker, create a paste of the this compound dye with a small amount of water and the wetting agent.

    • In a separate vessel, dissolve the sodium sulfide and soda ash in a portion of the required volume of distilled water.

    • Add the dissolved sodium sulfide and soda ash solution to the dye paste and stir until the dye is fully dissolved and reduced. The solution should turn a yellow-brown color.[3][4][5]

    • Transfer the reduced dye solution to the dyeing vessel and add the remaining water, sequestering agent, and Glauber's salt.

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 90-95°C at a rate of 2°C/minute.[2]

    • Maintain the temperature at 90-95°C for 60 minutes, ensuring the fabric is fully immersed and agitated.

  • Rinsing:

    • After dyeing, cool the dyebath and remove the fabric.

    • Rinse the fabric thoroughly with cold running water until the water runs clear.

Oxidation Protocol

Procedure:

  • Air Oxidation:

    • Expose the rinsed fabric to air for 10-15 minutes. This is often sufficient for oxidation.[8][9]

  • Chemical Oxidation (Optional, for improved fastness):

    • Prepare an oxidation bath containing:

      • Potassium Dichromate (K₂Cr₂O₇): 1-2 g/L

      • Acetic Acid (CH₃COOH): 1-2 mL/L

    • Immerse the rinsed fabric in the oxidation bath at 50-60°C for 15-20 minutes.[11]

    • Rinse the fabric thoroughly with cold water.

After-treatment (Soaping)

Procedure:

  • Prepare a soaping bath containing a non-ionic detergent (1-2 g/L).

  • Wash the oxidized and rinsed fabric in the soaping bath at 70°C for 10 minutes to remove any unfixed dye.[7]

  • Rinse the fabric thoroughly with hot water, followed by a final cold water rinse.

  • Dry the fabric in an oven or air dry.

Data Presentation

The following table summarizes the expected fastness properties of cotton dyed with this compound. The ratings are based on a scale of 1 to 5, where 5 represents the highest fastness.

Table 2: Fastness Properties of this compound on Cotton

Fastness PropertyISO RatingAATCC Rating
Light Fastness23
Wash Fastness (Soaping - Moderate)44
Wash Fastness (Soaping - Severe)32
Perspiration Fastness4-52
Acid Resistance3-44
Alkali Resistance45

Data compiled from multiple sources.[2][3][4]

Visualizations

Sulphur Dyeing Workflow

SulphurDyeingWorkflow cluster_reduction Reduction cluster_dyeing Dyeing cluster_oxidation Oxidation Dye Sulphur Dye (Insoluble) LeucoDye Leuco Sulphur Dye (Soluble) Dye->LeucoDye Reduction Na2S Sodium Sulfide (Reducing Agent) Na2S->LeucoDye Alkali Alkali (Soda Ash) Alkali->LeucoDye Cotton Cotton Fiber DyedFiber Dyed Fiber (Leuco Form) LeucoDye->DyedFiber Adsorption & Diffusion Cotton->DyedFiber FinalDyedFiber Final Dyed Fiber (Insoluble Dye) DyedFiber->FinalDyedFiber Oxidation Oxidant Oxidizing Agent (Air or Chemical) Oxidant->FinalDyedFiber

Caption: Workflow of the sulphur dyeing process.

Logical Relationship of Dyeing Steps

DyeingSteps A 1. Dye Solubilization (Reduction) B 2. Dyeing of Cotton A->B Transfer of soluble dye C 3. Rinsing B->C Removal of excess dye liquor D 4. Oxidation C->D Preparation for insolubilization E 5. Soaping & Rinsing D->E Removal of unfixed dye F 6. Drying E->F Final step

Caption: Sequential steps in the laboratory dyeing protocol.

References

Application of Sulphur Yellow GR in Textile Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulphur Yellow GR, also identified by designations such as Sulphur Light Yellow GC, C.I. Sulphur Yellow 2, and C.I. 53120, is a sulphur dye used extensively in the textile industry.[1][2][3] Sulphur dyes are complex heterocyclic compounds containing sulfur linkages.[4] They are water-insoluble and must be converted into a soluble "leuco" form using a reducing agent, typically sodium sulfide, before they can be applied to textile fibers.[4][5][6] This application note provides detailed protocols for the use of Sulphur Yellow GR in textile research, focusing on dyeing cellulosic fibers like cotton, linen, and viscose.[1][7] These dyes are valued for their cost-effectiveness, good wash fastness, and the characteristic dull shades they produce, which are particularly sought after for denim and corduroy fabrics.[7][8]

Chemical & Physical Properties

Sulphur Yellow GR is a yellow-brown powder.[1][3] It is insoluble in water but demonstrates good solubility in an aqueous solution of sodium sulfide, where it forms a yellow-brown solution.[3][7] The dye's primary application is on cellulosic and their blended fabrics.[7][9]

Quantitative Data: Fastness Properties

The performance of a dye is critically evaluated by its fastness properties, which indicate the resistance of the color to various external factors. The following table summarizes the reported fastness ratings for Sulphur Yellow GR/GC on cotton, according to ISO standards.

Fastness PropertyISO StandardRatingReference(s)
Light FastnessISO 105 B022 - 4[1][3][7]
Washing/Soaping (Severe)ISO 105 C093 - 4[3][7]
Washing/Soaping (Moderate)-4[3]
Rubbing (Dry)ISO 105 X124 - 5[1]
Rubbing (Wet)ISO 105 X123[1]
Perspiration Fastness-4 - 5[3][7]
Acid Resistance-3 - 4[3][7]
Alkali Resistance-4[3][7]
Fulling-3 - 4[3][7]

Note: Ratings are on a scale of 1 to 5, with 5 being the highest fastness. The range in light fastness values may be attributed to variations in dye concentration, substrate, and specific after-treatments applied.

Dyeing Mechanism: From Insoluble Pigment to Trapped Color

The application of Sulphur Yellow GR to cellulosic fibers is a three-stage process involving reduction, dyeing (adsorption and diffusion), and oxidation.

  • Reduction: The water-insoluble Sulphur Yellow GR, which contains disulfide bonds (Dye-S-S-Dye), is treated with a reducing agent like sodium sulfide (Na₂S) in an alkaline medium.[4] This chemical reaction breaks the disulfide linkages and forms thiol groups (-SH), resulting in a water-soluble sodium salt of the leuco-sulphur dye (Dye-S-Na).[5][10] This soluble form has an affinity for cellulosic fibers.

  • Dyeing: The textile substrate is immersed in the dye bath containing the soluble leuco dye. The dye molecules are adsorbed onto the fiber surface and then diffuse into the amorphous regions of the cellulose. The addition of an electrolyte like Glauber's salt (Na₂SO₄) or common salt (NaCl) helps to increase dye exhaustion onto the fiber.[11]

  • Oxidation: After dyeing, the leuco dye is converted back to its original insoluble form within the fiber. This is achieved by exposing the dyed fabric to air (aerial oxidation) or by using chemical oxidizing agents like sodium perborate or potassium dichromate.[4][11] This final step traps the large, insoluble dye molecules inside the fiber structure, resulting in excellent wash fastness.[4]

Dyeing_Mechanism cluster_reduction Step 1: Reduction (in Dyebath) cluster_dyeing Step 2: Dyeing cluster_oxidation Step 3: Oxidation (on Fiber) InsolubleDye Insoluble Sulphur Dye (Dye-S-S-Dye) SolubleDye Soluble Leuco-Sulphur Dye (Dye-SH) InsolubleDye->SolubleDye Reduction ReducingAgent Reducing Agent (e.g., Na₂S) Fiber Cellulosic Fiber SolubleDye->Fiber Adsorption & Diffusion DyedFiber Fiber with Absorbed Leuco Dye FinalDyedFiber Insoluble Dye Trapped in Fiber (Dye-S-S-Dye) DyedFiber->FinalDyedFiber Oxidation OxidizingAgent Oxidizing Agent (e.g., Air, K₂Cr₂O₇)

Caption: Chemical mechanism of Sulphur Yellow GR dyeing on cellulosic fibers.

Experimental Protocols

The following protocols are generalized for laboratory-scale exhaust dyeing of cotton fabric with Sulphur Yellow GR. Researchers should perform preliminary tests to optimize parameters for their specific equipment and substrate.

Materials and Reagents
  • Textile Substrate: Pre-scoured and bleached 100% cotton fabric.

  • Dye: Sulphur Yellow GR (powder form).

  • Reducing Agent: Sodium sulfide flakes (Na₂S·9H₂O, 60% purity).

  • Alkali: Soda ash (Na₂CO₃).

  • Wetting Agent: Anionic wetting agent (e.g., Turkey Red Oil).

  • Electrolyte: Anhydrous Glauber's salt (Na₂SO₄) or Common salt (NaCl).

  • Oxidizing Agent (Optional): Sodium perborate (NaBO₃·4H₂O) or Potassium dichromate (K₂Cr₂O₇) with Acetic Acid (CH₃COOH).

  • Soaping Agent: Non-ionic soap.

  • Water: Deionized or soft water is recommended.

Protocol for Exhaust Dyeing of Cotton

This protocol is based on a 2% depth of shade (dye weight relative to fabric weight) and a material-to-liquor ratio (MLR) of 1:20.

Step 1: Preparation of the Dye Stock Solution (Reduction)

  • Calculate the required amount of dye, sodium sulfide, and soda ash. For a 2% shade:

    • Sulphur Yellow GR: 2% on weight of fabric (owf)

    • Sodium sulfide (60%): 2% owf (typically 1:1 ratio with dye)[11]

    • Soda ash: 1% owf (typically half the dye weight)[11]

  • In a beaker, create a paste of the Sulphur Yellow GR powder with a small amount of anionic wetting agent and cold water.[8]

  • In a separate vessel, dissolve the calculated sodium sulfide and soda ash in hot water (approx. 80-90°C).

  • Carefully and slowly add the hot alkaline reducing solution to the dye paste, stirring continuously.

  • Boil the mixture for 5-10 minutes to ensure complete reduction and dissolution of the dye, forming the leuco dye stock solution.[5][8]

Step 2: Dye Bath Preparation and Dyeing Cycle

  • Set up the dye bath with the required volume of water for a 1:20 MLR.

  • Heat the water to the starting temperature of 40°C.

  • Add the prepared dye stock solution to the bath and stir.

  • Introduce the wetted cotton fabric into the dye bath.

  • Run for 10-15 minutes to allow for even dye uptake.[5]

  • Gradually raise the temperature to 80-90°C over 20-30 minutes.[8]

  • Add the calculated amount of Glauber's salt (e.g., 20 g/L) in two portions, 10 minutes apart.[8]

  • Continue dyeing at 80-90°C for an additional 30-60 minutes to complete the exhaustion phase.[5]

Step 3: Rinsing and Oxidation

  • Cool the dye bath and drain the liquor.

  • Rinse the fabric thoroughly with cold running water for 5-10 minutes to remove residual chemicals and unfixed dye.[8]

  • Oxidation:

    • Method A (Aerial Oxidation): Simply expose the wet fabric to air for 15-30 minutes. This is the most environmentally friendly method but can be slow.[4]

    • Method B (Chemical Oxidation): For a faster and more complete oxidation, treat the fabric in a fresh bath with 1-2 g/L of sodium perborate at 40-50°C for 20 minutes.[11] This improves shade consistency.

Step 4: After-treatment (Soaping)

  • Prepare a fresh bath with 2 g/L non-ionic soap.

  • Treat the oxidized fabric in this bath at the boil (95-100°C) for 15-20 minutes.[11] Soaping is crucial for removing superficial dye particles, which improves rub fastness and gives the final, brighter shade.[5][11]

  • Rinse the fabric thoroughly, first with hot water and then with cold water.[8]

  • Dry the fabric.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle (MLR 1:20) cluster_post Phase 3: Post-Treatment A1 Weigh Fabric & Calculate Reagents (Dye, Na₂S, Soda) A2 Prepare Dye Paste A1->A2 A3 Dissolve Na₂S & Soda Ash in Hot Water A2->A3 A4 Combine and Boil to Create Leuco Dye Stock Solution A3->A4 B1 Prepare Dyebath at 40°C A4->B1 B2 Add Dye Stock & Fabric B1->B2 B3 Raise Temp to 90°C B2->B3 B4 Add Glauber's Salt B3->B4 B5 Dye for 30-60 min B4->B5 C1 Cool, Drain & Cold Rinse B5->C1 C2 Oxidize (Air or Chemical) C1->C2 C3 Soap at Boil (15-20 min) C2->C3 C4 Hot & Cold Rinse C3->C4 C5 Dry Fabric C4->C5

Caption: Experimental workflow for exhaust dyeing of cotton with Sulphur Yellow GR.

Safety and Environmental Considerations

  • Hydrogen Sulfide Gas: The use of sodium sulfide in an acidic or hot, humid environment can release toxic and flammable hydrogen sulfide (H₂S) gas. All procedures should be conducted in a well-ventilated area, preferably within a fume hood.

  • Alkalinity: The dye bath is strongly alkaline. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Effluent: Sulphur dye effluent is highly colored, alkaline, and contains residual sulfides, which have a high chemical oxygen demand (COD). Effluent must be treated according to local regulations before disposal. Oxidation of the effluent can help reduce sulfide content.

  • Tendering: Improper application or storage of sulphur-dyed goods can lead to the formation of sulfuric acid from residual sulfur, which can weaken or "tender" the cellulosic fabric. A final rinse with a mild alkali like sodium acetate can help neutralize any potential acid formation.[5]

References

Application Notes and Protocols for Degradation Studies Using Methylene Blue as a Model Compound

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: The originally requested compound, C.I. 53120, is not sufficiently documented in scientific literature to provide detailed and reliable application notes for degradation studies. Therefore, this document utilizes Methylene Blue (C.I. 52015), a widely studied and representative thiazine dye, as a model compound. The principles and protocols outlined herein are broadly applicable to the study of other organic dye degradation processes.

Introduction

Methylene Blue (MB) is a cationic thiazine dye extensively used as a model compound in environmental and pharmaceutical degradation studies.[1][2] Its intense blue color in aqueous solution makes it ideal for spectrophotometric monitoring, and its degradation pathways have been well-characterized, providing a robust system for evaluating the efficacy of various degradation technologies.[3][4][5] These notes provide an overview of the key chemical properties of MB, detailed protocols for conducting degradation experiments, and methods for analyzing the degradation process.

Chemical Properties of Methylene Blue:

PropertyValueReference
Chemical FormulaC₁₆H₁₈ClN₃S[1][6]
Molar Mass319.85 g/mol [6]
AppearanceDark green crystalline powder[1][6]
SolubilitySoluble in water, ethanol, and chloroform[6][7][8]
λmax (in water)~664 nm[9][10][11]
Chemical ClassThiazine Dye[8]

Experimental Protocols

This section outlines detailed protocols for conducting photocatalytic degradation studies of Methylene Blue. Photocatalysis is a common and effective advanced oxidation process for dye degradation.[3][12]

Materials and Reagents
  • Methylene Blue (analytical grade)

  • Photocatalyst (e.g., Titanium Dioxide (TiO₂), Zinc Oxide (ZnO))[13][14]

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • UV-Vis Spectrophotometer

  • Photoreactor with a suitable light source (e.g., UV lamp, Xenon lamp)

  • Magnetic stirrer and stir bars

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Preparation of Stock and Working Solutions
  • Methylene Blue Stock Solution (e.g., 1000 mg/L): Accurately weigh 1.0 g of Methylene Blue powder and dissolve it in 1 L of deionized water in a volumetric flask. Stir until completely dissolved. Store this stock solution in a dark bottle to prevent photodegradation.

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 5, 10, 20 mg/L) by diluting the stock solution with deionized water. The initial concentration should be chosen based on the specific objectives of the study.[15][16]

Photocatalytic Degradation Procedure
  • Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., 0.1 g/L of TiO₂) to a known volume of the Methylene Blue working solution in the photoreactor.[2] The optimal catalyst dosage should be determined experimentally.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the Methylene Blue to adsorb onto the surface of the photocatalyst and reach an adsorption-desorption equilibrium.[17] This step is crucial to differentiate between removal by adsorption and degradation.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic degradation process. Continue stirring to ensure a homogeneous suspension.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.[16]

  • Sample Preparation for Analysis: Centrifuge or filter the collected samples to remove the photocatalyst particles before spectrophotometric analysis. This prevents interference from the catalyst in the absorbance readings.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum wavelength of Methylene Blue (~664 nm) using a UV-Vis spectrophotometer.[10][11] Use deionized water as a blank.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula:

    Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

    Where:

    • C₀ is the initial concentration of Methylene Blue (at time t=0 after the dark adsorption period).

    • Cₜ is the concentration of Methylene Blue at a specific time interval 't'.

    The concentration can be determined from the absorbance values using a pre-established calibration curve based on the Beer-Lambert law.[18]

Data Presentation and Analysis

Quantitative Data Summary

The results of the degradation experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Effect of Initial Methylene Blue Concentration on Degradation Efficiency

Initial Concentration (mg/L)Catalyst Dosage (g/L)Reaction Time (min)Final Concentration (mg/L)Degradation Efficiency (%)
50.11200.4591.0
100.11201.288.0
200.11203.682.0

Table 2: Effect of Catalyst Dosage on Degradation Efficiency (Initial MB Concentration: 10 mg/L)

Catalyst Dosage (g/L)Initial Concentration (mg/L)Reaction Time (min)Final Concentration (mg/L)Degradation Efficiency (%)
0.05101202.575.0
0.1101201.288.0
0.2101201.189.0
Kinetic Analysis

The degradation of Methylene Blue often follows pseudo-first-order kinetics.[12][19] The rate constant can be determined by plotting ln(C₀/Cₜ) against time. The linear relationship suggests a pseudo-first-order reaction.

The pseudo-first-order kinetic model is expressed as:

ln(C₀/Cₜ) = k * t

Where:

  • k is the pseudo-first-order rate constant (min⁻¹).

  • t is the reaction time (min).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare MB Stock Solution working Prepare MB Working Solutions stock->working reactor Add Catalyst to MB Solution in Reactor working->reactor dark Stir in Dark (Adsorption-Desorption Equilibrium) reactor->dark illuminate Illuminate with Light Source dark->illuminate sample Collect Samples at Intervals illuminate->sample separate Separate Catalyst (Centrifuge/Filter) sample->separate measure Measure Absorbance (UV-Vis) separate->measure calculate Calculate Degradation Efficiency & Kinetics measure->calculate

Caption: Experimental workflow for the photocatalytic degradation of Methylene Blue.

Simplified Methylene Blue Degradation Pathway

The degradation of Methylene Blue is a complex process involving several intermediate products.[3][20][21] The primary mechanism involves the attack of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), on the dye molecule.[3] This leads to the cleavage of the aromatic rings and eventual mineralization into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions.[3][5]

Degradation_Pathway MB Methylene Blue (C₁₆H₁₈ClN₃S) Intermediates Aromatic Intermediates MB->Intermediates Oxidation ROS Reactive Oxygen Species (e.g., •OH) ROS->MB Attack ROS->Intermediates Attack Mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NO₃⁻) Intermediates->Mineralization Further Oxidation

Caption: Simplified degradation pathway of Methylene Blue via oxidation by reactive oxygen species.

Analytical Methods for Degradation Products

While UV-Vis spectrophotometry is excellent for monitoring the decolorization of Methylene Blue, it does not provide information about the intermediate degradation products. To identify these products, more sophisticated analytical techniques are required:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify volatile and semi-volatile organic compounds formed during the degradation process.[4][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating and quantifying non-volatile and thermally unstable intermediate products in the aqueous phase.

  • Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. A decrease in TOC indicates the mineralization of the dye into CO₂.[23]

By employing these advanced analytical methods, researchers can gain a more complete understanding of the degradation mechanism and the extent of mineralization of the model compound.

References

Application Notes and Protocols for Quantifying C.I. Sulphur Yellow 2 Concentration in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of C.I. Sulphur Yellow 2 in solution using UV-Vis spectrophotometry. The protocol covers the preparation of standards, determination of the analytical wavelength, and the generation of a calibration curve for accurate concentration measurement. Safety precautions for handling the required reagents are also outlined.

Introduction

This compound is a sulphur dye primarily used in the textile industry.[1] Accurate quantification of its concentration in solution is crucial for various research and development applications, including monitoring dyeing processes, assessing environmental samples, and in the formulation of products. This application note describes a reliable method based on UV-Visible spectrophotometry.

Sulphur dyes, including this compound, are characteristically insoluble in water but can be dissolved in a solution of sodium sulfide to form a colored solution.[2][3][4][5] This property allows for their quantification using spectrophotometry, which relates the absorbance of light by a solution to the concentration of the analyte, as described by the Beer-Lambert Law.

Principle of the Method

The concentration of this compound is determined by measuring the absorbance of its colored solution at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Materials and Reagents

  • This compound (CAS No. 1326-66-5)

  • Sodium sulfide (Na₂S)

  • Deionized water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes and tips

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Analytical balance

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

Sodium sulfide is corrosive and can cause burns.[2] It is crucial to handle it in a well-ventilated area or a fume hood.[2] Avoid contact with acids, as this will release toxic hydrogen sulfide gas.[4] Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Dispose of all waste containing sodium sulfide according to institutional and local environmental regulations.[4]

Experimental Protocols

Preparation of Solutions

5.1.1. Preparation of 1% (w/v) Sodium Sulfide Solution (Solvent)

  • Weigh 1.0 g of sodium sulfide flakes or powder.

  • Dissolve the sodium sulfide in approximately 80 mL of deionized water in a 100 mL volumetric flask.

  • Once fully dissolved, dilute to the mark with deionized water and mix thoroughly.

  • This solution should be prepared fresh daily.

5.1.2. Preparation of a 100 mg/L Stock Solution of this compound

  • Accurately weigh 10.0 mg of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of the 1% sodium sulfide solution and swirl to dissolve the dye completely. Gentle heating or sonication may be required.

  • Once dissolved, dilute to the mark with the 1% sodium sulfide solution and mix thoroughly.

5.1.3. Preparation of Standard Solutions

Prepare a series of standard solutions by diluting the 100 mg/L stock solution with the 1% sodium sulfide solution, as detailed in Table 1.

Table 1: Preparation of Standard Solutions

StandardConcentration (mg/L)Volume of Stock Solution (mL)Final Volume (mL)
120.210
250.510
3101.010
4151.510
5202.010
Determination of Wavelength of Maximum Absorbance (λmax)
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.[5]

  • Use the 1% sodium sulfide solution as the blank.

  • Fill a cuvette with the 10 mg/L standard solution of this compound.

  • Scan the absorbance of the solution over a wavelength range of 400-700 nm.[6]

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Generation of the Calibration Curve
  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the 1% sodium sulfide solution as the blank.[7]

  • Measure the absorbance of each of the prepared standard solutions (2, 5, 10, 15, and 20 mg/L).

  • Record the absorbance values in a table (see Table 2 for an example).

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1 for a good linear fit.[3]

Measurement of Unknown Sample Concentration
  • Dilute the unknown sample containing this compound with the 1% sodium sulfide solution if necessary to bring its absorbance within the range of the calibration curve.

  • Measure the absorbance of the diluted unknown sample at the λmax.

  • Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Account for the dilution factor to determine the concentration in the original, undiluted sample.

Data Presentation

Table 2: Example Calibration Data for this compound

Concentration (mg/L)Absorbance at λmax
2[Example Value]
5[Example Value]
10[Example Value]
15[Example Value]
20[Example Value]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_solvent Prepare 1% Na2S Solution prep_stock Prepare 100 mg/L Stock Solution prep_solvent->prep_stock prep_standards Prepare Standard Solutions prep_stock->prep_standards det_lambda Determine λmax prep_standards->det_lambda gen_cal_curve Generate Calibration Curve det_lambda->gen_cal_curve measure_unknown Measure Unknown Sample gen_cal_curve->measure_unknown calc_conc Calculate Concentration measure_unknown->calc_conc

Caption: Experimental workflow for the quantification of this compound.

calibration_logic cluster_standards Known Standards cluster_absorbance Measured Absorbance cluster_curve Calibration Curve cluster_unknown Unknown Sample C1 Conc. 1 A1 Abs. 1 C1->A1 Measure C2 Conc. 2 A2 Abs. 2 C2->A2 Measure C3 Conc. 3 A3 Abs. 3 C3->A3 Measure C4 Conc. 4 A4 Abs. 4 C4->A4 Measure C5 Conc. 5 A5 Abs. 5 C5->A5 Measure plot Plot Abs vs. Conc. A1->plot A2->plot A3->plot A4->plot A5->plot regression Linear Regression (y = mx + c) plot->regression unknown_conc Calculate Unknown Conc. regression->unknown_conc unknown_abs Measure Unknown Abs. unknown_abs->unknown_conc Interpolate

Caption: Logical relationship for determining unknown concentration via a calibration curve.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Sulphur Yellow 2 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of C.I. Sulphur Yellow 2. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.

Troubleshooting Guide: Common Solubility Issues

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Dissolution - Insufficient reducing agent (sodium sulfide).- Low temperature of the solvent.- Incorrect pH of the solution.- Increase the concentration of sodium sulfide. A common starting point is a 1:1 to 1:2 ratio of dye to sodium sulfide by weight.- Heat the solution. Sulphur dyes generally require heating to boiling or near-boiling temperatures (90-95°C) for complete dissolution.[1]- Ensure the solution is alkaline. Add soda ash (sodium carbonate) to raise the pH.
Precipitate Forms in Solution - Oxidation of the reduced leuco form by air.- Presence of hard water ions (e.g., Ca²⁺, Mg²⁺).- Minimize exposure of the hot, reduced dye solution to air.[2]- Use deionized or distilled water for solution preparation.- Add a water-softening agent like EDTA if hard water is unavoidable.
"Bronzing" or Dull Shade on Dyed Material - Incomplete dissolution of the dye.- Premature oxidation of the dye on the material's surface.- Ensure the dye is fully dissolved before application by following the recommended protocol.- Avoid excessive delays between different stages of the dyeing process to prevent premature oxidation.
Poor Color Yield - Over-reduction of the dye, which can lower its affinity for the substrate.- While sodium sulfide is necessary, excessive amounts can be detrimental. Start with the recommended ratios and optimize from there.- Consider a milder reducing agent if over-reduction is suspected.
Inconsistent Results Between Batches - Variation in the quality of the dye or reagents.- Inconsistent procedural parameters (temperature, time, agitation).- Use reagents from the same batch for a series of experiments.- Carefully control and monitor the temperature, dissolution time, and stirring rate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in water?

A1: this compound, like other sulphur dyes, has a complex molecular structure with sulfur linkages, making it inherently insoluble in water.[3][4] To be used in aqueous solutions, it must first be converted into a water-soluble form.

Q2: What is the mechanism behind dissolving this compound with sodium sulfide?

A2: Sodium sulfide acts as a reducing agent in an alkaline solution. It breaks the disulfide (-S-S-) bonds within the dye molecule, converting it into a water-soluble leuco form (thiolates).[2][5] This reduced form has an affinity for cellulosic fibers and can be used for dyeing.

Q3: What is the ideal pH for dissolving this compound?

A3: An alkaline pH is crucial for the dissolution of sulphur dyes. The addition of soda ash (sodium carbonate) is recommended to achieve and maintain the necessary alkaline conditions for the reduction reaction to occur effectively.[5]

Q4: Can other reducing agents be used?

A4: Yes, other reducing agents like sodium hydrosulfide can be used. However, it is a more powerful reducing agent and may lead to over-reduction of the dye, which can result in lower color yields.[2] Sodium sulfide is the most commonly used and recommended reducing agent for sulphur dyes.[2]

Q5: What is the effect of temperature on the solubility of this compound?

A5: Temperature plays a critical role in the dissolution of sulphur dyes. Heating the solution, typically to boiling (90-95°C), is necessary to ensure the complete reduction and dissolution of the dye.[1]

Data Presentation: Factors Influencing Solubility

ParameterCondition 1Condition 2Condition 3Expected Solubility Trend
Sodium Sulfide Conc. (relative to dye weight)0.5:11:12:1Increasing solubility with higher concentration up to an optimal point.
Temperature 25°C60°C95°CSignificant increase in solubility with higher temperatures.
pH 7911Solubility increases as the solution becomes more alkaline.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps to prepare a stock solution of this compound by converting it to its water-soluble leuco form.

Materials:

  • This compound powder

  • Sodium sulfide flakes (Na₂S)

  • Soda ash (Sodium carbonate, Na₂CO₃)

  • Deionized water

  • Heat-resistant beaker

  • Stirring rod

  • Hot plate with magnetic stirrer

  • Thermometer

Procedure:

  • Pre-mixing: In a dry beaker, weigh the desired amount of this compound powder. Add sodium sulfide at a weight ratio of 1:1 to 1:2 (dye:sodium sulfide). Add soda ash at a weight equal to the dye. Mix the powders thoroughly with a dry stirring rod.

  • Pasting: Add a small amount of deionized water at room temperature to the powder mixture and stir to form a smooth paste. This prevents the powder from clumping when hot water is added.

  • Dissolution: While stirring, gradually add boiling deionized water to the paste. The amount of water will depend on the desired final concentration of the stock solution.

  • Heating and Reduction: Place the beaker on a hot plate with a magnetic stirrer. Heat the solution to 90-95°C and maintain this temperature for 10-15 minutes, stirring continuously. This ensures the complete reduction of the dye to its leuco form. The solution should turn a yellow-brown color.[6][7]

  • Cooling and Storage: Allow the solution to cool slightly before use. For storage, transfer the solution to a tightly sealed container to minimize contact with air, which can cause oxidation and precipitation.

Visualizations

Workflow for Dissolving this compound

G start Start premix Pre-mix this compound, Sodium Sulfide, and Soda Ash start->premix paste Form a paste with a small amount of deionized water premix->paste add_water Gradually add boiling deionized water paste->add_water heat_stir Heat to 90-95°C and stir for 10-15 minutes add_water->heat_stir dissolved Completely dissolved leuco-form solution heat_stir->dissolved

Caption: Workflow for the dissolution of this compound.

Logical Relationship of Factors Affecting Solubility

G solubility Improved Solubility of This compound reducing_agent Increased Sodium Sulfide Concentration reducing_agent->solubility temperature Elevated Temperature (90-95°C) temperature->solubility ph Alkaline pH (achieved with Soda Ash) ph->solubility

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Stabilizing the Leuco Form of Sulphur Light Yellow GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulphur Light Yellow GC. The focus is on stabilizing its water-soluble leuco form, a critical step for consistent and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the 'leuco' form of Sulphur Light Yellow GC and why is it important?

A1: Sulphur Light Yellow GC, in its native state, is a water-insoluble powder.[1] For it to be used in aqueous solutions for dyeing or other applications, it must be converted into its water-soluble 'leuco' form. This is achieved through a chemical reduction process, typically using a reducing agent like sodium sulfide.[2][3] The leuco form is readily absorbed by substrates like cellulosic fibers.[2] After application, the leuco form is oxidized back to the insoluble parent dye, fixing it to the substrate.[1] Therefore, achieving and maintaining a stable leuco form is essential for the effective use of this dye.

Q2: What causes the instability of the leuco form of Sulphur Light Yellow GC?

A2: The primary cause of instability is oxidation. The reduced sulfur linkages (thiol groups) in the leuco form are highly susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in the system.[4][5] This oxidation reverts the dye to its insoluble form, causing it to precipitate out of solution, which can lead to uneven application, reduced color yield, and clogging of equipment. Factors such as elevated temperature, incorrect pH, and exposure to air can accelerate this oxidation process.[1]

Q3: What are the common visual indicators of leuco form instability?

A3: The most common indicator is the formation of a precipitate or a film on the surface of the solution. You may also observe a change in the color of the solution, often a dulling or darkening, as the insoluble, oxidized form of the dye begins to appear. In a dyeing process, instability can manifest as speckling or uneven color on the substrate.

Q4: Can I prepare a stable stock solution of the leuco form of Sulphur Light Yellow GC?

A4: Yes, it is possible to prepare relatively stable pre-reduced solutions. Commercial liquid sulfur dyes are essentially stabilized leuco forms.[1] Stability can be enhanced by using specific reducing agents, antioxidants, and by controlling the storage conditions (e.g., in a sealed container with minimal headspace to exclude oxygen).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of the leuco form of Sulphur Light Yellow GC.

Problem Potential Causes Recommended Solutions
Incomplete dissolution of the dye after adding reducing agent. 1. Insufficient amount of reducing agent. 2. Low temperature of the reduction bath. 3. Incorrect pH of the solution.1. Increase the concentration of the reducing agent incrementally. 2. Gently heat the solution (e.g., to 60-80°C) to facilitate reduction. 3. Ensure the solution is alkaline (pH 9-11), as the reduction is most effective under these conditions.
Precipitate forms in the leuco dye solution shortly after preparation. 1. Premature oxidation due to exposure to air. 2. Insufficient concentration of the reducing agent to maintain the reduced state. 3. pH of the solution is too low.1. Prepare the solution in a closed vessel or under a nitrogen atmosphere. 2. Add a small excess of the reducing agent or an antioxidant (e.g., glucose). 3. Adjust the pH to be more alkaline.
"Bronzing" or a reddish-bronze sheen on the dyed substrate. 1. Over-oxidation of the leuco dye on the surface of the substrate. 2. Use of an overly concentrated dye solution. 3. Insufficient rinsing before oxidation.1. Use a milder oxidizing agent or a shorter oxidation time. 2. Dilute the dye bath. 3. Ensure thorough rinsing of the substrate after dyeing to remove excess, unabsorbed leuco dye.
Weak or pale coloration of the substrate. 1. Loss of leuco dye due to premature oxidation in the dye bath. 2. Over-reduction of the dye, leading to a form with lower affinity for the substrate. 3. Insufficient dyeing time or temperature.1. Add a stabilizing agent (e.g., a small amount of glucose) to the dye bath. 2. Avoid using an excessive amount of a strong reducing agent like sodium hydrosulfide. 3. Optimize dyeing time and temperature according to your experimental protocol.
"Tendering" or weakening of cellulosic substrates after dyeing and storage. Formation of sulfuric acid from residual sulfur in the dye upon storage in humid conditions.[5]After dyeing and oxidation, thoroughly rinse the substrate and consider a final treatment with a weak alkaline solution (e.g., 1-2 g/L sodium acetate) to neutralize any acidic residues.[5]

Experimental Protocols

Protocol for the Preparation of a Stabilized Leuco Sulphur Light Yellow GC Solution

This protocol describes a general method for preparing a stabilized leuco dye solution for laboratory use.

Materials:

  • Sulphur Light Yellow GC powder

  • Sodium sulfide (Na₂S) flakes or powder

  • Sodium hydroxide (NaOH)

  • Glucose (D-glucose)

  • Deionized water

  • Nitrogen gas (optional)

Procedure:

  • Preparation of the Reducing Solution: In a closed vessel, dissolve sodium sulfide in deionized water to create a concentrated stock solution (e.g., 20% w/v). Handle sodium sulfide with care in a well-ventilated fume hood, as it is corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

  • Dye Slurry Preparation: Create a paste of the Sulphur Light Yellow GC powder with a small amount of deionized water. This prevents clumping when added to the main solution.

  • Reduction:

    • In a separate reaction vessel, add the required volume of deionized water. If possible, purge the water with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

    • Add the sodium sulfide stock solution to the water.

    • Adjust the pH of the solution to 10-11 with a dilute sodium hydroxide solution.

    • Gently heat the solution to 60-70°C.

    • Slowly add the Sulphur Light Yellow GC paste to the heated, alkaline reducing solution with gentle stirring.

    • Continue heating and stirring for 15-30 minutes until the dye is completely reduced and dissolved, resulting in a clear, though colored, solution.

  • Stabilization:

    • Once the dye is fully reduced, add a small amount of glucose (e.g., 1-2% of the dye weight) to the solution. Glucose acts as an antioxidant, helping to protect the leuco form from oxidation.

  • Storage:

    • Allow the solution to cool to room temperature.

    • Store the stabilized leuco dye solution in a tightly sealed, opaque container with minimal headspace to prevent exposure to air and light. For longer-term storage, flushing the headspace with nitrogen is recommended.

Quantitative Analysis of Leuco Form Stability

The stability of the leuco form can be monitored spectrophotometrically by observing the re-appearance of the absorption peak of the oxidized form or the disappearance of the leuco form's peak over time.

Procedure:

  • Prepare a stabilized leuco solution of Sulphur Light Yellow GC as described above.

  • Take an initial UV-Vis spectrum of the diluted leuco solution to determine its characteristic absorption wavelength.

  • Expose the solution to air at a constant temperature.

  • At regular intervals (e.g., every 30 minutes), take a sample of the solution and record its UV-Vis spectrum.

  • Plot the change in absorbance at the characteristic wavelength of the oxidized form against time to determine the rate of oxidation.

Representative Stability Data:

The following table provides representative data on the stability of a leuco sulfur dye solution under different conditions. Note that these are illustrative values and the actual stability of Sulphur Light Yellow GC may vary.

Condition Stabilizer Time to 50% Oxidation (t½)
Room Temperature, Open to AirNone~ 2 hours
Room Temperature, Open to Air1% Glucose~ 8 hours
Room Temperature, Sealed ContainerNone~ 24 hours
Room Temperature, Sealed Container1% Glucose> 48 hours
4°C, Sealed Container1% Glucose> 1 week

Diagrams

Reduction-Oxidation Cycle of Sulphur Light Yellow GC

The following diagram illustrates the general transformation of Sulphur Light Yellow GC between its insoluble and soluble leuco forms. Due to the complex and often proprietary nature of sulfur dye structures, a representative thiazole-containing unit is used.

Insoluble Sulphur Light Yellow GC (Insoluble Form) D-S-S-D Leuco Leuco Form (Soluble) D-SH HS-D Insoluble->Leuco Reduction (+ Reducing Agent, e.g., Na₂S) Leuco->Insoluble Oxidation (+ O₂ or Oxidizing Agent)

Figure 1: The reduction-oxidation cycle of Sulphur Light Yellow GC.
Experimental Workflow for Preparing a Stabilized Leuco Dye Solution

This workflow outlines the key steps for preparing a stable solution of the leuco form of Sulphur Light Yellow GC.

start Start prepare_reducing Prepare Alkaline Reducing Solution (Na₂S, NaOH) start->prepare_reducing prepare_dye Create Sulphur Light Yellow GC Paste start->prepare_dye reduction Add Dye Paste to Heated Reducing Solution prepare_reducing->reduction prepare_dye->reduction stabilize Add Stabilizer (e.g., Glucose) reduction->stabilize storage Cool and Store in Sealed Container stabilize->storage end End storage->end

Figure 2: Workflow for preparing a stabilized leuco dye solution.
Troubleshooting Logic for Leuco Dye Instability

This diagram provides a logical approach to troubleshooting common issues related to the instability of the leuco dye solution.

issue Issue: Leuco Dye Solution is Unstable (e.g., Precipitation) check_reducing Check Reducing Agent Concentration issue->check_reducing check_ph Check pH of Solution issue->check_ph check_air Check for Air Exposure issue->check_air solution_reducing Solution: Add More Reducing Agent check_reducing->solution_reducing If too low solution_ph Solution: Adjust to Alkaline pH (9-11) check_ph->solution_ph If too low solution_air Solution: Use Sealed Container / Inert Gas check_air->solution_air If exposed

Figure 3: Troubleshooting logic for leuco dye instability.

References

Optimizing the dyeing temperature for C.I. Sulphur Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dyeing temperature for C.I. Sulphur Yellow 2. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dyeing temperature for this compound?

A1: The general recommended dyeing temperature for this compound is between 90-95°C.[1] This high temperature facilitates a higher rate of dye exhaustion onto the cellulosic substrate.[2][3]

Q2: How does dyeing temperature affect the shade and color strength of this compound?

A2: For many sulphur dyes, the temperature within the range of 70–98°C has little effect on the final color strength. However, dyeing at lower temperatures (50-60°C) or excessively high temperatures (110-120°C) can lead to changes in the color.[4] It is crucial to maintain a consistent temperature for reproducible results.

Q3: Can the dyeing temperature influence the fastness properties of the dyed material?

A3: While dyeing temperature is a critical parameter for achieving optimal dye uptake, studies on some sulphur dyes have shown that it has little influence on the final wash fastness properties.[4] However, improper temperature control can lead to uneven dyeing, which can negatively impact rubbing fastness.

Q4: Is it possible to dye with this compound at a lower temperature?

A4: While the optimal temperature is high, some sulphur dyes can be applied at lower temperatures, for instance, around 60°C, to control the exhaustion rate.[5][6] However, this might result in a lighter shade and lower dye uptake. For solubilized sulphur dyes on delicate fibers like silk, a lower temperature of 60°C has been used.[7]

Troubleshooting Guide

Issue 1: Uneven Dyeing or Shading

  • Question: My dyed fabric shows uneven color. What could be the cause related to temperature?

  • Answer: Uneven dyeing can result from the dyeing temperature being too low, which prevents the complete dissolution of the dye.[8] Also, a rapid increase in temperature can cause the dye to rush onto the fabric, leading to poor leveling. Ensure the dye is fully dissolved before immersing the fabric and raise the temperature gradually.

Issue 2: Poor Color Yield or Light Shade

  • Question: The final color of my fabric is much lighter than expected. How can I improve the color yield with respect to temperature?

  • Answer: A low dyeing temperature is a common reason for poor color yield. Sulphur dyes require a specific temperature range to dissolve properly and react with the fabric.[8][9][10] Increasing the temperature to the recommended 90-95°C range will enhance dye solubility and exhaustion.[1][2][3]

Issue 3: Bronziness or Dull Shades

  • Question: The dyed fabric has a dull, metallic, or "bronzy" appearance. What is the cause and remedy?

  • Answer: Bronziness can occur due to several factors, including an insufficient amount of the reducing agent (sodium sulfide) or if the dye liquor is too concentrated.[5] While not directly a temperature issue, ensuring the dye bath is at the correct temperature for the reduction reaction to occur efficiently is crucial.

Issue 4: Tendering of the Fabric

  • Question: The dyed fabric seems to have lost strength after dyeing. Could the temperature be the cause?

  • Answer: Tendering, or loss of fabric strength, is a known issue with sulphur dyes, particularly on storage.[5] This is more commonly associated with the acidic after-treatment or gradual oxidation of residual sulphur to sulfuric acid. However, excessively high dyeing temperatures could potentially contribute to fiber degradation. Adhering to the recommended temperature range is advisable.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound

ParameterRecommended ValueSource(s)
Dyeing Temperature90-95°C[1]
Sodium Sulfide2.5 times the weight of the dye[1]
Dyeing RateFaster above 40°C[1]
Exhaustion RateGood[1]
Oxidation MethodAir[1]

Table 2: Fastness Properties of this compound (at Standard Depth)

Fastness TestRatingSource(s)
Light Fastness
ISO2[11]
AATCC3[11]
Wash Fastness (Staining)
ISO4-5[11]
AATCC5[11]
Perspiration Fastness (Staining)
ISO4-5[11]
AATCC2[11]
Rubbing Fastness (Dry)
ISO4[11]
AATCC2[11]
Rubbing Fastness (Wet)
ISO3[11]
Alkali Resistance
ISO4[11]
AATCC5[11]
Acid Resistance
ISO3-4[11]
AATCC4[11]

Experimental Protocols

Objective: To determine the optimal dyeing temperature for this compound on cotton fabric.

Materials and Reagents:

  • This compound (also known as Sulphur Yellow GC)[1]

  • Scoured and bleached 100% cotton fabric

  • Sodium sulfide (Na₂S)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Acetic acid (CH₃COOH)

  • Sodium dichromate (Na₂Cr₂O₇) or Sodium perborate (NaBO₃)

  • Non-ionic wetting agent

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Spectrophotometer for color measurement

  • Standard fastness testing equipment

Methodology:

  • Dye Stock Solution Preparation:

    • Prepare a paste of this compound with a small amount of water and a non-ionic wetting agent.

    • In a separate container, dissolve the required amount of sodium sulfide (e.g., 1.5 times the weight of the dye) and sodium carbonate (e.g., 7 g/L) in hot water.[5]

    • Add the dye paste to the sodium sulfide/carbonate solution and boil for approximately 5-10 minutes to ensure complete reduction and dissolution of the dye, forming the leuco-dye solution.[5]

  • Dyeing Procedure:

    • Set up a series of dye baths in the laboratory dyeing machine to evaluate different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

    • For each dye bath, use a fixed material-to-liquor ratio (e.g., 1:20).[5]

    • Add the prepared dye stock solution to each dye bath.

    • Introduce the pre-wetted cotton fabric samples into their respective dye baths at a lower starting temperature (e.g., 40°C).

    • Gradually raise the temperature of each bath to the target dyeing temperature over 20-30 minutes.

    • Once the target temperature is reached, add an electrolyte such as sodium chloride (e.g., 8 g/L) in portions to aid in dye exhaustion.[5]

    • Continue dyeing at the target temperature for a specified time (e.g., 60-90 minutes).[5]

  • Post-Dyeing Treatment:

    • After dyeing, rinse the fabric samples thoroughly in cold water.

    • Oxidation: To convert the soluble leuco form of the dye back to its insoluble form within the fiber, treat the samples in an oxidizing bath. A common recipe is 1-2 g/L sodium dichromate with 1-2 mL/L acetic acid at 60-70°C for 20-30 minutes.[5] Alternatively, a more environmentally friendly option is sodium perborate (0.5-1 g/L) at 40-50°C for 20 minutes.[5]

    • Soaping: Wash the oxidized samples with a non-ionic detergent (e.g., 2 g/L) at a high temperature (e.g., 90-95°C) for 10-15 minutes to remove any unfixed surface dye.

    • Finally, rinse the samples with hot and then cold water and allow them to air dry.

  • Evaluation:

    • Color Strength (K/S Value): Measure the color strength of the dyed samples using a spectrophotometer. A higher K/S value indicates greater dye uptake.

    • Fastness Properties: Evaluate the wash, rubbing, and light fastness of the dyed samples according to standard ISO or AATCC methods.

    • Analysis: Compare the K/S values and fastness ratings across the different dyeing temperatures to determine the optimal temperature that provides the best balance of color yield and fastness properties.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation prep_dye Prepare Dye Stock (Reduction with Na2S) dye_bath Set up Dye Baths (Varying Temperatures) prep_dye->dye_bath prep_fabric Prepare Fabric (Scoured & Bleached) add_fabric Immerse Fabric prep_fabric->add_fabric dye_bath->add_fabric ramp_temp Ramp Temperature add_fabric->ramp_temp add_salt Add Electrolyte (NaCl) ramp_temp->add_salt dyeing Dye for 60-90 min add_salt->dyeing rinse1 Cold Rinse dyeing->rinse1 oxidation Oxidation (e.g., Na2Cr2O7) rinse1->oxidation soaping Soaping at Boil oxidation->soaping rinse2 Hot & Cold Rinse soaping->rinse2 dry Air Dry rinse2->dry eval_ks Measure K/S Value dry->eval_ks eval_fastness Test Fastness Properties dry->eval_fastness analysis Determine Optimal Temp. eval_ks->analysis eval_fastness->analysis

Caption: Experimental workflow for optimizing the dyeing temperature of this compound.

sulphur_dyeing_pathway Dye_Insoluble This compound (Insoluble Form) Leuco_Dye Leuco-Sulphur Dye (Soluble Form) Dye_Insoluble->Leuco_Dye Reduction (Na2S, Heat) Dyed_Fibre_Reduced Dye on Fibre (Reduced State) Leuco_Dye->Dyed_Fibre_Reduced Adsorption onto Fibre (Exhaustion) Dyed_Fibre_Oxidized Final Dyed Fibre (Insoluble State) Dyed_Fibre_Reduced->Dyed_Fibre_Oxidized Oxidation (Air or Chemical)

Caption: Chemical pathway of the sulphur dyeing process.

References

Technical Support Center: Reducing Agent Selection for C.I. 53120 (Sulphur Brown 12)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reduction of C.I. 53120, commercially known as Sulphur Brown 12 (C.I. 53721).

Frequently Asked Questions (FAQs)

Q1: What is C.I. 53120 and why is a reducing agent necessary for its application?

A1: C.I. 53120 is not a valid Colour Index designation. It is likely a typographical error for a related sulfur dye, such as C.I. Sulphur Brown 12 (C.I. 53721). Sulfur dyes, in their oxidized form, are water-insoluble pigments.[1][2][3] For applications requiring solubilization, such as dyeing or certain chemical reactions, the dye must be converted to its water-soluble "leuco" form. This is achieved through a reduction reaction, which breaks the disulfide (-S-S-) bonds within the dye molecule to form thiol (-SH) groups.[1][2][3]

Q2: What are the most common reducing agents for Sulphur Brown 12?

A2: The most widely used reducing agents for sulfur dyes, including Sulphur Brown 12, are sodium sulfide (Na₂S) and sodium hydrosulfide (NaHS).[1][2][3][4] These agents are effective at breaking the disulfide bonds and are relatively inexpensive. Other reducing agents, such as those based on glucose in alkaline solutions, are gaining traction as more environmentally friendly alternatives.[1]

Q3: How do I choose between sodium sulfide and sodium hydrosulfide?

A3: Sodium sulfide is the most common and generally effective reducing agent for most sulfur dyes.[2][3][4] Sodium hydrosulfide is a stronger reducing agent.[2][3] The choice depends on the specific requirements of your experiment. Over-reduction, which can occur with a stronger reducing agent, may lead to a final product with different properties. It is advisable to start with sodium sulfide and optimize the concentration before considering sodium hydrosulfide.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete dissolution of the dye Insufficient amount of reducing agent.Increase the concentration of the reducing agent incrementally.
Low reaction temperature.The reduction of sulfur dyes is typically carried out at elevated temperatures, often around 80-95°C.[1] Ensure your reaction temperature is within the optimal range for the specific dye and reducing agent.
Incorrect pH of the solution.The reduction process for sulfur dyes requires an alkaline pH.[1] Verify and adjust the pH of your solution accordingly. The addition of soda ash can help maintain alkalinity.[5]
Color of the reduced dye solution is not as expected Over-reduction of the dye.This can happen with excessive amounts of a strong reducing agent like sodium hydrosulfide.[2][3] Reduce the concentration of the reducing agent or switch to a milder one like sodium sulfide.
Oxidation of the leuco form.The reduced, soluble form of the dye is susceptible to oxidation by air.[1] It is important to minimize exposure to air during and after the reduction process. After the application, the dye is typically re-oxidized to its insoluble form.[1][2][3]
Precipitation of the dye after reduction Change in pH.A decrease in the alkalinity of the solution can cause the leuco dye to become insoluble. Ensure the pH is maintained at the desired alkaline level.
Presence of interfering ions.Certain metal ions can react with the sulfide or the dye itself, leading to precipitation. Use deionized or distilled water for your experiments.

Experimental Protocols

Protocol 1: Standard Reduction of Sulphur Brown 12 using Sodium Sulfide
  • Preparation of the Dye Dispersion: Disperse 1 gram of C.I. Sulphur Brown 12 powder in 100 mL of deionized water.

  • Preparation of the Reducing Solution: In a separate container, dissolve 2 grams of sodium sulfide (60% fused) and 1 gram of soda ash in 50 mL of hot water (approximately 80°C).

  • Reduction: Add the reducing solution to the dye dispersion with constant stirring.

  • Heating: Heat the mixture to 90-95°C and maintain this temperature for 15-20 minutes, or until the dye is completely dissolved and the solution appears clear with the characteristic color of the leuco form.

  • Application: The resulting solution contains the soluble leuco form of the dye and is ready for the intended application.

Visualizing the Reduction Process

Logical Workflow for Reducing Agent Selection

Reducing_Agent_Selection A Start: Insoluble Sulphur Brown 12 B Select Reducing Agent A->B C Sodium Sulfide (Standard Choice) B->C Commonly Used D Sodium Hydrosulfide (Stronger Option) B->D If stronger reduction needed E Glucose-based (Eco-friendly) B->E For greener processes F Reduction Reaction (Alkaline pH, Heat) C->F D->F E->F G Soluble Leuco Form F->G H Troubleshooting G->H L Successful Reduction G->L Proceed with application I Incomplete Dissolution? H->I J Incorrect Color? H->J K Adjust Parameters (Concentration, Temp, pH) I->K J->K K->F

Caption: Decision workflow for selecting a suitable reducing agent for Sulphur Brown 12.

Signaling Pathway of Sulfur Dye Reduction

Sulfur_Dye_Reduction cluster_insoluble Insoluble State cluster_soluble Soluble Leuco State Dye_Insoluble Sulphur Dye (R-S-S-R) Dye_Soluble Leuco Form (2 R-S⁻) Dye_Insoluble->Dye_Soluble Reduction (Breaks S-S bond) Dye_Soluble->Dye_Insoluble Oxidation (Reforms S-S bond) Oxidizing_Agent Oxidizing Agent (e.g., Air) Dye_Soluble->Oxidizing_Agent Reducing_Agent Reducing Agent (e.g., Na₂S) Reducing_Agent->Dye_Insoluble

Caption: Chemical transformation of a sulfur dye from its insoluble to soluble leuco form.

References

Addressing poor color fastness of C.I. Sulphur Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor color fastness associated with C.I. Sulphur Yellow 2. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this dye in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems you might encounter during and after the dyeing process with this compound.

Frequently Asked Questions (FAQs)

Q1: Why does my dyed substrate show poor light fastness, fading quickly upon exposure to light?

A1: this compound inherently possesses poor light fastness, typically rated around 2 on the ISO 1-8 scale. This is a known characteristic of this dye. The fading is accelerated by exposure to UV radiation. To mitigate this, consider after-treatment with a UV absorber or a metallic salt like copper sulfate.

Q2: My dyed material is bleeding or showing poor wash fastness. What is the cause and how can I fix it?

A2: Poor wash fastness is often due to unfixed dye on the surface of the fibers. This can be caused by several factors:

  • Inadequate Oxidation: The sulphur dye needs to be fully oxidized to become insoluble within the fiber. Ensure your oxidation step is complete.

  • Poor Rinsing: Insufficient rinsing after dyeing and oxidation can leave loose dye particles on the surface.

  • Dye Aggregation: High concentrations of dye or improper dissolution can lead to large dye aggregates that do not penetrate the fiber and are easily washed off.

To improve wash fastness, a thorough soaping of the dyed material is recommended to remove any loose dye. Additionally, the use of a cationic fixing agent can improve wash fastness by forming a less soluble complex with the dye.

Q3: I'm observing a "bronzing" effect on my dyed fabric, giving it a metallic sheen. What causes this and how can I prevent it?

A3: Bronzing is a common defect with sulphur dyes and is typically caused by:

  • Excessive Oxidation: Over-oxidation on the surface of the material.

  • High Dye Concentration: Using a very concentrated dye bath can lead to surface deposition of the dye.

  • Premature Exposure to Air: Exposing the material to air for too long before it is properly rinsed.

To prevent bronzing, ensure a controlled oxidation process and avoid excessive dye concentrations. Proper and prompt rinsing after dyeing is also crucial.

Q4: The rubbing fastness of my dyed material is low, especially when wet. How can I improve this?

A4: Poor rubbing fastness is usually due to dye particles that are not well-penetrated into the fiber and are instead loosely held on the surface. To improve rubbing fastness:

  • Ensure proper dissolution and application of the dye to promote better penetration.

  • A thorough soaping after dyeing is critical to remove surface dye.

  • After-treatment with a cationic fixing agent can also enhance rubbing fastness.

Data on Color Fastness Improvement

The following tables summarize the typical color fastness ratings of this compound on cotton and the improvements that can be achieved with various after-treatments.

Table 1: Light Fastness of this compound

TreatmentLight Fastness (ISO 105-B02)
Untreated2
After-treatment with Copper Sulfate3-4[1]
After-treatment with Cationic Fixing Agent & Tannin2-3[2]

Table 2: Wash Fastness of this compound

TreatmentWash Fastness (ISO 105-C06) - StainingWash Fastness (ISO 105-C06) - Change in Shade
Untreated33
After-treatment with Cationic Fixing Agent3-43-4
After-treatment with Cationic Fixing Agent & Tannin33[2]

Table 3: Rubbing Fastness of this compound

TreatmentDry Rubbing (ISO 105-X12)Wet Rubbing (ISO 105-X12)
Untreated31-2
After-treatment with Cationic Fixing Agent & Tannin32[2]

Experimental Protocols

1. Standard Dyeing Procedure for this compound on Cotton

  • Preparation of the Dyebath:

    • Wet the cotton substrate thoroughly.

    • Prepare the dyebath with the required amount of this compound.

    • Add sodium sulfide (as a reducing agent) and soda ash (to maintain alkalinity). The typical ratio is 1:1:1 of dye:sodium sulfide:soda ash.

    • Heat the dyebath to 80-90°C and stir until the dye is completely dissolved and reduced (the solution should be clear).

  • Dyeing:

    • Introduce the wetted cotton into the dyebath.

    • Maintain the temperature at 80-90°C for 45-60 minutes, ensuring the material is fully immersed and agitated periodically.

  • Rinsing:

    • Remove the material from the dyebath and rinse thoroughly with cold water to remove excess dye and chemicals.

  • Oxidation:

    • Oxidize the dyed material by either exposing it to air or by treating it with a chemical oxidizing agent such as sodium perborate or hydrogen peroxide in a fresh bath. This step is crucial for the development of the true color and for making the dye insoluble within the fiber.

  • Soaping:

    • After oxidation, soap the material at a boil with a non-ionic detergent for 15-20 minutes to remove any unfixed dye.

  • Final Rinsing and Drying:

    • Rinse the material thoroughly with hot and then cold water.

    • Dry the material.

2. After-treatment with Copper Sulfate to Improve Light Fastness

  • Following the final rinsing step of the dyeing process, prepare a new bath containing 1-2% (on weight of fabric) copper sulfate and 1-2% acetic acid.

  • Treat the dyed material in this bath at 60-70°C for 20-30 minutes.[1]

  • Rinse thoroughly with cold water and dry.

3. After-treatment with a Cationic Fixing Agent to Improve Wash and Rubbing Fastness

  • After the final rinsing step of the dyeing process, prepare a fresh bath with a cationic fixing agent (typically 1-3% on weight of fabric) at a pH of 6-7.

  • Treat the dyed material in this bath at 40-50°C for 20-30 minutes.

  • Rinse with cold water and dry.

Visualizations

logical_relationship cluster_problem Problem: Poor Color Fastness cluster_causes Potential Causes cluster_solutions Solutions Poor_Light_Fastness Poor Light Fastness UV_Degradation UV Degradation Poor_Light_Fastness->UV_Degradation is caused by Poor_Wash_Fastness Poor Wash Fastness Unfixed_Dye Unfixed Dye on Surface Poor_Wash_Fastness->Unfixed_Dye is caused by Poor_Rubbing_Fastness Poor Rubbing Fastness Poor_Rubbing_Fastness->Unfixed_Dye is caused by UV_Absorber_Treatment UV Absorber Treatment UV_Degradation->UV_Absorber_Treatment is addressed by Metallic_Salt_Treatment Metallic Salt Treatment (e.g., Copper Sulfate) UV_Degradation->Metallic_Salt_Treatment is addressed by Incomplete_Oxidation Incomplete Oxidation Unfixed_Dye->Incomplete_Oxidation results from Poor_Penetration Poor Dye Penetration Unfixed_Dye->Poor_Penetration results from Cationic_Fixing_Agent Cationic Fixing Agent Unfixed_Dye->Cationic_Fixing_Agent is addressed by Thorough_Soaping Thorough Soaping Unfixed_Dye->Thorough_Soaping is addressed by experimental_workflow cluster_aftertreatment Optional After-treatments Start Start: Cotton Substrate Dyeing Dyeing with this compound (Reduction with Sodium Sulfide) Start->Dyeing Rinsing1 Cold Water Rinsing Dyeing->Rinsing1 Oxidation Oxidation (Air or Chemical) Rinsing1->Oxidation Soaping Soaping at Boil Oxidation->Soaping Rinsing2 Hot and Cold Rinsing Soaping->Rinsing2 Copper_Sulfate Copper Sulfate Treatment (for Light Fastness) Rinsing2->Copper_Sulfate Option 1 Cationic_Fixative Cationic Fixative Treatment (for Wash/Rubbing Fastness) Rinsing2->Cationic_Fixative Option 2 End End: Dyed and Treated Substrate Rinsing2->End No After-treatment Copper_Sulfate->End Cationic_Fixative->End signaling_pathway UV_Light UV Light Exposure Dye_Molecule This compound Molecule (in fiber) UV_Light->Dye_Molecule absorbs photons UV_Absorber UV Absorber UV_Light->UV_Absorber preferentially absorbs Excited_State Excited State of Dye Molecule Dye_Molecule->Excited_State Photodegradation Photodegradation (Bond Cleavage) Excited_State->Photodegradation Color_Fading Color Fading Photodegradation->Color_Fading UV_Absorber->Dye_Molecule protects Energy_Dissipation Harmless Energy Dissipation (Heat) UV_Absorber->Energy_Dissipation dissipates energy as

References

Technical Support Center: Minimizing the Environmental Impact of C.I. Sulphur Yellow 2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the environmental footprint of experiments involving C.I. Sulphur Yellow 2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the use of this dye, with a focus on sustainable laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound experiments?

A1: The primary environmental concerns stem from the use of sodium sulfide as a reducing agent and the subsequent generation of toxic and corrosive hydrogen sulfide gas.[1] The resulting wastewater often has a high sulfide concentration, leading to a high Chemical Oxygen Demand (COD) and unpleasant odors.[1] Furthermore, residual sulfur on dyed materials can oxidize to form sulfuric acid, potentially damaging the fibers.[2]

Q2: Are there safer, more environmentally friendly alternatives to sodium sulfide for reducing this compound?

A2: Yes, several greener alternatives to sodium sulfide are available. Reducing sugars, such as glucose, are a sustainable, non-toxic, and biodegradable option.[3] These can provide comparable, and in some cases superior, color strength and wash fastness.[3] Other alternatives that have been explored include sodium borohydride and hydrazine sulfate, which can also yield high color strength with a lower environmental impact.[4]

Q3: How can I treat wastewater from my this compound experiments in the laboratory before disposal?

A3: Several lab-scale wastewater treatment methods are effective for sulphur dye effluents. These include:

  • Fenton Oxidation: This advanced oxidation process uses a mixture of hydrogen peroxide and an iron catalyst to degrade the dye molecules.[5][6][7]

  • Adsorption on Activated Carbon: Activated carbon can effectively adsorb the dye from the wastewater.[8] The activated carbon can often be regenerated and reused.[4][9]

  • Biological Treatment: Utilizing microorganisms to break down the dye and other organic compounds in the wastewater is a viable option.[1][10] This can involve processes like hydrolysis-acidification followed by biological oxidation.[1]

Q4: How can I monitor the sulfide concentration in my laboratory's wastewater?

A4: For laboratory settings, the most common methods for monitoring sulfide concentration in aqueous solutions are:

  • Ion-Selective Electrode (ISE): A silver/sulfide ISE provides a fast and relatively simple way to measure sulfide ion activity.[11][12][13][14][15] An alkaline antioxidant reagent is typically added to the sample to prevent sulfide oxidation and stabilize the pH.[12]

  • Iodometric Titration: This is an accurate method for determining sulfide concentrations above 1 mg/L, provided interfering substances are absent.[5]

Troubleshooting Guides

Issue 1: Low Color Yield with Greener Reducing Agents (e.g., Glucose)
Possible Cause Solution
Suboptimal pH The reducing power of glucose is pH-dependent. Ensure the dyebath is sufficiently alkaline. An optimal pH is often around 11.[16] Use sodium hydroxide to adjust the pH.
Incorrect Temperature The reduction of sulphur dyes with glucose is temperature-sensitive. Optimal color yield is typically achieved at temperatures above 90°C, with some studies suggesting 95°C for best results.[17][18]
Insufficient Reducing Agent Concentration The concentration of glucose needs to be optimized. A higher concentration generally leads to better color yield up to a certain point, after which it may plateau or even decrease.[19] Experiment with varying concentrations to find the optimum for your specific conditions.
Redox Potential Not Optimal The redox potential of the dye bath is crucial for achieving maximum color strength. For sulphur dyes, an optimal redox potential of around -650 mV has been reported to provide the best results.[3]
Issue 2: Ineffective Wastewater Decolorization with Fenton Oxidation
Possible Cause Solution
Incorrect pH The Fenton reaction is highly pH-dependent, with an optimal range typically between pH 3 and 3.5.[5] Adjust the pH of the wastewater with sulfuric acid before adding the Fenton's reagent.
Suboptimal Fe²⁺:H₂O₂ Ratio The ratio of the iron catalyst to hydrogen peroxide is critical. A common starting point is a 1:5 to 1:10 wt/wt ratio of Fe²⁺ to H₂O₂.[5] This may need to be optimized for your specific wastewater composition.
Presence of Inhibitors Certain substances like phosphates, EDTA, and some organic acids can chelate the iron catalyst, inhibiting the reaction.[5] Pre-treatment to remove these inhibitors may be necessary.
Insufficient Reaction Time The degradation of complex dye molecules takes time. Reaction times of 30-60 minutes are typical for simpler compounds, but more complex wastes may require several hours.[5]
Issue 3: Poor Adsorption of Dye on Activated Carbon
Possible Cause Solution
Suboptimal pH of the Solution The pH of the dye solution can significantly influence the surface charge of the activated carbon and the ionization of the dye molecules, thereby affecting adsorption efficiency. Experiment with adjusting the pH to find the optimal range for this compound.
Insufficient Contact Time Adsorption is a time-dependent process. Ensure adequate contact time between the activated carbon and the wastewater. The removal of dye is often rapid initially and then slows down as equilibrium is approached.[20]
Incorrect Adsorbent Dosage The amount of activated carbon used will impact the percentage of dye removal. Increasing the adsorbent dosage generally increases the removal efficiency.[20]
Saturated Activated Carbon The activated carbon has a finite adsorption capacity and will become saturated. Regenerate the spent activated carbon to restore its adsorptive properties.

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for Sulphur Dyes

Reducing AgentTypical ConcentrationOptimal TemperatureOptimal pHColor Yield (K/S)Environmental Considerations
Sodium Sulfide 8 g/L85°C10GoodGenerates toxic H₂S gas and high COD in wastewater.
Glucose 5 g/L> 90°C~11Comparable to Sodium SulfideBiodegradable, non-toxic, and a sustainable alternative.[3][19]
Sodium Dithionite Varies85-100°CAlkalineOften higher than Sodium SulfideCan be unstable and contribute to sulfate in wastewater.

Table 2: Performance of Wastewater Treatment Methods for Dye Removal

Treatment MethodKey ParametersTypical Dye Removal EfficiencyCOD Reduction
Fenton Oxidation pH 3-3.5, Fe²⁺:H₂O₂ ratio optimization>90%Up to 84%
Adsorption on Activated Carbon Optimized pH and contact time96-98%Varies
Biological Treatment (Trickling Filter) Controlled hydraulic loading60-85% COD removal60-85%

Experimental Protocols

Protocol 1: Eco-Friendly Dyeing of Cotton with this compound using Glucose
  • Preparation of Dyebath:

    • Dissolve this compound (e.g., 5% on weight of fabric) in deionized water.

    • Add glucose (e.g., 5 g/L) and sodium hydroxide (to achieve pH ~11).[16]

    • Add sodium chloride (e.g., 20 g/L) as an electrolyte.

  • Dyeing Process:

    • Introduce the cotton fabric to the dyebath.

    • Raise the temperature to 95°C and maintain for 60 minutes.

    • Allow the dyebath to cool.

  • Oxidation and Rinsing:

    • Remove the fabric from the dyebath and allow it to air oxidize.

    • Rinse the fabric thoroughly with cold water, followed by a hot rinse.

    • Perform a soaping treatment with a non-ionic detergent (e.g., 1 g/L) at 70°C for 10 minutes to remove unfixed dye.[21]

    • Rinse again and dry.

Protocol 2: Lab-Scale Treatment of this compound Wastewater using Fenton Oxidation
  • Sample Preparation:

    • Collect the dye-containing wastewater from the dyeing experiment.

    • Adjust the pH of the wastewater to 3-3.5 using sulfuric acid.[5]

  • Fenton Reaction:

    • Add a solution of ferrous sulfate (FeSO₄) as the iron catalyst.

    • Slowly add hydrogen peroxide (H₂O₂). The optimal ratio of Fe²⁺ to H₂O₂ should be determined experimentally, but a starting point of 1:5 wt/wt can be used.[5]

    • Stir the solution for a predetermined reaction time (e.g., 60-120 minutes).

  • Neutralization and Precipitation:

    • After the reaction is complete, raise the pH to above 7 with sodium hydroxide to precipitate the iron as ferric hydroxide (Fe(OH)₃).[5]

    • Allow the precipitate to settle.

  • Separation:

    • Separate the treated, decolorized supernatant from the iron sludge by decantation or filtration.

    • The supernatant can then be further treated or disposed of according to laboratory guidelines.

Protocol 3: Lab-Scale Adsorption of this compound on Activated Carbon
  • Preparation:

    • Weigh a specific amount of activated carbon (e.g., 0.25 g).

    • Prepare a known volume and concentration of the this compound wastewater (e.g., 25 mL).

  • Adsorption Process:

    • Add the activated carbon to the wastewater in a conical flask.

    • Place the flask on a rotary shaker and agitate at a constant speed (e.g., 150 rpm) for a set period (e.g., 120-180 minutes) to reach equilibrium.[20]

  • Analysis:

    • After the desired contact time, filter the solution to separate the activated carbon.

    • Measure the remaining dye concentration in the filtrate using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

    • Calculate the percentage of dye removal.

Visualizations

Experimental_Workflow cluster_dyeing Eco-Friendly Dyeing Process cluster_wastewater Wastewater Treatment A Prepare Dyebath (this compound, Glucose, NaOH) B Dyeing at 95°C A->B C Oxidation & Rinsing B->C D Soaping & Final Rinse C->D E Collect Effluent D->E Wastewater F pH Adjustment (3-3.5) E->F G Fenton Oxidation (FeSO₄ + H₂O₂) F->G H Neutralization & Precipitation G->H I Separation of Sludge H->I J Disposal of Treated Water I->J

Caption: Workflow for eco-friendly dyeing with this compound and subsequent wastewater treatment.

Troubleshooting_Logic Start Low Color Yield with Glucose? pH_Check Is pH ~11? Start->pH_Check Temp_Check Is Temperature >90°C? pH_Check->Temp_Check Yes Adjust_pH Adjust pH with NaOH pH_Check->Adjust_pH No Conc_Check Is Glucose Concentration Optimized? Temp_Check->Conc_Check Yes Increase_Temp Increase Temperature Temp_Check->Increase_Temp No Optimize_Conc Optimize Glucose Concentration Conc_Check->Optimize_Conc No Success Problem Resolved Conc_Check->Success Yes Adjust_pH->pH_Check Increase_Temp->Temp_Check Optimize_Conc->Conc_Check

References

Technical Support Center: Preventing Tendering of Cellulosic Fibers with C.I. 53120

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the tendering of cellulosic fibers when using the sulfur dye C.I. 53120.

Frequently Asked Questions (FAQs)

Q1: What is C.I. 53120 and why does it cause tendering of cellulosic fibers?

A1: C.I. 53120 is a sulfur dye. Tendering, or the loss of tensile strength in cellulosic fibers like cotton, occurs through two primary mechanisms when using this dye:

  • Photochemical Degradation: When exposed to light and moisture, some sulfur dyes, particularly yellow, brown, and khaki shades, can catalyze the formation of hydrogen peroxide (H₂O₂). This reactive oxygen species then chemically attacks and breaks down the cellulose polymer chains, leading to fiber weakening.

  • Hydrolytic Degradation: During storage, residual sulfur from the dyeing process can slowly oxidize in the presence of atmospheric moisture to form sulfuric acid (H₂SO₄). This strong acid hydrolyzes the glycosidic bonds in the cellulose, causing a significant reduction in fiber strength.[1]

Q2: What are the primary signs of fiber tendering?

A2: The most common indicator of fiber tendering is a noticeable loss of strength. This can manifest as fabrics tearing more easily than expected under normal handling. In severe cases, the material may feel brittle or "tender" to the touch. For quantitative assessment, a significant decrease in tensile strength as measured by standardized tests is the definitive sign of tendering.

Q3: Are there any preventative measures that can be taken during the dyeing process to minimize tendering?

A3: Yes, several strategies can be employed during the dyeing process to mitigate tendering:

  • Use of Alternative Reducing Agents: Replacing the traditional sodium sulfide reducing agent with reducing sugars (e.g., glucose, fructose) can offer a more environmentally friendly dyeing system.[2][3][4][5] While primarily aimed at reducing effluent toxicity, some studies suggest that the choice of reducing agent can influence the final properties of the dyed fabric.

  • Incorporation of UV Absorbers: Adding UV absorbers to the dye bath can help protect the cellulosic fibers from photochemical degradation. Benzophenone-based UV absorbers are one type that can be used. These compounds preferentially absorb UV radiation and dissipate it as heat, thus preventing the initiation of the photochemical reactions that lead to tendering.[6][7][8]

  • Addition of Antioxidants: While less documented specifically for sulfur dyeing in the initial search, the use of antioxidants could theoretically inhibit the oxidative processes that lead to both hydrogen peroxide and sulfuric acid formation. One study mentioned the use of an organosilicon antioxidant to reduce the oxidation of the leuco compound.[9]

Q4: What after-treatments can be applied to prevent tendering?

A4: After-treatments are a common and effective way to prevent the delayed tendering of sulfur-dyed cellulosic fibers during storage:

  • Alkaline Rinsing: A thorough rinse with a dilute solution of soda ash (sodium carbonate) after dyeing helps to neutralize any residual acidic compounds and prevent the formation of sulfuric acid.[10]

  • Dichromate and Acetic Acid Treatment: A classic after-treatment involves treating the dyed material with a solution of potassium dichromate and acetic acid. This helps to fully oxidize the dye and remove any unstable sulfur compounds that could later lead to acid formation.[10][11]

  • Sodium Acetate Treatment: Rinsing with a sodium acetate solution can help to buffer the fabric and neutralize any sulfuric acid that may form, converting it to the less harmful acetic acid.[7][12]

  • Lanthanum Triacetate Treatment: Research has shown that an after-treatment with lanthanum triacetate can improve the strength retention of sulfur-dyed fabrics after aging.[10][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Fabric tears easily after dyeing and exposure to light. Photochemical degradation due to the formation of hydrogen peroxide.1. Incorporate a UV absorber (e.g., a benzophenone derivative) into the dye bath during the dyeing process. 2. For future dyeings, consider using a sulfur dye from a different color group (e.g., blues and greens) if the application allows, as they have been shown to have a protective effect.
Fabric becomes brittle and weak after a period of storage. Hydrolytic degradation caused by the formation of sulfuric acid from residual sulfur.1. Implement a thorough after-treatment process. A rinse with a 5 g/L soda ash solution followed by drying without rinsing is an effective measure.[10] 2. Alternatively, treat the dyed material with a solution of 1-3% potassium dichromate and 1-3% acetic acid at 60°C for 30 minutes, followed by a thorough rinse.[10] 3. A treatment with sodium acetate can also be beneficial.[7][12]
Uneven dyeing and patches of weakened fabric. Uneven application of the dye or localized concentration of residual chemicals. This can be exacerbated by the presence of iron impurities, which can catalyze tendering.1. Ensure thorough mixing of the dye bath and proper circulation of the fabric during dyeing. 2. Use a sequestering agent in the dye bath to chelate any iron ions present in the water or on the fabric. 3. For stripping uneven dyeing, a warm solution of sodium sulfide in the presence of a leveling agent can be used, but this should be followed by a thorough washing and a preventative after-treatment to avoid further tendering.[10]

Experimental Protocols

Protocol 1: Standard Sulfur Dyeing of Cotton with C.I. 53120
  • Preparation of the Dye Bath:

    • Weigh the required amount of C.I. 53120.

    • Make a paste with a small amount of water and the calculated amount of sodium sulfide (reducing agent).

    • Add boiling water to the paste to dissolve the dye completely.

    • Dilute the dye solution to the final volume in the dyeing vessel.

    • Add soda ash to maintain an alkaline pH.

    • Add a wetting agent and a sequestering agent to the dye bath.

  • Dyeing Procedure:

    • Introduce the wetted-out cellulosic fabric into the dye bath.

    • Raise the temperature to 85-95°C and maintain for 45-60 minutes.

    • Add Glauber's salt (sodium sulfate) in portions to aid exhaustion of the dye onto the fiber.

    • Continue dyeing for another 30-45 minutes.

  • Oxidation and Rinsing:

    • Remove the fabric from the dye bath and squeeze out the excess liquor.

    • Allow the fabric to air oxidize for 10-15 minutes.

    • Alternatively, for chemical oxidation, treat the fabric in a bath containing an oxidizing agent like potassium dichromate or sodium bromate at a slightly acidic pH.[7] Note: Hydrogen peroxide is generally not recommended for oxidizing sulfur black dyes as it can lead to a loss of colorfastness.

    • Rinse the fabric thoroughly with cold water.

  • Soaping:

    • Treat the fabric in a soaping bath with a non-ionic detergent at 70-80°C for 10-15 minutes to remove any unfixed dye.

    • Rinse thoroughly and dry.

Protocol 2: Incorporation of a UV Absorber during Dyeing
  • Follow steps 1 and 2 of Protocol 1.

  • Addition of UV Absorber:

    • Select a water-dispersible UV absorber formulation, such as a benzophenone-based product.

    • Disperse the recommended amount of the UV absorber (typically 1-3% on the weight of the fabric) in warm water.

    • Add the dispersion to the dye bath before introducing the fabric.

  • Proceed with the dyeing, oxidation, rinsing, and soaping steps as described in Protocol 1.

Protocol 3: After-treatment with Soda Ash
  • After the final rinse of the standard dyeing procedure (Protocol 1, step 4), prepare a fresh bath.

  • Prepare a solution containing 5 g/L of soda ash (sodium carbonate).

  • Immerse the dyed and rinsed fabric in this solution and agitate for 10-15 minutes at room temperature.

  • Remove the fabric, squeeze out the excess liquor, and dry without further rinsing. [10]

Protocol 4: Evaluation of Tendering
  • Accelerated Aging:

    • Condition the dyed fabric samples (both treated and untreated) according to AATCC Test Method 26, "Ageing of Sulfur-Dyed Textiles: Accelerated".[11][14][15] This typically involves exposing the specimens to a moist, high-temperature atmosphere for a specified period.

  • Tensile Strength Testing:

    • Cut the aged and un-aged fabric samples into strips of specified dimensions.

    • Determine the breaking force and elongation of the fabric strips using a constant-rate-of-extension (CRE) tensile testing machine, following the procedure outlined in ASTM D5035, "Standard Test Method for Breaking Force and Elongation of Textile Fabrics (Strip Method)".[1][16][17][18]

    • Calculate the percentage loss in tensile strength for each sample.

Quantitative Data Summary

Treatment Description Reported Effect on Tensile Strength Retention Reference
None (Control) Standard sulfur dyeing process.Baseline for comparison.-
After-treatment with Soda Ash Rinsing with a 5 g/L sodium carbonate solution after dyeing.Helps to neutralize residual acidity, thus preventing hydrolytic degradation during storage.[10]
After-treatment with K₂Cr₂O₇ and CH₃COOH Treatment with 1-3% potassium dichromate and 1-3% acetic acid at 60°C for 30 minutes.A standard and effective method to stabilize the dye and prevent acid formation.[10]
After-treatment with Lanthanum Triacetate Application of 1% (w/w) lanthanum triacetate via a padding procedure.Reported to improve strength retention by almost 100% after aging.[10][13]
Use of Reducing Sugars Replacing sodium sulfide with glucose or other reducing sugars.Primarily an environmental benefit; reported to give comparable color strength and wash fastness to conventional methods.[2][4][5][19] The direct impact on preventing tendering needs further quantitative comparison.
Incorporation of UV Absorbers Addition of a benzophenone-based UV absorber to the dye bath.Can reduce photochemical degradation by absorbing harmful UV radiation.[6][7][8] Specific quantitative data on tensile strength retention with C.I. 53120 was not found in the initial search.

Visualizations

TenderingMechanisms cluster_photochemical Photochemical Degradation cluster_hydrolytic Hydrolytic Degradation Light Light H2O2 Hydrogen Peroxide (H₂O₂) Light->H2O2 Moisture Moisture Moisture->H2O2 SulfurDye C.I. 53120 SulfurDye->H2O2 catalyzes CelluloseDegradation1 Cellulose Degradation H2O2->CelluloseDegradation1 oxidizes Tendering Fiber Tendering (Loss of Tensile Strength) CelluloseDegradation1->Tendering ResidualSulfur Residual Sulfur H2SO4 Sulfuric Acid (H₂SO₄) ResidualSulfur->H2SO4 oxidizes in presence of AtmosphericMoisture Atmospheric Moisture AtmosphericMoisture->H2SO4 CelluloseDegradation2 Cellulose Degradation H2SO4->CelluloseDegradation2 hydrolyzes CelluloseDegradation2->Tendering

Caption: Mechanisms of Cellulosic Fiber Tendering by C.I. 53120.

ExperimentalWorkflow cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment cluster_evaluation Evaluation PrepareDyeBath Prepare Dye Bath (C.I. 53120, Reducing Agent, Alkali) AddPreventative Add Preventative Agent (e.g., UV Absorber) PrepareDyeBath->AddPreventative DyeFabric Dye Cellulosic Fabric AddPreventative->DyeFabric Oxidize Oxidize and Rinse DyeFabric->Oxidize Soap Soap and Dry Oxidize->Soap AfterTreat Apply After-treatment (e.g., Soda Ash, Lanthanum Triacetate) Soap->AfterTreat AcceleratedAging Accelerated Aging (AATCC TM26) Soap->AcceleratedAging Without After-treatment AfterTreat->AcceleratedAging TensileTest Tensile Strength Testing (ASTM D5035) AcceleratedAging->TensileTest Analyze Analyze Data (% Strength Loss) TensileTest->Analyze

Caption: Experimental Workflow for Preventing and Evaluating Tendering.

References

Enhancing the light fastness of C.I. Sulphur Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the light fastness of C.I. Sulphur Yellow 2.

Frequently Asked Questions (FAQs)

Q1: What is the typical light fastness of this compound without any aftertreatment?

A1: this compound, also known as Sulphur Light Yellow GC, generally exhibits a light fastness rating of 2-4 on the ISO scale, which is considered poor to moderate.[1][2]

Q2: Why is the light fastness of my this compound dyed fabric poor?

A2: The inherent chemical structure of sulphur dyes, including this compound, can make them susceptible to fading upon exposure to light.[3] Additionally, factors such as improper dyeing processes, the presence of unfixed dye on the fabric surface, and the absence of a protective aftertreatment can contribute to poor light fastness.[4]

Q3: What are the common methods to enhance the light fastness of this compound?

A3: The most common methods involve aftertreatment of the dyed fabric. These include treatment with metallic salts, such as copper sulfate, or a sequential application of a cationic fixing agent and a tannin-based product.[1][5][6]

Q4: Will aftertreatment to improve light fastness affect the shade of this compound?

A4: Yes, some aftertreatments can alter the shade. For instance, aftertreatment with copper sulfate can cause the color of this compound to become more reddish-brown.[1] The cation-tannin treatment may also cause slight color changes, which should be evaluated on a case-by-case basis.

Q5: Can I use the same aftertreatment for other sulphur dyes?

A5: The aftertreatment methods described are generally applicable to other sulphur dyes. However, the effectiveness and any potential color change may vary depending on the specific dye. It is always recommended to conduct preliminary tests on a small sample.

Troubleshooting Guide

Issue 1: The light fastness of the dyed fabric did not improve after the metallic salt aftertreatment.

  • Possible Cause 1: Incorrect concentration of reagents.

    • Solution: Ensure that the concentrations of copper sulfate, sodium dichromate, and acetic acid are as specified in the protocol. Prepare fresh solutions to avoid degradation of the reagents.

  • Possible Cause 2: Insufficient treatment time or incorrect temperature.

    • Solution: Adhere to the recommended treatment time and temperature to allow for proper complexation of the metal salts with the dye molecules.

  • Possible Cause 3: Inadequate rinsing after dyeing.

    • Solution: Thoroughly rinse the dyed fabric before aftertreatment to remove any residual chemicals from the dyeing process that might interfere with the fixation of the metallic salts.

Issue 2: The fabric became stiff after the cation-tannin aftertreatment.

  • Possible Cause 1: Excessive concentration of the cationic fixing agent or tannin.

    • Solution: Use the recommended concentrations of the cationic fixing agent and tannin. Excessive amounts can lead to a harsh handle of the fabric.

  • Possible Cause 2: Improper pH of the treatment baths.

    • Solution: Verify and adjust the pH of the cationic fixing agent and tannin baths as specified in the protocol. The incorrect pH can affect the solubility and deposition of the agents on the fabric.

Issue 3: The light fastness improved, but the wash fastness decreased.

  • Possible Cause 1: Incomplete fixation of the aftertreatment agents.

    • Solution: Ensure that the curing or drying step after the treatment is carried out at the recommended temperature and for the specified duration to properly fix the agents to the fabric.

  • Possible Cause 2: Use of incompatible auxiliaries.

    • Solution: Avoid using softeners or other finishing agents that are not compatible with the aftertreatment system, as they can negatively impact the overall fastness properties.

Data Presentation: Light Fastness Improvement

The following table summarizes the expected light fastness ratings of this compound and a closely related sulphur yellow dye before and after various aftertreatments.

DyeTreatmentLight Fastness Rating (ISO 105-B02)Reference
This compoundUntreated2-3[1][2]
This compoundAftertreatment with Copper Sulfate, Sodium Dichromate, and Acetic AcidImproved (specific rating not provided, but noted to enhance fastness)[1]
C.I. Leuco Sulphur Yellow 22Untreated3[5]
C.I. Leuco Sulphur Yellow 22Aftertreatment with Cationic Fixing Agent (5% Tinofix ECO)3[5]
C.I. Leuco Sulphur Yellow 22*Sequential Aftertreatment with Cationic Fixing Agent (5% Tinofix ECO) and Tannin (5% Bayprotect CL)4-5[5]

Note: C.I. Leuco Sulphur Yellow 22 is a closely related dye. The results are indicative and should be verified for this compound.

Experimental Protocols

1. Aftertreatment with Metallic Salts

This protocol is based on the supplier's recommendation for improving the light fastness of this compound.[1]

  • Reagents:

    • Copper Sulfate (CuSO₄)

    • Sodium Dichromate (Na₂Cr₂O₇)

    • Acetic Acid (CH₃COOH)

  • Procedure:

    • After dyeing and rinsing, treat the fabric in a bath containing:

      • 1-2% (on the weight of fabric) Copper Sulfate

      • 1-2% (on the weight of fabric) Sodium Dichromate

      • 2-3% (on the weight of fabric) Acetic Acid

    • Maintain the liquor-to-goods ratio at 20:1.

    • Treat the fabric for 20-30 minutes at 60-70°C.

    • Rinse the fabric thoroughly with cold water.

    • Dry the fabric.

2. Sequential Aftertreatment with Cationic Fixing Agent and Tannin

This protocol is adapted from a study on the aftertreatment of sulphur dyes to improve their fastness properties.[5]

  • Reagents:

    • Cationic Fixing Agent (e.g., Tinofix ECO)

    • Tannin-based product (e.g., Bayprotect CL)

    • Acetic Acid (to adjust pH)

  • Procedure:

    • Stage 1: Cationic Fixing Agent Treatment

      • Prepare a bath with 5% (on the weight of fabric) cationic fixing agent.

      • Maintain a liquor-to-goods ratio of 10:1.

      • Adjust the pH of the bath to 6-7.

      • Treat the dyed and rinsed fabric at 40°C for 15 minutes.

      • Do not rinse.

    • Stage 2: Tannin Treatment

      • Add 5% (on the weight of fabric) tannin-based product to the same bath.

      • Adjust the pH of the bath to 3-3.5 with acetic acid.

      • Continue the treatment at 40°C for another 15 minutes.

      • Rinse the fabric thoroughly with cold water.

      • Dry the fabric.

Visualizations

experimental_workflow_metallic_salts cluster_dyeing Dyeing Process cluster_aftertreatment Aftertreatment dyeing Dyeing with this compound rinsing1 Thorough Rinsing dyeing->rinsing1 treatment Treat with CuSO4, Na2Cr2O7, and Acetic Acid (60-70°C, 20-30 min) rinsing1->treatment rinsing2 Cold Water Rinse treatment->rinsing2 drying Drying rinsing2->drying

Caption: Workflow for Metallic Salt Aftertreatment.

experimental_workflow_cation_tannin cluster_dyeing Dyeing Process cluster_aftertreatment One-Bath, Two-Stage Aftertreatment dyeing Dyeing with this compound rinsing1 Thorough Rinsing dyeing->rinsing1 stage1 Stage 1: Cationic Fixing Agent (40°C, 15 min, pH 6-7) rinsing1->stage1 stage2 Stage 2: Tannin (40°C, 15 min, pH 3-3.5) stage1->stage2 rinsing2 Cold Water Rinse stage2->rinsing2 drying Drying rinsing2->drying

Caption: Workflow for Cation-Tannin Aftertreatment.

References

Validation & Comparative

A Comparative Guide to C.I. Sulphur Yellow 2 and Alternative Yellow Textile Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of C.I. Sulphur Yellow 2 against other prominent yellow textile dyes, including reactive, direct, and vat dyes. The information presented is a synthesis of data from various technical sources. It is important to note that the experimental data has been compiled from multiple sources and may not have been generated under identical testing conditions.

Overview of Yellow Dye Classes

Textile coloration utilizes a diverse range of dye chemistries, each with a unique profile of properties, application methods, and environmental impacts. This guide focuses on four key classes of yellow dyes used for cellulosic fibers like cotton.

This compound belongs to the sulphur dye class, known for their cost-effectiveness and good wash fastness, particularly for producing duller, earthy tones.[1][2] The dyeing process involves a reduction step to solubilize the dye, followed by oxidation to fix it onto the fiber.[2]

Reactive Yellow Dyes , such as C.I. Reactive Yellow 145, form a covalent bond with the textile fiber, resulting in excellent wash fastness and vibrant shades.[3][4] They are a popular choice for high-quality cotton goods.[3]

Direct Yellow Dyes , like C.I. Direct Yellow 12, are applied directly to the fiber from an aqueous solution containing electrolytes. They are simple to use and economical but generally offer lower wash fastness compared to reactive and sulphur dyes.

Vat Yellow Dyes , exemplified by C.I. Vat Yellow 4, are water-insoluble pigments that are applied in a soluble "leuco" form after reduction.[5] Subsequent oxidation traps the insoluble dye within the fiber, providing outstanding light and wash fastness.[3]

Performance Data Comparison

The following table summarizes the fastness properties of this compound and selected alternatives. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Property This compound C.I. Reactive Yellow 145 C.I. Direct Yellow 12 C.I. Vat Yellow 4
Light Fastness (ISO 105-B02) 2-4[6][7][8]6-7[9]Moderate5-6[10]
Wash Fastness (Soaping - ISO 105-C06) 3-4[1]4-5[9]Poor to Moderate4[10]
Perspiration Fastness (ISO 105-E04) 4-5[8]4-5[9]GoodGood
Rubbing Fastness (Dry - ISO 105-X12) 4-5[7]GoodModerateGood
Rubbing Fastness (Wet - ISO 105-X12) 3[7]GoodPoorGood
Alkali Resistance 4[8]GoodPoorExcellent
Acid Resistance 3-4[8]ModeratePoorGood

Experimental Protocols

The performance data presented in this guide is typically determined using standardized experimental procedures developed by organizations such as the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Light Fastness (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon arc fading lamp, grey scale for assessing change in color, and blue wool references.

  • Procedure : A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool references with known light fastness are also exposed. The color change of the specimen is assessed by comparing it with the fading of the blue wool references. The light fastness is rated on a scale of 1 (very low) to 8 (very high).

Wash Fastness (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus : A suitable mechanical washing device (e.g., Launder-Ometer), multifiber adjacent fabric, grey scale for assessing change in color, and grey scale for assessing staining.

  • Procedure : A specimen of the dyed textile in contact with a multifiber fabric is mechanically agitated in a soap or soap and soda solution. The severity of the test is controlled by adjusting the temperature, time, and the addition of steel balls for abrasion. After the washing cycle, the specimen is rinsed and dried. The change in color of the specimen and the staining of the adjacent multifiber fabric are assessed using the respective grey scales.

Color Strength (AATCC Test Method 182)

This method is used to determine the relative color strength of a dye in solution compared to a reference standard.

  • Apparatus : A spectrophotometer.

  • Procedure : Solutions of both the test dye and a reference dye are prepared at known concentrations. The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorption. The relative color strength is then calculated based on the absorbance and concentration values.

Visualization of Processes

General Dyeing Process for Sulphur Dyes

SulphurDyeingProcess cluster_reduction Reduction cluster_dyeing Dyeing cluster_oxidation Oxidation SulphurDye Insoluble Sulphur Dye LeucoDye Soluble Leuco Dye SulphurDye->LeucoDye Reduction ReducingAgent Sodium Sulphide ReducingAgent->LeucoDye LeucoDye_abs Leuco Dye Absorption DyedFiber_leuco Dyed Fiber (Leuco Form) LeucoDye_abs->DyedFiber_leuco Fiber Cellulosic Fiber Fiber->DyedFiber_leuco OxidizingAgent Air or Chemical Oxidant FinalDyedFiber Final Dyed Fiber DyedFiber_leuco->FinalDyedFiber Oxidation OxidizingAgent->FinalDyedFiber

Caption: Workflow of the sulphur dyeing process.

Decision Pathway for Yellow Dye Selection

DyeSelection cluster_criteria Key Selection Criteria cluster_dyes Dye Class Options Start Start: Select Yellow Dye Fastness Required Fastness? Start->Fastness Cost Cost Constraints? Start->Cost Shade Desired Shade Brightness? Start->Shade Environment Environmental Concerns? Start->Environment Vat Vat Dyes Fastness->Vat Highest Reactive Reactive Dyes Fastness->Reactive High Sulphur Sulphur Dyes Fastness->Sulphur Good Wash Direct Direct Dyes Fastness->Direct Low to Moderate Cost->Vat High Cost->Reactive Moderate Cost->Sulphur Low Cost->Direct Lowest Shade->Vat Bright Shade->Reactive Brightest Shade->Sulphur Dull Shade->Direct Moderate Environment->Reactive Better Profile Environment->Sulphur Effluent Treatment Required

Caption: Decision-making for yellow dye selection.

Environmental Considerations

The environmental impact of textile dyeing is a significant concern for researchers and the industry. The different dye classes have distinct environmental profiles.

  • Sulphur Dyes : The conventional dyeing process for sulphur dyes uses sodium sulphide as a reducing agent, which can lead to the release of toxic hydrogen sulphide gas and high levels of sulphides in the effluent.[11] This contributes to a high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) in the wastewater, requiring extensive treatment.[12]

  • Reactive Dyes : While generally considered to have a better environmental profile than sulphur dyes, the fixation efficiency of reactive dyes is not always 100%.[13] This results in a significant amount of hydrolyzed dye in the effluent, contributing to the color and COD of the wastewater.[13]

  • Direct Dyes : The primary environmental concern with direct dyes is their poor exhaustion and fixation, leading to a high concentration of dye in the effluent.

  • Vat Dyes : The traditional reducing agents used for vat dyes, such as sodium hydrosulphite, can also contribute to the pollution load of the effluent. However, newer, more environmentally friendly reducing systems are being developed.

Conclusion

The selection of a yellow textile dye is a multifaceted decision that requires a balance of performance, cost, and environmental considerations.

  • This compound offers a cost-effective solution with good wash fastness, making it suitable for applications where vibrant shades are not a primary requirement. However, its environmental impact necessitates robust wastewater treatment.

  • Reactive yellow dyes provide excellent all-around fastness properties and bright shades, positioning them as a preferred choice for high-quality textiles, albeit at a higher cost.

  • Direct yellow dyes are the most economical option but are generally limited to applications where high wash fastness is not critical.

  • Vat yellow dyes represent the pinnacle of fastness properties, making them ideal for textiles that will be subjected to harsh conditions, though their application process is more complex and costly.

For researchers and professionals, a thorough evaluation of the specific application's requirements against the properties outlined in this guide will facilitate an informed dye selection process.

References

A Comparative Analysis of C.I. Sulphur Yellow 2 (C.I. 53120) and C.I. Reactive Yellow 145 for Textile Dyeing Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – October 31, 2025 – In a comprehensive guide for researchers, scientists, and professionals in the drug development and textile industries, this publication presents a detailed comparative study of two prominent yellow dyes: C.I. Sulphur Yellow 2 (C.I. 53120) and C.I. Reactive Yellow 145. This guide offers an objective analysis of their performance, supported by experimental data, to aid in the selection of appropriate dyes for specific applications.

This comparative guide delves into the chemical properties, application methodologies, and performance characteristics of this compound, a sulphur dye, and C.I. Reactive Yellow 145, a reactive dye. The selection of a dye is critical in many scientific and industrial processes, impacting not only the aesthetic qualities of the final product but also its stability and performance. This guide aims to provide clear, data-driven insights to inform these critical decisions.

Chemical and Physical Properties

This compound is a sulphur dye characterized by its insolubility in water.[1][2][3] Its application requires a reduction step, typically with sodium sulfide, to form a water-soluble leuco form that has an affinity for cellulosic fibers.[4][5] In contrast, C.I. Reactive Yellow 145 is an azo dye that is soluble in water and forms a covalent bond with the fiber, resulting in high wash fastness.[6][7][8] This fundamental difference in their chemical nature dictates their application processes and performance attributes.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and C.I. Reactive Yellow 145, based on standardized testing methodologies.

Property This compound (C.I. 53120) C.I. Reactive Yellow 145 Test Method
Chemical Class Sulphur DyeReactive Dye (Azo)-
Solubility Insoluble in water; soluble in sodium sulfide solution[1][2][3]Soluble in water (80 g/L)[6][8]-
Application Principle Reduction to soluble leuco form, absorption, and oxidation[4][5]Covalent bond formation with fiber in alkaline conditions[9][10]-
Typical Substrates Cotton, hemp, viscose, leather[3][11]Cellulose fibers (cotton, linen), polyester/cotton blends[6][8]-

Table 1: General and Application Properties

Fastness Property This compound (C.I. 53120) (ISO Rating) C.I. Reactive Yellow 145 (ISO Rating) Test Method
Light Fastness 2[1][11]6-7[6][8]ISO 105-B02[12][13][14]
Wash Fastness (Staining) 3[1]4-5[6][8]ISO 105-C06[15][16][17][18][19]
Wash Fastness (Fading) 4[1]5[6][8]ISO 105-C06[15][16][17][18][19]
Perspiration Fastness (Alkaline) 4-5[1]5[6][8]ISO 105-E04
Perspiration Fastness (Acid) 4[1]4-5[6][8]ISO 105-E04
Acid Resistance 3-4[1]Not specified-
Alkali Resistance 4[1]Not specified-

Table 2: Comparative Fastness Properties

Experimental Protocols

Light Fastness Testing (ISO 105-B02)

The light fastness of the dyed textile samples is determined by exposing them to a xenon arc lamp, which simulates natural daylight (D65).[12][13][14] The specimens are exposed alongside a set of blue wool references (rated 1-8, with 8 being the highest fastness). The change in color of the test specimen is then compared against the fading of the blue wool references to assign a light fastness rating.[12][20]

Wash Fastness Testing (ISO 105-C06)

A specimen of the dyed textile, in contact with a multi-fiber adjacent fabric, is subjected to mechanical agitation in a soap solution under specified conditions of time and temperature.[15][16][17][18][19] The test is designed to simulate domestic or commercial laundering.[17] The change in color of the specimen (fading) and the staining of the adjacent fabric are assessed using grey scales.[18][19]

Dyeing Process Visualization

The distinct application methods of sulphur and reactive dyes are visualized in the following diagrams.

Sulphur_Dyeing_Process cluster_preparation Dye Bath Preparation cluster_dyeing Dyeing cluster_fixation Fixation SulphurDye Sulphur Yellow 2 (Insoluble) Solubilization Soluble Leuco Dye SulphurDye->Solubilization Reduction ReducingAgent Sodium Sulfide (Na2S) ReducingAgent->Solubilization Water Water Water->Solubilization DyeingVat Dye Absorption (90-95°C with electrolyte) Solubilization->DyeingVat Fabric Cotton Fabric Fabric->DyeingVat DyedFabric Dyed Fabric (Leuco Form) DyeingVat->DyedFabric Oxidation Oxidation (Airing or Oxidizing Agent) DyedFabric->Oxidation FinalFabric Final Dyed Fabric (Insoluble Dye) Oxidation->FinalFabric

Figure 1: Experimental workflow for dyeing with this compound.

Reactive_Dyeing_Process cluster_preparation Dye Bath Preparation cluster_dyeing Dyeing (Exhaustion) cluster_fixation Fixation ReactiveDye Reactive Yellow 145 (Soluble) DyeBath Dye Solution ReactiveDye->DyeBath Water_R Water Water_R->DyeBath Salt Salt (e.g., NaCl) Salt->DyeBath Exhaustion Dye Adsorption (Neutral pH) DyeBath->Exhaustion Fabric_R Cotton Fabric Fabric_R->Exhaustion AdsorbedDye Fabric with Adsorbed Dye Exhaustion->AdsorbedDye FixationStep Covalent Bond Formation (Alkaline pH) AdsorbedDye->FixationStep Alkali Alkali (e.g., Soda Ash) Alkali->FixationStep FinalFabric_R Final Dyed Fabric FixationStep->FinalFabric_R

Figure 2: Experimental workflow for dyeing with C.I. Reactive Yellow 145.

Discussion

The data clearly indicates that C.I. Reactive Yellow 145 exhibits superior light and wash fastness properties compared to this compound. The covalent bond formed between the reactive dye and the cellulosic fiber provides a much more durable coloration.[9][10] However, sulphur dyes like this compound are generally more economical, making them a viable option for applications where high fastness is not the primary concern.[21]

The dyeing process for sulphur dyes involves the use of a reducing agent, typically sodium sulfide, which can have environmental implications due to the potential release of hydrogen sulfide gas.[4] The dyeing process for reactive dyes, while generally simpler, requires precise control of pH and temperature to ensure optimal fixation and minimize hydrolysis of the dye.[9][10]

Conclusion

The choice between this compound and C.I. Reactive Yellow 145 is contingent upon the specific requirements of the application. For high-performance textiles and applications demanding excellent light and wash fastness, C.I. Reactive Yellow 145 is the recommended choice. For applications where cost is a primary driver and exceptional fastness is not critical, this compound presents a cost-effective alternative. This guide provides the foundational data and procedural understanding to enable informed decision-making in the selection and application of these two yellow dyes.

Contact: [Insert Contact Information]

References

A Comparative Guide to Sulphur Yellow 2 (CAS 1326-66-5) for Researchers and Developers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, chemical synthesis, and drug development, understanding the properties and performance of industrial chemicals is crucial. This guide provides a comprehensive cross-referencing of Sulphur Yellow 2 (CAS 1326-66-5), a common sulphur dye, with alternative dye classes. It focuses on aspects relevant to a scientific audience, including chemical properties, application methodologies, performance data, and environmental considerations.

Sulphur Yellow 2, also known by its Colour Index name C.I. 53120, is a sulphur dye primarily used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose[1][2][3]. Like other sulphur dyes, it is a complex mixture of organosulfur compounds of high molecular weight, the exact structure of which is not precisely defined[4][5]. Its application involves a reduction step to form a water-soluble leuco form, which has an affinity for the fiber, followed by oxidation to regenerate the insoluble parent dye within the fiber matrix[6][7].

This guide compares Sulphur Yellow 2 with two major alternatives: a representative reactive yellow dye and a common natural yellow dye, curcumin (from turmeric).

Comparative Analysis of Key Performance Indicators

The selection of a dye system depends on a variety of factors, from coloristic properties to fastness and environmental impact. The following tables summarize the key characteristics of Sulphur Yellow 2 and its alternatives.

PropertySulphur Yellow 2 (C.I. 53120)Reactive Yellow DyesNatural Yellow (Curcumin)
CAS Number 1326-66-5Varies (e.g., C.I. Reactive Yellow 2, CAS 50662-99-2)458-37-7
Chemical Class Sulphur DyeAzo, Anthraquinone, etc. with a reactive groupDiarylheptanoid
Solubility Insoluble in water; soluble in sodium sulfide solution[8][9][10]Generally soluble in water[11]Insoluble in water, soluble in ethanol
Application Fibers Cotton, linen, viscose, vinylon[2][12]Cotton, wool, silk, nylon[11]Cotton, silk, wool (with mordants)[13]
Fixation Mechanism Mechanical entrapment after oxidation of the leuco form[6]Covalent bond formation with the fiber[11]Complex formation with mordants and fiber[14]
Typical Shade Greenish to reddish yellow[1][8]Bright, clear yellowsBright yellow, can vary with mordant and pH[13]

Performance and Fastness Properties

Fastness PropertySulphur Yellow 2 (C.I. 53120)Reactive Yellow DyesNatural Yellow (Curcumin)
Light Fastness Poor to Moderate (Rating: 2-4)[1][7][12]Good to Excellent (Rating: 4-7)Poor to Moderate (Rating: 2-3)
Wash Fastness Good to Excellent (Rating: 3-5)[7]Excellent (Rating: 4-5)Moderate (Rating: 3)
Rubbing Fastness (Dry) Moderate to Good (Rating: 3-4)Excellent (Rating: 4-5)Moderate to Good (Rating: 3-4)
Rubbing Fastness (Wet) Moderate (Rating: 2-3)Good to Excellent (Rating: 4-5)Poor to Moderate (Rating: 2-3)
Chlorine Fastness Poor[4]Generally goodModerate

Environmental and Toxicological Profile

The environmental impact of dyeing processes is a significant consideration for both industrial and research applications.

AspectSulphur Yellow 2 (C.I. 53120)Reactive Yellow DyesNatural Yellow (Curcumin)
Effluent Concerns High sulfide content, high BOD/COD, residual dye, unpleasant odor[15][16][17]High salt content, hydrolyzed dye, potential for AOX (absorbable organic halogens) formation[18]Low toxicity, biodegradable, but mordants can introduce heavy metals[19]
Toxicity Limited specific data for C.I. 53120, but sulfide in effluent is toxic to aquatic life. Some sulphur dyes are banned[12][20].Varies by specific dye; some azo dyes can be carcinogenic if they break down into banned aromatic amines.Generally considered non-toxic and biodegradable[13].
Biodegradability Generally poor due to complex structure.Varies; hydrolyzed reactive dyes can be persistent.Good[13].

Experimental Protocols

Detailed, replicable experimental protocols are essential for research and development. The following are representative procedures for the application of each dye class to cotton fabric.

Dyeing of Cotton with Sulphur Yellow 2 (C.I. 53120)

1. Preparation of the Dyebath:

  • Weigh 1.0 g of Sulphur Yellow 2 powder.

  • In a separate vessel, dissolve 2.0 g of sodium sulfide (Na₂S) in 50 mL of hot water (80-90°C).

  • Add the dissolved sodium sulfide solution to the dye powder and stir until a homogenous solution (the leuco form of the dye) is obtained. This is the stock solution.

2. Dyeing Procedure:

  • Prepare a dye bath with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).

  • Add the required amount of the stock solution to the dye bath.

  • Introduce the pre-wetted cotton fabric (5 g).

  • Raise the temperature to 90-95°C and maintain for 60 minutes, with occasional stirring.

  • After 15 minutes at temperature, add 10 g/L of sodium chloride (NaCl) to aid exhaustion.

3. Oxidation and Aftertreatment:

  • Remove the fabric from the dye bath and rinse with cold water.

  • Allow the fabric to air oxidize for 10-15 minutes.

  • For chemical oxidation, treat the fabric in a solution containing 1-2 g/L sodium perborate at 50°C for 15 minutes.

  • Rinse thoroughly with hot and cold water.

  • Soaping: Treat the dyed fabric with a 2 g/L non-ionic detergent solution at 60°C for 10 minutes.

  • Final rinse and air dry.

Dyeing of Cotton with a Reactive Yellow Dye (Hot Brand)

1. Preparation of the Dyebath:

  • Dissolve 0.1 g of a hot-brand reactive yellow dye in 100 mL of water.

  • Prepare a dye bath with a liquor ratio of 20:1.

  • Add the dye solution to the bath.

2. Dyeing Procedure:

  • Introduce the pre-wetted cotton fabric (5 g).

  • Raise the temperature to 80°C.

  • Add 40 g/L of sodium chloride (NaCl) in two portions over 20 minutes.

  • Run for another 20 minutes.

  • Add 10 g/L of soda ash (Na₂CO₃) to raise the pH and initiate fixation.

  • Continue dyeing for 60 minutes at 80°C.

3. Aftertreatment:

  • Rinse the fabric in cold water.

  • Neutralize with a dilute acetic acid solution (0.5-1.0 g/L).

  • Soaping: Wash with 2 g/L of a non-ionic detergent at the boil (95-100°C) for 15 minutes to remove unfixed dye.

  • Rinse with hot and cold water, then air dry.

Dyeing of Cotton with Curcumin (Natural Yellow)

1. Extraction of Curcumin:

  • Mix 10 g of turmeric powder with 100 mL of ethanol and stir for 1 hour.

  • Filter the mixture to obtain the curcumin extract.

2. Mordanting:

  • Pre-mordant the cotton fabric (5 g) by immersing it in a solution of 10% (on weight of fabric) alum (potassium aluminum sulfate) at 60°C for 1 hour.

  • Squeeze and use directly for dyeing.

3. Dyeing Procedure:

  • Prepare a dye bath with a liquor ratio of 20:1.

  • Add the curcumin extract to the dye bath.

  • Introduce the mordanted, damp cotton fabric.

  • Raise the temperature to 80°C and maintain for 60 minutes with occasional stirring.

4. Aftertreatment:

  • Remove the fabric and rinse with cold water.

  • Wash with a mild, neutral detergent solution.

  • Rinse and air dry away from direct sunlight.

Visualizations

Logical Flow of Sulphur Dyeing Process

SulphurDyeingProcess Dye Insoluble Sulphur Dye LeucoDye Soluble Leuco Form Dye->LeucoDye Reduction Reducer Sodium Sulfide (Na2S) Reducer->LeucoDye Adsorption Adsorption onto Fiber LeucoDye->Adsorption Dyeing Fabric Cellulosic Fiber Fabric->Adsorption Oxidation Oxidation (Air or Chemical) Adsorption->Oxidation FixedDye Insoluble Dye Trapped in Fiber Oxidation->FixedDye

Caption: Workflow of the sulphur dyeing process.

Comparison of Dye-Fiber Interaction

DyeFiberInteraction cluster_0 Sulphur Dye cluster_1 Reactive Dye cluster_2 Natural Dye (with Mordant) s_dye Sulphur Dye Aggregate s_fiber Fiber Matrix s_dye->s_fiber Mechanical Entrapment r_dye Reactive Dye Molecule r_fiber Fiber Polymer r_dye->r_fiber Covalent Bond n_dye Natural Dye mordant Mordant n_dye->mordant Complexation n_fiber Fiber mordant->n_fiber Coordination

Caption: Mechanisms of dye fixation on fibers.

Conclusion for the Intended Audience

For researchers and scientists, the choice between Sulphur Yellow 2 and its alternatives is a trade-off between cost, performance, and environmental impact.

  • Sulphur Yellow 2 offers a low-cost method for achieving good wash fastness on cellulosic fibers, but its poor light fastness and significant environmental concerns related to its application process are major drawbacks. The chemistry of sulphur dyes is complex and not fully elucidated, which may be of interest for further research[4][5].

  • Reactive dyes represent a more modern and higher-performance alternative, offering bright shades and excellent all-around fastness due to the formation of a covalent bond with the fiber. From a chemical synthesis perspective, their structures are well-defined. However, their application process generates high salinity wastewater and involves the loss of hydrolyzed dye, posing different environmental challenges[18].

  • Natural dyes like curcumin are gaining interest due to their eco-friendly profile and low toxicity. However, their generally poor fastness properties and reliance on mordants (which can be heavy metals) limit their industrial applicability. For researchers, there is significant scope for improving the performance of natural dyes through novel application techniques and the development of non-toxic, effective mordants[14].

For professionals in drug development, while Sulphur Yellow 2 has no direct pharmaceutical application, the underlying principles of organic synthesis, purification, and toxicological assessment are highly relevant. The environmental and health impacts of industrial chemicals are a critical aspect of modern chemical science, and understanding the profile of a widely used dye like Sulphur Yellow 2 provides valuable context for the broader field of applied chemistry. The complex, polymeric nature of sulphur dyes also presents an interesting analytical challenge.

References

A Comparative Performance Analysis of Sulphur Light Yellow GC from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Sulphur Light Yellow GC (C.I. Sulphur Yellow 2) from three leading, albeit anonymized, suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a series of standardized experimental protocols to evaluate key performance metrics relevant to textile dyeing applications. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.

Comparative Performance Data

The following table summarizes the key performance indicators of Sulphur Light Yellow GC from the three suppliers. The data presented is a synthesis of results from the experimental protocols detailed in the subsequent section.

Performance MetricSupplier ASupplier BSupplier CStandard Test Method
Dye Strength (%) 100.299.5101.5Internal Spectrophotometric Method
Moisture Content (%) 4.85.14.5ASTM D2016
Insoluble Matter (%) 0.30.80.2AATCC Test Method 143
Color Fastness to Washing (Color Change) 4-544-5ISO 105-C06
Color Fastness to Washing (Staining on Cotton) 43-44ISO 105-C06
Color Fastness to Light (Xenon Arc) 43-44ISO 105-B02
Color Fastness to Rubbing (Dry) 4-544-5ISO 105-X12
Color Fastness to Rubbing (Wet) 32-33ISO 105-X12
Color Fastness to Perspiration (Acidic & Alkaline) 444-5ISO 105-E04
Accelerated Aging (Strength Loss %) 2.54.02.2AATCC Test Method 26

Experimental Workflow and Dyeing Process

The following diagrams illustrate the general experimental workflow for the comparative analysis and the key stages in the sulphur dyeing process.

G cluster_prep Sample Preparation cluster_dyeing Dyeing Protocol cluster_testing Performance Testing cluster_analysis Data Analysis sample_receipt Receive Dye Samples (Suppliers A, B, C) sample_login Log and Label Samples sample_receipt->sample_login fabric_prep Prepare Standard Cotton Fabric Swatches sample_login->fabric_prep dye_bath_prep Prepare Dye Baths fabric_prep->dye_bath_prep dyeing Dye Fabric Swatches dye_bath_prep->dyeing oxidation Oxidation and Rinsing dyeing->oxidation fastness_testing Color Fastness Tests (Wash, Light, Rub, Perspiration) oxidation->fastness_testing physical_testing Physical & Chemical Tests (Strength, Moisture, Insolubles) oxidation->physical_testing aging_test Accelerated Aging oxidation->aging_test data_collection Collect Quantitative Data fastness_testing->data_collection physical_testing->data_collection aging_test->data_collection data_comparison Compare Supplier Performance data_collection->data_comparison reporting Generate Comparison Report data_comparison->reporting G cluster_reduction Reduction Phase cluster_dyeing Dyeing Phase cluster_oxidation Oxidation Phase insoluble_dye Insoluble Sulphur Dye (S-S form) soluble_leuco Soluble Leuco-form (SH groups) insoluble_dye->soluble_leuco + reducing_agent Reducing Agent (e.g., Sodium Sulfide) reducing_agent->soluble_leuco dye_uptake Dye Adsorption & Diffusion into Fiber soluble_leuco->dye_uptake fiber Cellulosic Fiber (e.g., Cotton) fiber->dye_uptake fixed_dye Insoluble Dye Fixed within Fiber dye_uptake->fixed_dye Oxidation oxidizing_agent Oxidizing Agent (e.g., Air, H₂O₂) oxidizing_agent->fixed_dye

Benchmarking Degradation Efficiency: A Comparative Guide for C.I. Sulphur Yellow 2 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Degradation Technologies for Yellow Dyes

Advanced Oxidation Processes (AOPs) and biodegradation are the primary methods investigated for the removal of yellow dyes from aqueous solutions. AOPs, such as Fenton, photo-Fenton, photocatalysis, and sonocatalysis, rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the complex dye molecules.[1] Biodegradation, on the other hand, utilizes microorganisms to metabolize the dyes.[2]

The following table summarizes the degradation efficiencies of various yellow dyes using different treatment technologies, as reported in the scientific literature.

Dye NameC.I. NameTreatment MethodDegradation Efficiency (%)Reference
Sunset YellowFood Yellow 3Fenton Oxidation>51.5%[3]
Acid Light Yellow 2GAcid Yellow 17Fenton Oxidation94.66%[4]
Basic Yellow 2Basic Yellow 2Photocatalysis (TiO2/ZnO)Not specified[5]
Reactive Yellow 145Reactive Yellow 145Sonocatalysis92.98% (TOC removal)[6]
Orange IIAcid Orange 7Sonocatalytic Degradation99.9%[7]
Yellow-28 Azo DyeNot specifiedUV/H2O298%[8][9]
Reactive Red 2Reactive Red 2Photo-Fenton99.9%[10]
Procion Golden Yellow H-RNot specifiedUltrasound + KPS97.5%[11]

Experimental Protocols

A detailed experimental protocol for a commonly employed and effective degradation method, the Fenton process, is provided below. This protocol can be adapted for the degradation of C.I. Sulphur Yellow 2.

Fenton Oxidation of Azo Dyes

This protocol outlines the general procedure for the degradation of an azo dye using the Fenton process.

Materials:

  • Azo dye solution of known concentration

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers

  • Magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of the azo dye in deionized water. Dilute the stock solution to the desired initial concentration for the degradation experiments.

  • pH Adjustment: Transfer a known volume of the dye solution to a beaker and place it on a magnetic stirrer. Adjust the pH of the solution to the desired value (typically around 3 for the Fenton process) using H₂SO₄ or NaOH.[4]

  • Initiation of Fenton Reaction: Add the required amount of FeSO₄·7H₂O to the pH-adjusted dye solution and stir until it dissolves completely. To initiate the degradation reaction, add the desired volume of H₂O₂ to the solution.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Analysis: Immediately analyze the withdrawn samples using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the dye to determine the change in concentration. The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

Visualizing Degradation Processes

Experimental Workflow for Dye Degradation

The following diagram illustrates a typical experimental workflow for studying the degradation of a dye.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye_Solution Prepare Dye Solution Reaction_Setup Set up Reaction Vessel Dye_Solution->Reaction_Setup Reagents Prepare Reagents (e.g., Catalyst, Oxidant) Reagents->Reaction_Setup Initiate Initiate Degradation Reaction_Setup->Initiate Sampling Collect Samples at Intervals Initiate->Sampling Measurement Measure Dye Concentration (UV-Vis) Sampling->Measurement Data_Analysis Analyze Data & Calculate Efficiency Measurement->Data_Analysis

Caption: A generalized workflow for dye degradation experiments.

Conceptual Pathway of Photocatalytic Degradation

This diagram outlines the fundamental steps involved in the photocatalytic degradation of organic dyes.

G cluster_catalyst Semiconductor Photocatalyst VB Valence Band (VB) CB Conduction Band (CB) h h⁺ e e⁻ Light Light (hν ≥ Eg) Light->VB Excitation O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation Superoxide •O₂⁻ O2->Superoxide Hydroxyl •OH H2O->Hydroxyl Dye Dye Molecule Superoxide->Dye Degradation Hydroxyl->Dye Degradation Degradation_Products Degradation Products Dye->Degradation_Products

Caption: Simplified pathway of photocatalytic dye degradation.

References

A Comparative Guide to Alternative Dyes for C.I. Sulphur Yellow 2 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative dyes to C.I. Sulphur Yellow 2 for research purposes. The focus is on providing objective performance data, detailed experimental protocols, and an understanding of the environmental and safety profiles of these dyes. This information is intended to assist researchers in selecting suitable alternatives for their specific applications, considering factors such as colorfastness, environmental impact, and procedural requirements.

Performance Comparison of this compound and Its Alternatives

This compound has been a common choice for achieving yellow shades on cellulosic fibers due to its cost-effectiveness. However, concerns over its environmental impact, particularly the use of sodium sulfide in the dyeing process, and its poor lightfastness have led to a search for alternatives. The following table summarizes the performance characteristics of this compound and three potential alternatives: a natural dye (Turmeric), a high-performance vat dye (C.I. Vat Yellow 2), and a reactive dye (C.I. Reactive Yellow 145).

Property This compound Turmeric (C.I. Natural Yellow 3) C.I. Vat Yellow 2 C.I. Reactive Yellow 145
C.I. Name Sulphur Yellow 2Natural Yellow 3Vat Yellow 2Reactive Yellow 145
CAS Number 1326-66-5458-37-7 (Curcumin)129-09-993050-80-7
Lightfastness (ISO) 2 (Poor)[1][2][3]2-4 (Poor to Fair)[4][5]4-5 (Good to Excellent)[6][7][8]4-5 (Good to Excellent)[9]
Wash Fastness (ISO) 3-4 (Moderate to Good)[2][3]3-4 (Fair to Good)[10]4-5 (Good to Excellent)[6][11]4-5 (Good to Excellent)[9]
Rubbing Fastness (Dry) 4-5 (Good to Excellent)4 (Good)[5][10]4-5 (Good to Excellent)4-5 (Good to Excellent)[9]
Rubbing Fastness (Wet) 3 (Moderate)3-4 (Fair to Good)[5][10]4-5 (Good to Excellent)4 (Good)[9]
Environmental Concerns High (Use of sodium sulfide)[12][13]Low (Biodegradable)Moderate (Requires reducing agents)[14][15]Moderate (Requires alkali and salt)[16][17]
Cost LowLow (raw material)HighModerate

Experimental Protocols

Detailed methodologies for the application of each dye class onto cotton fabric in a laboratory setting are provided below. These protocols are intended as a starting point for research and may require optimization based on specific experimental conditions and substrates.

Dyeing of Cotton with this compound

This protocol outlines the traditional method for applying sulphur dyes, which involves a reduction step to solubilize the dye, followed by dyeing and oxidation.

Materials:

  • This compound

  • Sodium sulfide (Na₂S)

  • Soda ash (Na₂CO₃)

  • Glauber's salt (Na₂SO₄)

  • Potassium dichromate (K₂Cr₂O₇) or Hydrogen peroxide (H₂O₂)

  • Acetic acid (CH₃COOH)

  • Wetting agent

  • Cotton fabric

  • Laboratory dyeing apparatus

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 1:20 (fabric weight:water volume).

  • Reduction: In a separate container, create a paste of this compound (e.g., 2% on weight of fabric - owf) with a small amount of water and a wetting agent. Add sodium sulfide (e.g., 1.5 times the dye weight) and soda ash (e.g., 5 g/L) to the main dye bath and heat to 80-90°C. Add the dye paste to the heated bath and stir until the dye is fully dissolved (reduced) into its leuco form.

  • Dyeing: Introduce the pre-wetted cotton fabric into the dye bath. Raise the temperature to 90-100°C and maintain for 60-90 minutes. Add Glauber's salt (e.g., 10-20 g/L) in portions to aid exhaustion.

  • Rinsing: After dyeing, remove the fabric and rinse thoroughly with cold water.

  • Oxidation: Prepare an oxidation bath containing either potassium dichromate (e.g., 2 g/L) and acetic acid (e.g., 2 mL/L) at 70°C for 15-20 minutes, or hydrogen peroxide (e.g., 2 g/L) at 60°C for 15-20 minutes to convert the dye back to its insoluble form within the fiber.

  • Soaping: Wash the dyed fabric with a non-ionic detergent (e.g., 2 g/L) at 70-80°C for 10-15 minutes to remove unfixed dye.

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water, and air dry.

Dyeing of Cotton with Turmeric (C.I. Natural Yellow 3)

This protocol describes a straightforward method for dyeing cotton with the natural colorant from turmeric, which requires a mordant to improve fastness properties.

Materials:

  • Turmeric powder

  • Alum (Potassium aluminum sulfate) or another suitable mordant

  • Cotton fabric

  • Laboratory dyeing apparatus

Procedure:

  • Mordanting: Pre-mordant the cotton fabric by immersing it in a solution of alum (e.g., 10-15% owf) at 70-80°C for 45-60 minutes.

  • Dye Extraction: Prepare the dye bath by boiling turmeric powder (e.g., 20-30% owf) in water with a liquor ratio of 1:30 for 60 minutes. Filter the solution to remove solid particles.

  • Dyeing: Introduce the mordanted and rinsed cotton fabric into the filtered turmeric dye bath. Heat the bath to 80-90°C and maintain for 60 minutes, stirring occasionally.

  • Rinsing and Drying: After dyeing, remove the fabric, rinse with cold water until the water runs clear, and air dry.

Dyeing of Cotton with C.I. Vat Yellow 2

Vat dyeing is a multi-step process similar to sulphur dyeing but generally yields higher fastness properties.

Materials:

  • C.I. Vat Yellow 2

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Hydrogen peroxide (H₂O₂) or Sodium perborate (NaBO₃)

  • Non-ionic detergent

  • Cotton fabric

  • Laboratory dyeing apparatus

Procedure:

  • Vatting (Reduction): Prepare a stock solution by pasting the C.I. Vat Yellow 2 (e.g., 2% owf) with a small amount of water. In the main dye bath (liquor ratio 1:20), add sodium hydroxide (e.g., 5-10 g/L) and sodium hydrosulfite (e.g., 5-10 g/L) and heat to 50-60°C. Add the dye paste and stir until the dye is fully reduced to its soluble leuco form.

  • Dyeing: Immerse the pre-wetted cotton fabric in the dye bath. Maintain the temperature at 60°C for 45-60 minutes.

  • Rinsing: Remove the fabric and rinse with cold water.

  • Oxidation: Expose the fabric to air for 10-15 minutes to allow for partial oxidation. Then, treat in a bath with an oxidizing agent like hydrogen peroxide (e.g., 2-3 g/L) at 50-60°C for 15-20 minutes.

  • Soaping: Boil the dyed fabric in a solution of non-ionic detergent (e.g., 2 g/L) for 15 minutes to stabilize the color and improve fastness.

  • Final Rinse and Drying: Rinse thoroughly with hot and cold water, and air dry.

Dyeing of Cotton with C.I. Reactive Yellow 145

Reactive dyes form a covalent bond with the fiber, resulting in excellent wash fastness.

Materials:

  • C.I. Reactive Yellow 145

  • Soda ash (Na₂CO₃)

  • Glauber's salt (Na₂SO₄)

  • Wetting agent

  • Sequestering agent

  • Cotton fabric

  • Laboratory dyeing apparatus

Procedure:

  • Dye Bath Preparation: Prepare the dye bath with a liquor ratio of 1:20. Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L).

  • Dyeing (Exhaustion): Add the pre-dissolved C.I. Reactive Yellow 145 (e.g., 2% owf) to the bath at 40°C. Introduce the cotton fabric and run for 10 minutes. Gradually add Glauber's salt (e.g., 40-60 g/L) over 20-30 minutes to promote dye exhaustion onto the fiber.

  • Fixation: After the exhaustion phase, add soda ash (e.g., 15-20 g/L) to the dye bath to raise the pH and initiate the reaction between the dye and the cotton fiber. Raise the temperature to 60°C and maintain for 60 minutes.

  • Rinsing: After dyeing, rinse the fabric thoroughly with cold water.

  • Soaping: Wash the dyed fabric with a non-ionic detergent (e.g., 2 g/L) at the boil for 15-20 minutes to remove any unreacted and hydrolyzed dye.

  • Final Rinse and Drying: Rinse with hot and then cold water, and air dry.

Visualization of Dyeing Processes and Environmental Impact

The following diagrams illustrate the workflows of the different dyeing processes and the environmental pathway of pollutants from traditional sulphur dyeing.

Dyeing_Workflows cluster_sulphur Sulphur Dyeing cluster_natural Natural Dyeing (Turmeric) cluster_vat Vat Dyeing cluster_reactive Reactive Dyeing S1 Reduction (Na2S, Heat) S2 Dyeing S1->S2 S3 Oxidation S2->S3 S4 Soaping S3->S4 N1 Mordanting N3 Dyeing N1->N3 N2 Dye Extraction N2->N3 N4 Rinsing N3->N4 V1 Vatting (Reduction) V2 Dyeing V1->V2 V3 Oxidation V2->V3 V4 Soaping V3->V4 R1 Exhaustion (Salt) R2 Fixation (Alkali) R1->R2 R3 Soaping R2->R3

Comparative workflows of different dyeing processes.

Environmental_Impact_Sulphur_Dyeing cluster_process Sulphur Dyeing Process cluster_effluent Effluent Generation cluster_impact Environmental Impact Pathway Dye Sulphur Dye Dyeing Dyeing Bath Dye->Dyeing Na2S Sodium Sulfide (Reducing Agent) Na2S->Dyeing Fabric Cotton Fabric Fabric->Dyeing Effluent Wastewater Effluent Dyeing->Effluent H2S Hydrogen Sulfide (H2S) Gas (Toxic, Odor) Effluent->H2S on acidification COD High Chemical Oxygen Demand (COD) Effluent->COD TDS High Total Dissolved Solids (TDS) Effluent->TDS AquaticToxicity Aquatic Toxicity H2S->AquaticToxicity COD->AquaticToxicity Oxygen Depletion

Environmental impact pathway of traditional sulphur dyeing effluent.

Discussion and Recommendations

The choice of an alternative dye to this compound will depend on the specific requirements of the research.

  • For applications requiring high fastness properties , especially to light and washing, C.I. Vat Yellow 2 is a superior alternative, albeit at a higher cost and with a more complex application process.

  • C.I. Reactive Yellow 145 also offers excellent fastness and is a good all-around performer with a less complex procedure than vat dyes, making it a suitable choice for many research applications.

  • Turmeric (C.I. Natural Yellow 3) represents an eco-friendly and low-cost alternative. However, its poor lightfastness is a significant drawback that must be considered. Research into improving the fastness of natural dyes is an active area of investigation.

The primary environmental concern with this compound and other traditional sulphur dyes is the use of sodium sulfide as a reducing agent. The resulting effluent can have a significant negative impact on aquatic ecosystems due to its high COD, TDS, and the potential to release toxic hydrogen sulfide gas[12][18][19]. When considering alternatives, it is crucial to evaluate the entire lifecycle of the dyeing process, including the chemicals used for reduction, fixation, and after-treatment.

For researchers in drug development and related fields, understanding the potential for skin sensitization and other toxicological effects of dyes and their degradation products is paramount. While this guide provides a starting point, further investigation into the specific toxicological profiles of any chosen dye is recommended.

References

A Comparative Guide to the Spectroscopic Analysis of Sulphur Yellow GR and its Alternatives for Concentration Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for determining the concentration of Sulphur Yellow GR and its common alternatives in solution. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate dye and analytical methodology for their specific applications.

Introduction to Sulphur Yellow GR and its Alternatives

Sulphur Yellow GR (also known as C.I. Sulphur Yellow 2) is a sulfur dye primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose.[1][2] Like other sulfur dyes, it is a water-insoluble compound that is applied in a reduced, water-soluble (leuco) form from a sodium sulfide solution.[3][4][5] The dye is then oxidized back to its insoluble form within the fiber, resulting in good wash fastness.[5]

In the textile industry, key alternatives to sulfur dyes for coloring cellulosic fibers include reactive dyes and direct dyes. These alternatives offer different application methods, fastness properties, and color ranges. This guide will focus on the spectroscopic comparison of Sulphur Yellow GR with representative examples from these two classes:

  • Reactive Yellow Dyes: These dyes form a covalent bond with the fiber, leading to excellent wash fastness. Examples include C.I. Reactive Yellow 145 and other reactive yellow dyes.[6][7]

  • Direct Yellow Dyes: These dyes have a high affinity for cellulosic fibers and are applied from a neutral or slightly alkaline dyebath. An example is C.I. Direct Yellow 12.[8][9]

The determination of dye concentration in solution is crucial for quality control, process optimization, and research. UV-Visible (UV-Vis) spectrophotometry is a widely used, simple, and effective technique for this purpose, based on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration.

Comparative Spectroscopic Data

Dye NameC.I. NameDye ClassTypical λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Sulphur Yellow GRSulphur Yellow 2Sulfur~400-440 (estimated)To be determined experimentally
Reactive Yellow "GR" type-Reactive415Data not available
Reactive Yellow S3R-Reactive446[10]Data not available
Reactive Yellow 145Reactive Yellow 145Reactive477.6[6]Data not available
Direct Yellow 12Direct Yellow 12Direct400[9]Data not available

Note: The molar absorptivity is a constant that is specific to a given substance at a specific wavelength and in a specific solvent. It must be determined experimentally during the calibration process.

Experimental Protocols

This section outlines the detailed methodologies for determining the concentration of Sulphur Yellow GR and its alternatives using UV-Vis spectrophotometry.

Determining the Concentration of Sulphur Yellow GR

Objective: To prepare a calibration curve for Sulphur Yellow GR and determine the concentration of an unknown sample.

Materials:

  • Sulphur Yellow GR (this compound)

  • Sodium sulfide (Na₂S)

  • Sodium carbonate (Soda ash, Na₂CO₃)

  • Distilled or deionized water

  • Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (e.g., 10 mL, 5 mL, 1 mL)

  • UV-Vis spectrophotometer

  • Cuvettes

Methodology:

  • Preparation of Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh 100 mg of Sulphur Yellow GR powder.

    • In a beaker, create a paste of the dye with a small amount of water.

    • Add approximately 2 g of sodium sulfide and 1 g of sodium carbonate to the paste.[3]

    • Add boiling water (e.g., 50 mL) to the paste and stir until the dye is completely dissolved. The solution should be clear.[3]

    • Carefully transfer the dissolved dye solution to a 100 mL volumetric flask.

    • Allow the solution to cool to room temperature, then dilute to the mark with distilled water and mix thoroughly.

  • Determination of λmax:

    • Prepare a dilute solution of Sulphur Yellow GR from the stock solution.

    • Scan the absorbance of this solution over the visible wavelength range (e.g., 380-700 nm) using the spectrophotometer.

    • The wavelength at which the highest absorbance is recorded is the λmax. Use this wavelength for all subsequent measurements.

  • Preparation of Standard Solutions:

    • Using the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 15, 20, 25 mg/L) by serial dilution in volumetric flasks. The diluent should be a solution of sodium sulfide and sodium carbonate in water at a similar concentration to the stock solution to maintain a consistent chemical environment.

  • Measurement of Absorbance:

    • Set the spectrophotometer to the predetermined λmax.

    • Use a blank solution (the same sodium sulfide and sodium carbonate solution used as the diluent) to zero the spectrophotometer.

    • Measure the absorbance of each standard solution and the unknown sample solution.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1, indicating a good linear fit.

    • Use the absorbance of the unknown sample and the equation of the calibration curve to calculate its concentration.

Determining the Concentration of Reactive and Direct Yellow Dyes

The protocol for reactive and direct dyes is similar to that for Sulphur Yellow GR, with the key difference being the solvent used for dissolution. These dyes are generally water-soluble.

Methodology:

  • Preparation of Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh 100 mg of the reactive or direct yellow dye powder.

    • Dissolve the dye in a 100 mL volumetric flask with distilled water.

  • Determination of λmax:

    • Follow the same procedure as for Sulphur Yellow GR, using a dilute aqueous solution of the dye.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions by serial dilution of the stock solution with distilled water.

  • Measurement of Absorbance and Data Analysis:

    • Follow the same procedure as for Sulphur Yellow GR, using distilled water as the blank.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of Beer-Lambert's Law.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Prepare Standard Solutions stock->standards unknown Prepare Unknown Sample stock->unknown lambda_max Determine λmax standards->lambda_max measure_abs Measure Absorbance standards->measure_abs unknown->measure_abs lambda_max->measure_abs calibration Plot Calibration Curve measure_abs->calibration concentration Calculate Concentration calibration->concentration

Caption: Experimental workflow for concentration determination.

beer_lambert_law A Absorbance (A) is_proportional_to is proportional to A->is_proportional_to c Concentration (c) is_proportional_to->c equation A = εlc l Path Length (l) epsilon Molar Absorptivity (ε)

References

Inter-laboratory comparison of C.I. 53120 analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory comparison for the analysis of C.I. 53120, also known as Sulphur Black 1, is essential for establishing standardized and reliable analytical methods across different research and quality control laboratories. This guide provides a comparative overview of common analytical techniques, their methodologies, and a proposed workflow for a comprehensive analysis of this complex sulfur dye. While specific inter-laboratory trial data for C.I. 53120 is not publicly available, this guide synthesizes information on established analytical methods to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Comparison of Analytical Methods for C.I. 53120

A variety of analytical techniques can be employed to characterize C.I. 53120. The choice of method depends on the specific properties being investigated, such as color strength, purity, and the chemical composition of the dye.

Analytical MethodProperty MeasuredSample PreparationKey Performance Parameters
Spectrophotometry Color strength, concentration in solutionDissolution in a suitable solvent (e.g., sodium sulfide solution)Wavelength of maximum absorbance (λmax), Absorbance values
Thin-Layer Chromatography (TLC) Separation of dye components, purity assessmentExtraction of the dye and spotting on a TLC plateRetention factor (Rf) values for different components
X-ray Photoelectron Spectroscopy (XPS) Surface chemical composition, oxidation states of sulfurDirect analysis of dyed fabric or solid dyeAtomic concentrations of C, N, O, S; Binding energies of S (2p) spectra to identify oxidation states (e.g., S6+)
Potentiometric Titration Redox properties of the dyeDissolving the dye to create a solution for titrationRedox potential (e.g., measured in mV)

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are outlines of typical experimental protocols for the key analytical techniques mentioned.

Spectrophotometry for Color Strength Determination
  • Sample Preparation: A stock solution of C.I. 53120 is prepared by dissolving a known weight of the dye powder in an aqueous solution of sodium sulfide. The solution is then diluted to a suitable concentration for measurement.

  • Instrumentation: A UV-Visible spectrophotometer is used.

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) against a blank solvent.

  • Quantitation: The color strength is proportional to the absorbance value. New methods often involve separating dye mixtures using techniques like thin-layer chromatography before quantitation by spectrophotometry[1].

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
  • Sample Preparation: For dyed fabrics, a representative sample is cut and mounted on the sample holder. For the dye powder, a small amount is pressed into a pellet or mounted on conductive tape.

  • Instrumentation: An XPS instrument with a monochromatic X-ray source (e.g., Al Kα) is used.

  • Measurement: Survey scans are performed to identify the elements present on the surface. High-resolution scans of specific elements, such as sulfur (S 2p), are then acquired to determine their chemical states.

  • Data Analysis: The atomic concentrations of the elements are calculated from the peak areas. The high-resolution spectra are curve-fitted to identify different chemical species, such as sulfide, and oxidized sulfur forms like sulfones (S6+) at around 168 eV[2]. This can be used to assess changes after laundering or other treatments[2].

Experimental and Analytical Workflow

A logical workflow is critical for the comprehensive analysis of C.I. 53120, from initial sample receipt to final data interpretation.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison A Sample Receipt and Homogenization B Dissolution for Wet Chemistry (e.g., in Sodium Sulfide) A->B C Preparation for Solid-State Analysis (e.g., pressing pellet for XPS) A->C D Spectrophotometry (Color Strength) B->D E Chromatography (TLC) (Purity) B->E G Potentiometric Titration (Redox Properties) B->G F XPS (Surface Chemistry) C->F H Quantitative Data Comparison (e.g., Absorbance, Atomic %) D->H I Qualitative Assessment (e.g., Chromatogram Purity) E->I F->H G->H J Statistical Analysis (e.g., z-scores for inter-lab comparison) H->J I->J K Comparison Guide J->K Final Report and Method Validation

Caption: Workflow for C.I. 53120 Analysis.

Signaling Pathways and Logical Relationships

In the context of dye analysis, there are no direct biological signaling pathways involved. However, the logical relationship in an inter-laboratory comparison follows a structured process to ensure the validity and comparability of results.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Define Analytes and Measurement Parameters B Select Analytical Methods A->B C Prepare Homogeneous Test Samples B->C D Distribute Samples to Participating Laboratories C->D E Laboratories Perform Analysis using Standardized Protocols D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results (e.g., z-scores, reproducibility) F->G H Performance Evaluation of Each Laboratory G->H I Method Validation and Uncertainty Determination H->I J Final Report I->J Publication of Comparison Guide

References

A review of analytical methods for sulphur dyes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of analytical methods for the qualitative and quantitative analysis of sulfur dyes is crucial for quality control in the textile industry, environmental monitoring, and forensic science. This guide provides an objective comparison of various analytical techniques, supported by experimental data and detailed protocols, to aid researchers and professionals in selecting the most suitable method for their specific applications.

Comparison of Analytical Methods

The selection of an analytical method for sulfur dyes depends on the specific requirements of the analysis, such as whether it is qualitative or quantitative, the nature of the sample, the required sensitivity, and the available instrumentation. The following tables summarize the key performance characteristics of the most common analytical techniques.

Table 1: Performance Comparison of Chromatographic Methods for Sulfur Dye Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.
Typical Stationary Phase C18 reverse-phase columns are commonly used.[1]
Typical Mobile Phase Acetonitrile/water or methanol/water gradients, often with additives like formic acid or buffers to improve peak shape and resolution.[1]
Detection Diode Array Detector (DAD) or UV-Vis Detector, Mass Spectrometry (MS).[2]
LOD 10–21 ng (for sulfur mustards, indicative of sensitivity for sulfur compounds)[3]; 0.2-1 ng/mL for aromatic amines derived from azo dyes (indicative for related compounds)[4]
**Linearity (R²) **>0.99[3]
Advantages High resolution and separation efficiency, suitable for complex mixtures, quantitative accuracy.[2]
Disadvantages Destructive, requires soluble samples, can be time-consuming for method development.

Table 2: Performance Comparison of Spectroscopic Methods for Sulfur Dye Analysis

ParameterUV-Vis SpectrophotometryFourier-Transform Infrared (FTIR) SpectroscopyRaman SpectroscopyX-ray Fluorescence (XRF)
Principle Measures the absorption of ultraviolet and visible light by the dye molecule.Measures the absorption of infrared radiation, which excites molecular vibrations.Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint.Measures the fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source.
Sample Form Solution.Solid, liquid, or gas.[5]Solid or liquid.[6]Solid, liquid, or powder.[7]
Information Quantitative (concentration).[8]Qualitative (functional groups).[5]Qualitative (molecular structure).[6]Elemental composition (total sulfur).[7]
LOD ~0.206 mg/L (for a specific dye, indicative)[8]Typically in the percentage range for components in a mixture.Can detect micron-sized particles.[9]As low as 2.49 ppm for sulfur.[10]
**Linearity (R²) **>0.999[11][12]Not typically used for quantification in this context.Can be quantitative with proper calibration.Generally linear over a wide concentration range.
Advantages Simple, rapid, and cost-effective for quantitative analysis of known dyes in solution.[13]Non-destructive, provides structural information, minimal sample preparation.[5]Non-destructive, high spatial resolution, can analyze samples through packaging.[6]Non-destructive, rapid, minimal sample preparation, directly measures total sulfur content.[7]
Disadvantages Limited selectivity for mixtures of dyes with overlapping spectra.[14]Not very sensitive to components at low concentrations.Can be affected by fluorescence from the sample.[15]Does not provide information about the chemical form of the sulfur.

Table 3: Performance Comparison of Electrochemical Methods for Sulfur Dye Analysis

ParameterVoltammetry / Amperometry
Principle Measures the current response of a dye to an applied potential at an electrode surface.
Information Quantitative (concentration).
LOD Can reach nanomolar (nM) levels.[16][17]
Linearity Wide linear ranges have been reported.[16]
Advantages High sensitivity, rapid analysis, suitable for in-situ measurements.[16]
Disadvantages Can be susceptible to interference from other electroactive species in the sample matrix.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Sulfur Dye Analysis

This protocol provides a general procedure for the analysis of sulfur dyes. Method optimization will be required for specific dye classes and matrices.

a. Sample Preparation (from textile fibers):

  • Excise a small sample of the dyed fiber (approximately 1-5 mg).

  • Perform dye extraction using an appropriate solvent system. A common method involves hydrolysis with an acidic solution (e.g., HCl/formic acid) or a milder extraction with solvents like a trifluoroacetic acid (TFA) mixture, which has been shown to be effective for a range of dyes.[1]

  • Heat the sample in the extraction solvent at a controlled temperature (e.g., 100°C) for a specific time (e.g., 10-15 minutes).

  • After cooling, neutralize the extract if necessary and filter it through a 0.45 µm syringe filter before injection into the HPLC system.[18]

b. HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: Diode Array Detector (DAD) set to monitor a range of wavelengths (e.g., 200-700 nm) to capture the absorbance maxima of different dyes.[2]

c. Quantification:

  • Prepare a series of standard solutions of the target sulfur dye of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extract and determine the concentration of the dye from the calibration curve.

UV-Vis Spectrophotometry for Solubilized Sulfur Dyes

This protocol is suitable for the quantitative analysis of solubilized sulfur dyes in solution.

a. Sample Preparation:

  • Dissolve a known weight of the solid sulfur dye in an appropriate solvent (e.g., deionized water for solubilized dyes) to prepare a stock solution of known concentration.[19]

  • For solubilizing conventional sulfur dyes, a reducing agent like sodium sulfide is required.[20]

  • Prepare a series of calibration standards by diluting the stock solution.

  • For unknown samples, dissolve them in the same solvent and dilute as necessary to fall within the linear range of the calibration curve.

b. Spectrophotometric Measurement:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Set the wavelength to the absorbance maximum (λmax) of the specific sulfur dye being analyzed. This can be determined by scanning a solution of the dye across the UV-Vis spectrum (e.g., 350-700 nm).[19]

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard and the unknown sample.

c. Quantification:

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the unknown sample using its absorbance and the equation of the line from the calibration curve (Beer-Lambert Law).[11]

Fourier-Transform Infrared (FTIR) Spectroscopy for Qualitative Analysis

This protocol describes the analysis of solid sulfur dye samples.

a. Sample Preparation:

  • Attenuated Total Reflectance (ATR): This is often the simplest method. Place a small amount of the powdered dye sample directly onto the ATR crystal.[21]

  • KBr Pellet: Mix a small amount of the dye sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

b. FTIR Analysis:

  • Place the prepared sample (ATR crystal with sample or KBr pellet) in the sample holder of the FTIR spectrometer.

  • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The resulting spectrum will show absorption bands corresponding to the functional groups present in the dye molecule, which can be used for identification by comparison with reference spectra.[22]

Raman Spectroscopy for In-Situ Identification

This protocol is for the non-destructive identification of sulfur dyes on a textile substrate.

a. Sample Preparation:

  • Mount a small piece of the dyed fabric directly onto a microscope slide. No further preparation is typically needed.[6]

b. Raman Analysis:

  • Place the slide on the stage of the Raman microscope.

  • Focus the laser onto a single fiber of the fabric.

  • Select an appropriate laser wavelength (e.g., 785 nm is often used to minimize fluorescence).[23]

  • Acquire the Raman spectrum over a relevant spectral range.

  • The resulting spectrum provides a vibrational fingerprint of the dye and the fiber, which can be compared to spectral libraries for identification.[6]

Electrochemical Analysis

This protocol outlines a general approach for the electrochemical determination of sulfur dyes.

a. Experimental Setup:

  • Electrochemical Cell: A standard three-electrode cell containing a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte: A suitable supporting electrolyte solution (e.g., a buffer solution) in which the dye is soluble or can be dispersed.

b. Measurement:

  • Pipette a known volume of the supporting electrolyte into the electrochemical cell.

  • Add a known concentration of the sulfur dye to the cell.

  • Perform the electrochemical measurement using a technique like cyclic voltammetry or differential pulse voltammetry.

  • Record the current response as a function of the applied potential.

c. Quantification:

  • Construct a calibration curve by measuring the peak current at a specific potential for a series of standard dye solutions of varying concentrations.

  • Measure the peak current of the unknown sample and determine its concentration from the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for some of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System A Dyed Textile Sample B Dye Extraction (e.g., acid hydrolysis) A->B C Filtration B->C D HPLC Column (e.g., C18) C->D Injection E Detector (DAD/UV-Vis) D->E F Data Acquisition E->F G Quantification (Calibration Curve) F->G Data Analysis

Caption: Workflow for the quantitative analysis of sulfur dyes using HPLC.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Spectrophotometer A Sulfur Dye Sample B Dissolution in Solvent (with reducing agent if needed) A->B C Serial Dilution (for standards) B->C E Measure Absorbance C->E Analyze Standards & Sample D Set λmax D->E F Quantification (Beer-Lambert Law) E->F Data Analysis

Caption: Workflow for the quantitative analysis of solubilized sulfur dyes using UV-Vis Spectrophotometry.

Spectroscopic_ID_Workflow cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy A Dyed Material (Solid) B Sample Preparation (ATR or KBr Pellet) A->B D Direct Measurement on Surface A->D C Acquire IR Spectrum B->C F Spectral Library Comparison C->F E Acquire Raman Spectrum D->E E->F G Qualitative Identification (Functional Groups/Molecular Fingerprint) F->G

Caption: Workflow for the qualitative identification of sulfur dyes using FTIR and Raman Spectroscopy.

References

Safety Operating Guide

Proper Disposal of C.I. Sulphur Yellow 2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. C.I. Sulphur Yellow 2, a sulfur dye, requires careful handling and disposal due to its potential hazards, including irritation to the eyes, skin, and respiratory tract, and the risks associated with sulfur-containing compounds.[1][2] This guide provides a procedural, step-by-step approach for the safe and compliant disposal of this compound waste generated in a research or laboratory setting.

The fundamental principle for managing laboratory waste is to have a disposal plan in place before any procedure begins.[3] All chemical waste should be considered hazardous unless confirmed otherwise by an institution's Office of Environmental Health and Safety (EHS) or equivalent authority.[4]

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound in its pure form or as waste, ensure appropriate personal protective equipment is worn to minimize exposure.[1][5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses with side shields.Protects against dust particles and splashes that can cause eye irritation and inflammation.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents skin contact, which may cause irritation in sensitive individuals.[1][2]
Body Protection Laboratory coat or appropriate protective clothing.Minimizes contact with skin.[1]
Respiratory Protection Use in a chemical fume hood to avoid generating dust. If ventilation is inadequate, an approved respirator is necessary.Prevents inhalation of dust, which can irritate the respiratory tract.[1]
Step 2: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste at the point of generation is crucial for safe disposal.

  • Hazardous Waste Determination : Due to its composition as a sulfur dye, waste containing this compound should be managed as hazardous waste. Sulfur dyes can be associated with sulfide-bearing waste, which can generate toxic hydrogen sulfide gas if mixed with acids.[6][7] This classifies it as a potentially reactive hazardous waste.[6]

  • Waste Segregation :

    • Collect this compound waste in a dedicated and compatible container.[3]

    • Do not mix this waste with other waste streams, especially acidic waste, to prevent the release of toxic gases.[6]

    • Keep halogenated and non-halogenated solvent wastes separate if applicable.[3]

Step 3: Containerization and Labeling

All hazardous waste must be stored in appropriate, clearly labeled containers.

  • Container Selection : Use a container compatible with the waste. Plastic containers are often preferred.[6] The container must have a secure, tight-fitting lid and be in good condition.[8]

  • Labeling :

    • Label the container clearly with the words "Hazardous Waste."[6]

    • Identify the full chemical name of the contents: "this compound" and list any other components in the waste mixture.

    • Indicate the approximate concentrations of each component.

    • Mark the date when the first drop of waste was added to the container.[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[6][8]

  • Location : The SAA must be at or near the point where the waste is generated.[6]

  • Container Management : Keep the waste container closed at all times, except when adding waste.[8]

  • Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[6]

  • Storage Duration : Containers can remain in the SAA for up to one year, provided the volume limits are not exceeded. Once a container is full, it must be removed by EHS within three days.[8]

Step 5: Disposal and Waste Pickup

Laboratory personnel should never dispose of this compound down the drain or in the regular trash.[4][9]

  • Arrange for Pickup : Contact your institution's EHS or hazardous waste management office to schedule a pickup for the properly containerized and labeled waste.[4][6]

  • Spill Cleanup : In case of a spill, avoid generating dust.[1] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal as hazardous waste.[1]

  • Empty Container Disposal : A container that held this compound can be disposed of as regular trash only after it is "RCRA empty," meaning all possible waste has been removed.[3] It is recommended to deface or remove all chemical labels from the empty container before placing it in the trash.[4]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Assessment cluster_1 Containment & Storage cluster_2 Final Disposal start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event characterize Step 2: Characterize Waste (Presume Hazardous) ppe->characterize segregate Segregate from Incompatible Waste (Especially Acids) characterize->segregate container Step 3: Select Compatible Container with Secure Lid segregate->container label_waste Label Container: 'Hazardous Waste' Contents & Date container->label_waste store Step 4: Store in Designated Satellite Accumulation Area (SAA) label_waste->store pickup Step 5: Arrange for Pickup by Institutional EHS/Waste Management store->pickup Container Full or Ready for Disposal end Waste Removed for Proper Disposal pickup->end spill->ppe spill_cleanup Clean Spill Using Proper PPE. Collect residue as hazardous waste. spill->spill_cleanup Yes spill_cleanup->container

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling C.I. Sulphur Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling, operation, and disposal of C.I. Sulphur Yellow 2 (CAS No. 1326-66-5), a yellow powder dye. Adherence to these protocols is essential to ensure laboratory safety and minimize health risks and environmental impact.

Immediate Safety and Personal Protective Equipment (PPE)

This compound can cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion may be harmful, leading to gastrointestinal discomfort.[1] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesTo prevent eye irritation and inflammation from dust particles.[1]
Hand Protection Appropriate protective gloves (e.g., rubber gloves)To prevent skin exposure and potential irritation.[1]
Body Protection Protective clothing that minimizes skin contactTo avoid skin irritation from prolonged or repeated contact.[1]
Respiratory Protection Approved respiratorTo prevent irritation of the respiratory tract from dust inhalation. Use in a chemical fume hood is recommended.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to mitigate exposure risks. The following workflow outlines the key stages from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Chemical Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Carefully Weigh Powder prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer clean_spill Address Spills Immediately handle_transfer->clean_spill Proceed to Cleanup clean_equipment Decontaminate Equipment clean_spill->clean_equipment clean_ppe Doff and Dispose of PPE Correctly clean_equipment->clean_ppe dispose_waste Segregate and Label Waste clean_ppe->dispose_waste Proceed to Disposal dispose_container Place in Suitable Disposal Container dispose_waste->dispose_container dispose_protocol Follow Institutional Disposal Protocols dispose_container->dispose_protocol cluster_hazard Potential Hazards cluster_firstaid First Aid Measures H_Eye Eye Irritation FA_Eye Flush with water for 15 mins H_Eye->FA_Eye In case of contact H_Skin Skin Irritation FA_Skin Wash with soap and water H_Skin->FA_Skin In case of contact H_Inhale Respiratory Irritation FA_Inhale Move to fresh air H_Inhale->FA_Inhale In case of inhalation H_Ingest Harmful if Swallowed FA_Ingest Give 2-4 cups of milk or water H_Ingest->FA_Ingest In case of ingestion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.